molecular formula C40H47N4O9P B10857624 DMTr-LNA-U-3-CED-Phosphora

DMTr-LNA-U-3-CED-Phosphora

Número de catálogo: B10857624
Peso molecular: 758.8 g/mol
Clave InChI: ROCIJWWVBQZMMI-ZQXXGORGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DMTr-LNA-U-3-CED-Phosphora is a useful research compound. Its molecular formula is C40H47N4O9P and its molecular weight is 758.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H47N4O9P

Peso molecular

758.8 g/mol

Nombre IUPAC

3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1

Clave InChI

ROCIJWWVBQZMMI-ZQXXGORGSA-N

SMILES isomérico

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-LNA-U-3-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of high-affinity LNA (Locked Nucleic Acid) modified oligonucleotides.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the realm of antisense technology and drug development. LNA-modified oligonucleotides exhibit enhanced thermal stability and nuclease resistance, making them powerful tools for modulating gene expression.[2]

Chemical Structure and Properties

DMTr-LNA-U-3-CED-Phosphoramidite is a complex molecule with distinct functional components that facilitate its use in automated solid-phase oligonucleotide synthesis.

  • DMTr (4,4'-Dimethoxytrityl) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the LNA-uridine sugar. Its removal in each synthesis cycle allows for the stepwise addition of the next phosphoramidite monomer.[3][4]

  • LNA-U (Locked Nucleic Acid - Uridine): The core of this phosphoramidite is a uridine (B1682114) nucleotide with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[5] This "locked" conformation pre-organizes the sugar into an A-form helix, which significantly increases the binding affinity of the resulting oligonucleotide to its complementary RNA or DNA target.[2]

  • 3'-CED-Phosphoramidite (3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite): This reactive phosphitylating agent at the 3'-position enables the formation of the phosphite (B83602) triester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. The cyanoethyl group protects the phosphate (B84403) during synthesis and is removed during the final deprotection step.[3][6]

Below is a diagram illustrating the core chemical structure of a related LNA phosphoramidite, DMTr-LNA-C(Bz)-3-CED-phosphoramidite, which is analogous to the uridine version.

G cluster_DMTr DMTr Group cluster_LNA_U LNA-U Core cluster_CED_Phosphoramidite CED-Phosphoramidite Moiety DMTr DMTr LNA_U Locked Uridine DMTr->LNA_U 5'-O-linkage CED_P CED-Phosphoramidite LNA_U->CED_P 3'-O-linkage G start Start: 3'-Nucleoside on Solid Support deblock 1. Deblocking (DMTr Removal) start->deblock couple 2. Coupling (Add DMTr-LNA-U-3-CED-Phosphoramidite) deblock->couple cap 3. Capping (Acetylate Unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat Cycle for Next Monomer oxidize->repeat repeat->deblock Next cycle end End: Cleavage and Deprotection repeat->end Final cycle G ASO LNA-DNA Gapmer ASO Hybrid ASO-mRNA Hybrid Duplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Translation_Inhibition Inhibition of Protein Translation Cleavage->Translation_Inhibition

References

An In-depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for advanced therapeutic and diagnostic applications. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role in the development of Locked Nucleic Acid (LNA)-based drugs.

Introduction to DMTr-LNA-U-3'-CED-Phosphoramidite

DMTr-LNA-U-3'-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. It is a derivative of uridine (B1682114) that incorporates a "locked" ribose sugar conformation, known as Locked Nucleic Acid (LNA). This modification confers unique and highly desirable properties to oligonucleotides, including enhanced thermal stability, improved target binding affinity, and increased resistance to nuclease degradation.

The molecule consists of three key functional components:

  • A 5'-O-Dimethoxytrityl (DMTr) group: A bulky protecting group essential for automated solid-phase synthesis, preventing unwanted reactions at the 5'-hydroxyl position.

  • A Locked Nucleic Acid Uridine (LNA-U) core: The central uridine nucleoside is conformationally restricted by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[1][2] This "lock" pre-organizes the sugar into an A-type (RNA-like) helical geometry.

  • A 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CED-Phosphoramidite) group: The reactive moiety at the 3'-position that enables the step-wise addition of the monomer to the growing oligonucleotide chain during synthesis.[3]

Physicochemical and Quantitative Data

The consistent quality of phosphoramidite monomers is crucial for the successful synthesis of high-purity oligonucleotides. The table below summarizes key quantitative data for DMTr-LNA-U-3'-CED-Phosphoramidite and its common LNA counterparts.

PropertyValueReference
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-LNA-Uridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[4]
Molecular Formula C₄₀H₄₇N₄O₉P[4]
Molecular Weight 758.8 g/mol [4]
CAS Number 206055-76-7[4]
Appearance Solid / White to off-white powder[5]
Storage Conditions -20°C under an inert atmosphere (e.g., Argon)[4][6]
Solution Stability Exceedingly stable in anhydrous acetonitrile[7]
Typical Purity (HPLC) ≥ 98%[8]
³¹P NMR Chemical Shift ~140-155 ppm (typically two diastereomeric signals)[9]
Typical Coupling Time 180-250 seconds (longer than standard DNA amidites)[10]

Note: Purity and coupling times are typical values for high-quality LNA phosphoramidites used in automated synthesis; exact values may vary by manufacturer and synthesis conditions.

Core Chemical Structures and Synthesis Pathway

The unique properties of LNA-modified oligonucleotides stem directly from the structure of the phosphoramidite building block.

Chemical Structure Breakdown

The diagram below illustrates the three key components of the DMTr-LNA-U-3'-CED-Phosphoramidite molecule.

cluster_0 DMTr-LNA-U-3'-CED-Phosphoramidite Mol Full Molecule DMTr 5'-O-Dimethoxytrityl (DMTr) (Acid-labile protecting group) Mol->DMTr 5' Position LNA_U Locked Nucleic Acid Uridine (LNA-U) (High-affinity core) Mol->LNA_U Core Structure CED_P 3'-CED-Phosphoramidite (Reactive coupling group) Mol->CED_P 3' Position Start 5'-O-DMTr-LNA-Uridine Product DMTr-LNA-U-3'-CED-Phosphoramidite Start->Product Phosphitylation of 3'-OH Reagent Phosphitylating Reagent (e.g., 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite) Reagent->Product Activator Activator (e.g., 4,5-Dicyanoimidazole) Activator->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Final Product (≥98% Purity) Purification->Final cluster_cycle Automated Oligonucleotide Synthesis Cycle Deblock Step 1: Deblocking (Detritylation) Removes 5'-DMTr group with acid. Couple Step 2: Coupling Activated LNA phosphoramidite reacts with free 5'-OH group. Deblock->Couple Exposes 5'-OH Cap Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent failure sequence elongation. Couple->Cap Forms new phosphite (B83602) linkage Oxidize Step 4: Oxidation Unstable phosphite triester (P-III) is oxidized to stable phosphate (B84403) triester (P-V). Cap->Oxidize Blocks failure sequences Oxidize->Deblock Stabilizes backbone; Ready for next cycle cluster_workflow Antisense Oligonucleotide (ASO) Drug Development Workflow Target 1. Target Identification & ASO Design (Identify disease-related mRNA) Synth 2. Oligonucleotide Synthesis (Incorporate LNA-U and other LNA monomers) Target->Synth Purify 3. Purification & Characterization (HPLC, Mass Spectrometry) Synth->Purify Screen 4. In Vitro Screening (Assess binding affinity, nuclease stability, and target knockdown in cells) Purify->Screen Lead 5. Lead Optimization (Refine ASO design for potency and safety) Screen->Lead Preclinical 6. Preclinical & Clinical Trials (In vivo efficacy and safety studies) Lead->Preclinical

References

An In-depth Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. LNA modifications offer enhanced thermal stability and nuclease resistance to oligonucleotides, making them valuable tools in various research, diagnostic, and therapeutic applications.

Core Properties of DMTr-LNA-U-3-CED-Phosphoramidite

DMTr-LNA-U-3-CED-Phosphoramidite is a synthetically modified uridine (B1682114) nucleoside phosphoramidite (B1245037). The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the sugar in a C3'-endo conformation. This pre-organized structure leads to more stable and predictable hybridization with complementary DNA and RNA strands.

PropertyValueSource
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-2'-O,4'-C-methylene-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite[1][2]
Molecular Formula C40H47N4O9P[1]
Molecular Weight 758.8 g/mol [1]
CAS Number 206055-76-7[1][2]
Appearance White to off-white powderGeneric
Purity Typically >98% (by HPLC and 31P NMR)Generic
Solubility Soluble in anhydrous acetonitrile (B52724)[3]
Storage -20°C under inert atmosphere[1]

Performance Characteristics in Oligonucleotide Synthesis

The incorporation of DMTr-LNA-U-3-CED-Phosphoramidite into oligonucleotides imparts significant and predictable changes in their properties.

ParameterTypical Value/ObservationSource
Coupling Efficiency >98%[4]
Increase in Thermal Stability (Tm) +2 to +10 °C per LNA monomer[5]
Nuclease Resistance Increased resistance to endo- and exonucleases[6]

Experimental Protocols

Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following is a generalized protocol.

1. Reagent Preparation:

  • DMTr-LNA-U-3-CED-Phosphoramidite: Dissolve in anhydrous acetonitrile to a concentration of 0.1 M.

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used.

  • Capping Reagents: Acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B).

  • Oxidizing Reagent: Iodine in THF/water/pyridine.

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

2. Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each monomer addition.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of LNA-U Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Phosphite (B83602) triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Deblocking New cycle for next monomer

Figure 1: Automated Solid-Phase Synthesis Cycle for LNA Oligonucleotides.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • A common method involves treatment with concentrated aqueous ammonia (B1221849) at 55°C for 8-16 hours. For base-sensitive modifications, milder conditions using methylamine (B109427) or other reagents may be necessary.[3]

4. Purification:

  • The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.

Thermal Melting (Tm) Analysis of LNA-Modified Oligonucleotides

Objective: To determine the thermal stability of LNA-containing oligonucleotides compared to their unmodified DNA/RNA counterparts.

Procedure:

  • Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute).

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the inflection point of the melting curve.[7]

Logical Workflow for Designing LNA-Modified Oligonucleotides

The placement of LNA monomers within an oligonucleotide is critical for its function. The following diagram illustrates key considerations in the design process.

LNA_Oligonucleotide_Design_Workflow cluster_design LNA Oligonucleotide Design Considerations Application Define Application (e.g., antisense, siRNA, probe) Target Identify Target Sequence Application->Target Tm_Adjustment Adjust Tm with LNA placement (Increase of 2-10 °C per LNA) Target->Tm_Adjustment Specificity Enhance Specificity (LNA at mismatch sites) Tm_Adjustment->Specificity Nuclease_Resistance Improve Nuclease Stability (LNA at ends or throughout) Specificity->Nuclease_Resistance Final_Design Finalize Oligonucleotide Design Nuclease_Resistance->Final_Design

Figure 2: Logical Workflow for the Design of LNA-Modified Oligonucleotides.

Applications in Research and Drug Development

The unique properties of LNA-modified oligonucleotides make them highly valuable in a range of applications:

  • Antisense Oligonucleotides: LNA-gapmers, which contain a central DNA region flanked by LNA wings, can efficiently recruit RNase H to degrade target mRNA. The high binding affinity of the LNA wings enhances potency.

  • siRNA: LNA-modified siRNAs can exhibit improved stability and reduced off-target effects.

  • Diagnostic Probes: The high specificity of LNA probes makes them ideal for in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and quantitative PCR (qPCR) assays, particularly for discriminating between closely related sequences such as single nucleotide polymorphisms (SNPs).[3]

  • Aptamers: LNA modifications can enhance the structural stability and nuclease resistance of aptamers.

References

Unlocking the Potential of Gene Silencing: A Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of therapeutic oligonucleotides. We delve into the unique chemical features of this compound and its role in creating powerful tools for gene silencing and other molecular biology applications. This document provides a comprehensive overview of its underlying chemistry, performance data, and the experimental protocols for its use.

Core Concepts: The Chemistry of Enhanced Oligonucleotides

DMTr-LNA-U-3-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. Its structure is engineered to impart superior properties to the resulting oligonucleotide. Let's break down its key components:

  • Locked Nucleic Acid (LNA) - Uracil (B121893) (U): The core of this molecule's enhanced functionality lies in the Locked Nucleic Acid modification of the uracil nucleoside. A methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, "locking" it into a rigid C3'-endo conformation. This pre-organized structure has profound effects on the resulting oligonucleotide's properties.[1][2][3] This conformational rigidity enhances base stacking and binding affinity to complementary RNA or DNA strands.[3]

  • 5'-O-Dimethoxytrityl (DMTr): The 5'-hydroxyl group of the LNA-U is protected by a dimethoxytrityl (DMTr) group. This acid-labile protecting group is crucial for the stepwise, controlled synthesis of oligonucleotides. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite monomer to the growing chain.[4]

  • 3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite (CED): The 3'-hydroxyl is modified with a phosphoramidite group, which is the reactive moiety that forms the internucleotide linkage. The 2-cyanoethyl (CE) group protects the phosphorus during synthesis and is removed under basic conditions at the end of the synthesis. The diisopropylamine (B44863) group is a leaving group that is displaced during the coupling reaction.[4]

The combination of these features in a single building block allows for the seamless incorporation of LNA-U into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[4]

Mechanism of Action: How LNA-U Enhances Oligonucleotide Function

The incorporation of LNA-U monomers into an oligonucleotide dramatically alters its behavior and efficacy, primarily through the following mechanisms:

  • Enhanced Hybridization Affinity and Specificity: The locked C3'-endo conformation of the LNA sugar moiety pre-organizes the oligonucleotide backbone for A-form duplex formation, which is characteristic of RNA-DNA and RNA-RNA helices. This results in a significant increase in the thermal stability (Tm) of the duplex formed with a complementary target strand.[1][5][6] This enhanced affinity allows for the use of shorter oligonucleotides while maintaining high binding strength and also improves the discrimination of mismatched sequences.[7]

  • Increased Nuclease Resistance: The rigid structure conferred by the LNA modification provides steric hindrance to nucleases, the enzymes that degrade nucleic acids.[2][8] This leads to a longer half-life of LNA-containing oligonucleotides in biological fluids such as serum, a critical feature for in vivo applications.[2]

  • Modulation of Biological Activity: In the context of antisense oligonucleotides, the enhanced binding affinity and stability of LNA-modified oligonucleotides lead to more potent and durable silencing of target gene expression.[9][10] These oligonucleotides can inhibit gene expression by several mechanisms, including RNase H-mediated degradation of the target mRNA, steric hindrance of the ribosomal machinery to block translation, or modulation of pre-mRNA splicing.

Quantitative Performance Data

The superior properties of LNA-modified oligonucleotides have been quantified in numerous studies. The following tables summarize key performance data.

PropertyUnmodified DNALNA-modified OligonucleotideSource(s)
Thermal Stability (ΔTm per modification) -+2 to +9.6 °C[6][7]
Nuclease Resistance (Half-life in serum) Rapidly degraded (within 1 hour for phosphodiester)> 2 hours (for phosphodiester LNA)[2]
Coupling Efficiency (per cycle) ~99%~99% (with extended coupling times for some modified amidites)[11][12][13]

Table 1: Performance Metrics of LNA-Modified Oligonucleotides Compared to Unmodified DNA.

Experimental Protocols

I. Automated Solid-Phase Synthesis of LNA-Modified Oligonucleotides

This protocol outlines the standard cycle for incorporating DMTr-LNA-U-3-CED-Phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.

Materials:

  • DMTr-LNA-U-3-CED-Phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

  • Oxidizer solution (e.g., Iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

The synthesis proceeds in a cyclical manner for each nucleotide addition:

  • Deblocking (Detritylation): The solid support is washed with anhydrous acetonitrile. The deblocking solution is then passed through the synthesis column to remove the 5'-DMTr protecting group from the support-bound nucleoside, yielding a free 5'-hydroxyl group. The column is then washed again with acetonitrile.[14]

  • Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. Coupling times for LNA phosphoramidites may be extended to ensure high efficiency.[11][14]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solutions are delivered to the column to acetylate any free 5'-hydroxyls.[14]

  • Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizer solution.[14]

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis Processing:

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

II. Gene Silencing in Cell Culture using an LNA-Antisense Oligonucleotide

This protocol describes a general procedure for evaluating the gene-silencing activity of an LNA-modified antisense oligonucleotide targeting the anti-apoptotic protein Bcl-2.

Materials:

  • LNA-modified antisense oligonucleotide targeting Bcl-2 mRNA

  • Scrambled LNA oligonucleotide (negative control)

  • Human cancer cell line overexpressing Bcl-2 (e.g., 518A2 melanoma cells)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer for protein extraction

  • Reagents for Western blotting (antibodies against Bcl-2 and a loading control like beta-actin)

  • Reagents for RT-qPCR (primers for Bcl-2 and a reference gene)

Procedure:

  • Cell Seeding: Plate the cells at a suitable density in multi-well plates and allow them to adhere and grow overnight.

  • Oligonucleotide Delivery (Gymnosis): The LNA oligonucleotide, dissolved in PBS, is added directly to the cell culture medium at a final concentration in the low micromolar range (e.g., 1-10 µM). No transfection reagent is required for this "gymnotic" delivery.[10][15]

  • Incubation: Incubate the cells with the oligonucleotide for an extended period, typically 4 to 6 days, to allow for efficient uptake and target engagement.[15]

  • Cell Lysis and Protein/RNA Extraction: After incubation, wash the cells with PBS and then lyse them to extract total protein and/or RNA.

  • Assessment of Gene Silencing:

    • Western Blotting: Quantify the reduction in Bcl-2 protein levels by Western blotting using a specific anti-Bcl-2 antibody. A loading control is used to normalize the results.[15]

    • RT-qPCR: Measure the decrease in Bcl-2 mRNA levels using Reverse Transcription Quantitative PCR. The results are normalized to a stable reference gene.[15]

  • Apoptosis Assay (Optional): To confirm the functional consequence of Bcl-2 knockdown, an apoptosis assay (e.g., Caspase-3 activity assay or Annexin V staining) can be performed.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G Chemical Structure of DMTr-LNA-U-3-CED-Phosphoramidite cluster_lna_u LNA-U Core Uracil Uracil Ribose Locked Ribose Uracil->Ribose N-glycosidic bond Ribose->Ribose 2'-O to 4'-C Methylene Bridge Phosphoramidite 3'-CED-Phosphoramidite (Reactive Group) Ribose->Phosphoramidite 3'-O linkage DMTr 5'-DMTr (Protecting Group) DMTr->Ribose 5'-O linkage

Caption: Structure of DMTr-LNA-U-3-CED-Phosphoramidite.

G Automated Oligonucleotide Synthesis Cycle cluster_cycle For each nucleotide addition Deblocking 1. Deblocking (Remove 5'-DMTr) Coupling 2. Coupling (Add LNA-U Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Final Cycle Start Start with Solid Support Start->Deblocking

Caption: Workflow of solid-phase oligonucleotide synthesis.

G Mechanism of Action: LNA Antisense Inhibition of Bcl-2 cluster_transcription_translation Gene Expression cluster_apoptosis Apoptosis Pathway Bcl2_gene Bcl-2 Gene (DNA) Bcl2_mRNA Bcl-2 mRNA Bcl2_gene->Bcl2_mRNA Transcription Bcl2_protein Bcl-2 Protein Bcl2_mRNA->Bcl2_protein Translation Bax_Bak Bax/Bak Bcl2_protein->Bax_Bak Inhibits Apoptotic_stimuli Apoptotic Stimuli Apoptotic_stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis LNA_ASO LNA Antisense Oligonucleotide (targeting Bcl-2 mRNA) LNA_ASO->Bcl2_mRNA Binds & promotes degradation

Caption: LNA ASO targeting Bcl-2 to induce apoptosis.

References

A Comprehensive Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Locked Nucleic Acid (LNA) phosphoramidites are essential building blocks in the synthesis of modified oligonucleotides, offering enhanced thermal stability, binding affinity, and nuclease resistance to the resulting nucleic acid strands. These characteristics make LNA-modified oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes. This guide provides an in-depth overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a key reagent for introducing LNA uridine (B1682114) monomers into synthetic oligonucleotides.

Core Specifications

DMTr-LNA-U-3'-CED-Phosphoramidite is a high-purity reagent designed for automated solid-phase oligonucleotide synthesis. Its chemical properties are optimized for efficient coupling and stability.

PropertySpecification
CAS Number 206055-76-7[1][2]
Synonym DMTr-Locked Nucleic Acid-U-3'-CED-Phosphoramidite
Purity ≥98%[3]
Storage Temperature -20°C[1][4]
Shipping Condition Cool pack / Ambient Temperature[1][4]
Regulatory Status For Research Use Only (RUO)[1]
Applications Synthesis of LNA-containing oligonucleotides[4]

Experimental Protocol: Incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite in Oligonucleotide Synthesis

The following protocol outlines the key steps for the incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The procedure follows the standard phosphoramidite (B1245037) chemistry cycle with modifications to account for the sterically hindered nature of LNA monomers.[5][6]

Materials:

  • DMTr-LNA-U-3'-CED-Phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Methodology:

  • Preparation of the Phosphoramidite Solution:

    • Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (e.g., 0.1 M).

  • Automated Synthesis Cycle: The following steps are performed in an automated synthesizer for each monomer addition.

    • Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Step 2: Coupling: The prepared DMTr-LNA-U-3'-CED-Phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites to ensure high coupling efficiency due to their increased steric hindrance.[5]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in the subsequent synthesis cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide (B78521) solution.

    • This solution also removes the protecting groups from the phosphate backbone and the nucleobases. The specific time and temperature for this step depend on the protecting groups used for the other bases in the sequence.

  • Purification: The final LNA-containing oligonucleotide is purified from truncated sequences and other impurities using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle node_deblock 1. Deblocking (Detritylation) node_coupling 2. Coupling (LNA-U Addition) node_deblock->node_coupling Exposed 5'-OH node_capping 3. Capping node_coupling->node_capping Chain Extended node_oxidation 4. Oxidation node_capping->node_oxidation Unreacted Chains Capped node_oxidation->node_deblock Stable Phosphate Linkage (Repeat for next cycle) end Final Cleavage & Deprotection node_oxidation->end Synthesis Complete

Caption: Workflow of LNA-U incorporation via phosphoramidite chemistry.

This comprehensive guide provides the essential information for the effective utilization of DMTr-LNA-U-3'-CED-Phosphoramidite in the synthesis of LNA-modified oligonucleotides. The enhanced properties conferred by LNA modifications open up a wide array of possibilities for advanced applications in molecular biology and drug development.

References

Key features of LNA-U phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to LNA-U Phosphoramidite (B1245037)

For researchers, scientists, and professionals in drug development, Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. LNA-U (Uridine) phosphoramidite, a key building block in this class, offers unique characteristics that enhance the performance of synthetic oligonucleotides. This guide details its core features, synthesis protocols, and key performance data.

Core Features of LNA

Locked Nucleic Acid is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the sugar moiety into a C3'-endo conformation, which is the ideal geometry for forming A-type duplexes, characteristic of RNA-RNA and RNA-DNA helices.[2] This pre-organization of the sugar is the primary source of LNA's remarkable properties.

Key advantages conferred by the LNA modification include:

  • Unprecedented Thermal Stability: Oligonucleotides incorporating LNA monomers exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands.[1][2] This enhanced stability allows for the use of shorter oligonucleotides without sacrificing binding affinity.

  • High Binding Affinity: The locked conformation reduces the entropic penalty of hybridization, leading to a more stable duplex formation with target sequences.

  • Superior Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing effect of a single nucleotide mismatch, making LNA-modified probes highly specific for their intended target.[1] This is particularly valuable in applications like SNP genotyping.[1]

  • Nuclease Resistance: While chimeric LNA/DNA oligonucleotides may still require modifications like phosphorothioate (B77711) linkages for full nuclease resistance, full-LNA strands are inherently resistant to degradation by nucleases.[2]

  • Versatility: LNA phosphoramidites can be readily incorporated into oligonucleotides alongside DNA, RNA, and other modified bases using standard automated synthesis protocols.[1][2]

The structure of an LNA-U monomer is depicted below, highlighting the key methylene bridge that defines its properties.

LNA_Structure cluster_ribose Locked Ribose Sugar O4 4'-C C1 1'-C O4->C1 O2 2'-O O4->O2 Methylene Bridge (Locks Conformation) C2 2'-C C1->C2 Uracil Uracil Base C1->Uracil Glycosidic Bond C3 3'-C C2->C3 C2->O2 C3->O4 Phosphoramidite 3'-Phosphoramidite & 5'-DMT Group C3->Phosphoramidite Synthesis Linkage

Caption: Logical diagram of an LNA-U monomer.

Quantitative Performance Data

The inclusion of LNA monomers has a predictable and significant impact on oligonucleotide performance. The following tables summarize key quantitative data.

Table 1: Thermal Stability Enhancement

Parameter Value Reference
Tm Increase per LNA Monomer +3 to +8 °C [2]

| Max Reported Tm Increase (Full-LNA vs. DNA) | +41 °C |[2] |

Table 2: Oligonucleotide Synthesis Cycle Parameters

Parameter Standard DNA LNA Modification Reference
Coupling Time (ABI Synthesizer) ~30 seconds 180 seconds [1]
Coupling Time (Expedite Synthesizer) ~40 seconds 250 seconds [1]

| Oxidation Time (Iodine) | ~15 seconds | 45 seconds |[1] |

Note: These values are recommendations and may require optimization based on the specific sequence, scale, and synthesizer used.

Experimental Protocols

Synthesis of LNA-containing Oligonucleotides

LNA-U phosphoramidite is compatible with standard automated phosphoramidite chemistry.[3][4] The process involves a cycle of four main steps, with adjustments made to coupling and oxidation times to accommodate the sterically hindered LNA monomer.[1]

Oligo_Synthesis_Workflow start Start with CPG-bound Nucleoside deblock Step 1: Detritylation (De-blocking) Removes 5'-DMT group with acid (TCA/DCA). Exposes 5'-OH for coupling. start->deblock couple Step 2: Coupling LNA-U phosphoramidite is activated (e.g., by Tetrazole) and couples to the 5'-OH. deblock->couple cap Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent extension of failure sequences. couple->cap oxidize Step 4: Oxidation Phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. cap->oxidize end_cycle Repeat Cycle for Next Monomer oxidize->end_cycle end_cycle->deblock Add more bases final Final Cleavage & Deprotection end_cycle->final Synthesis complete

Caption: Standard phosphoramidite cycle for LNA incorporation.

Detailed Methodology:

  • Preparation: Dissolve LNA-U phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for other amidites on the synthesizer.[1]

  • Step 1: De-blocking (Detritylation): The 5'-O-DMT protecting group on the solid-support-bound nucleotide is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] This exposes the 5'-hydroxyl group for the next reaction.

  • Step 2: Coupling: The prepared LNA-U phosphoramidite solution is activated by an acidic azole catalyst (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) and delivered to the synthesis column.[3][5] The activated phosphoramidite couples with the free 5'-hydroxyl group. A longer coupling time (e.g., 180-250 seconds) is required due to the steric hindrance of the LNA monomer.[1]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation ("capped") using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion-mutant oligonucleotides.

  • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a water/pyridine/THF mixture. A longer oxidation time (e.g., 45 seconds) is recommended to ensure complete conversion.[1]

  • Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and nucleobases) are removed using a base, typically aqueous ammonia (B1221849) or methylamine.

Preparation of LNA-U Phosphoramidite Monomer

While most researchers will purchase ready-to-use LNA phosphoramidites, understanding their synthesis is valuable. An efficient method involves the phosphitylation of a protected LNA nucleoside.

Workflow for LNA-U Phosphoramidite Synthesis:

Amidite_Prep_Workflow start Start: Protected LNA-U Nucleoside (5'-DMT, 3'-OH) react Phosphitylation Reaction: Add phosphitylating agent and activator in anhydrous acetonitrile. start->react workup Reaction Workup & Purification react->workup agent Agent: 2-cyanoethyl-N,N,N′,N′- tetraisopropylphosphorodiamidite agent->react activator Activator: 4,5-Dicyanoimidazole (B129182) (DCI) activator->react end Final Product: LNA-U Phosphoramidite workup->end

Caption: High-level workflow for LNA phosphoramidite preparation.

Methodology Outline:

A highly efficient method for preparing LNA phosphoramidites has been developed using 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite as the phosphitylating agent and 4,5-dicyanoimidazole (DCI) as an activator.[5][6] This approach provides high yields (often >95%) and produces a product pure enough for direct use in oligonucleotide synthesis without the need for chromatographic purification.[6][7] The reaction is significantly faster than older methods, typically completing within 1-4 hours.[7]

Applications in Research and Drug Development

The superior properties of LNA-U make it a valuable component in oligonucleotides designed for various applications:

  • Antisense Oligonucleotides (ASOs): LNA-based ASOs show enhanced target affinity and improved metabolic stability, leading to greater potency in silencing gene expression.

  • Small Interfering RNA (siRNA): Incorporating LNA into siRNA strands can increase stability, reduce off-target effects, and enhance silencing activity.

  • Diagnostic Probes: LNA-modified probes are used in qPCR, FISH, and microarrays, where their high melting temperature and specificity allow for more stringent and reliable detection of nucleic acid targets.[1]

  • Allele-Specific PCR: The excellent mismatch discrimination of LNA is ideal for developing assays that can distinguish between alleles differing by a single nucleotide (SNP genotyping).[1]

References

Methodological & Application

Synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2',4'-C-locked-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMTr-LNA-U-3'-CED-Phosphoramidite). This key building block is essential for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, which are of significant interest to researchers, scientists, and drug development professionals for their enhanced hybridization properties and nuclease resistance.

Introduction

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. Consequently, LNA-modified oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA or RNA strands, making them valuable tools in various molecular biology applications, including antisense therapy, diagnostics, and functional genomics. The synthesis of high-purity LNA phosphoramidites is a critical step for the successful automated synthesis of LNA oligonucleotides.

This document outlines a robust and efficient method for the preparation of DMTr-LNA-U-3'-CED-Phosphoramidite, adapted from established methodologies for LNA phosphoramidite (B1245037) synthesis.[1][2][3][4][5]

Data Presentation

The synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite involves two main stages: the preparation of the 5'-O-DMTr-LNA-uridine precursor and its subsequent phosphitylation. The following table summarizes the key quantitative data associated with this synthesis protocol.

ParameterValueReference
Starting Material 5'-O-DMTr-LNA-uridineCustom Synthesis
Phosphitylating Agent 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeCommercial Source
Activator 4,5-Dicyanoimidazole (B129182) (DCI)Commercial Source
Solvent Anhydrous Dichloromethane (B109758) (DCM) / Acetonitrile (B52724) (MeCN)Commercial Source
Reaction Time 1-4 hours[3]
Typical Yield High (>90%)[2][3]
Purity (by ³¹P NMR) >95%[5]
Storage Conditions -20°C under inert atmosphere[6]

Experimental Protocols

Materials and Reagents
  • 5'-O-DMTr-LNA-uridine

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • 4,5-Dicyanoimidazole (DCI)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Acetonitrile (CH₃CN)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica (B1680970) gel for column chromatography (if necessary)

Synthesis of 5'-O-DMTr-LNA-uridine

The starting material, 5'-O-DMTr-LNA-uridine, can be synthesized according to established literature procedures. This typically involves the synthesis of a protected LNA-uridine nucleoside followed by the introduction of the dimethoxytrityl (DMTr) group at the 5'-hydroxyl position.

Synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite

This protocol is adapted from a general method for the efficient synthesis of LNA phosphoramidites.[2][3][5]

  • Preparation: Under an inert atmosphere of argon or nitrogen, dissolve 5'-O-DMTr-LNA-uridine (1.0 equivalent) in anhydrous dichloromethane to create a 0.2 M solution.

  • Addition of Activator: To the stirred solution, add a 1.0 M solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile.

  • Phosphitylation: Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[3]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often of high purity and can be used directly in oligonucleotide synthesis without further purification.[5]

    • If necessary, the product can be purified by silica gel column chromatography.

    • The purified phosphoramidite should be stored as a lyophilized powder or a stable solution in anhydrous acetonitrile at -20°C.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite.

Synthesis_Pathway cluster_reactants Reactants cluster_process Phosphitylation Reaction cluster_product Product DMTr_LNA_U 5'-O-DMTr-LNA-uridine Reaction Reaction in Anhydrous DCM/MeCN DMTr_LNA_U->Reaction Phosphitylating_Agent 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite Phosphitylating_Agent->Reaction Activator 4,5-Dicyanoimidazole (DCI) Activator->Reaction Product DMTr-LNA-U-3'-CED-Phosphoramidite Reaction->Product

Caption: Chemical synthesis pathway for DMTr-LNA-U-3'-CED-Phosphoramidite.

Experimental_Workflow Start Start: Dissolve 5'-O-DMTr-LNA-uridine in Anhydrous DCM Add_Activator Add DCI Solution in Anhydrous MeCN Start->Add_Activator Add_Phosphitylating_Agent Add Phosphitylating Agent Add_Activator->Add_Phosphitylating_Agent React Stir at Room Temperature (1-4 hours) Add_Phosphitylating_Agent->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Purification (if necessary) Dry->Purify Store Store at -20°C Purify->Store End End: Pure Phosphoramidite Store->End

Caption: Step-by-step experimental workflow for the synthesis.

References

Applications of DMTr-LNA-U-3-CED-Phosphoramidite in Antisense Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to DMTr-LNA-U-3-CED-Phosphoramidite

DMTr-LNA-U-3-CED-phosphoramidite is a crucial building block in the chemical synthesis of Locked Nucleic Acid (LNA) modified antisense oligonucleotides (ASOs). LNA monomers are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1][2] This "locked" conformation results in unprecedented thermal stability and high binding affinity of LNA-containing oligonucleotides towards complementary RNA targets.[1][2] These properties make LNA-modified ASOs potent tools for antisense research and therapeutic development.

Incorporated into ASOs, DMTr-LNA-U-3-CED-phosphoramidite contributes to the overall stability and target engagement of the oligonucleotide. ASOs containing LNA modifications can modulate gene expression through various mechanisms, most notably by recruiting RNase H to cleave the target mRNA, leading to gene silencing.[2][3]

Key Applications in Antisense Research

The unique properties of LNA-modified oligonucleotides synthesized using DMTr-LNA-U-3-CED-phosphoramidite lend them to a variety of applications in antisense research:

  • Gene Expression Knockdown: LNA-containing ASOs, particularly in a "gapmer" design with a central DNA region flanked by LNA wings, are highly effective at silencing target genes by inducing RNase H-mediated degradation of mRNA.[3]

  • Therapeutic Development: The enhanced stability, potency, and nuclease resistance of LNA ASOs make them promising candidates for antisense drug development.[1][2][4]

  • In Vivo Studies: LNA-modified oligonucleotides exhibit improved stability in biological fluids, making them suitable for in vivo applications without the need for phosphorothioate (B77711) modifications.[2]

  • Splice-Switching Oligonucleotides: LNA modifications can be incorporated into oligonucleotides designed to modulate pre-mRNA splicing, offering a therapeutic strategy for certain genetic disorders.[4]

  • Long Non-coding RNA (lncRNA) Research: LNA GapmeRs are effective tools for the functional characterization of lncRNAs, which can be challenging to target with other methods like RNA interference.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of LNA-modified antisense oligonucleotides.

Table 1: LNA ASO Cellular Uptake and Knockdown Efficiency

ParameterValueCell TypeNotesSource
Molecules for >50% knockdown~10^5HeLaUnassisted uptake (gymnosis)[3]
Molecules for >50% knockdown with blocker~10^4HeLaCo-administration of non-related LNA ASOs[3]

Table 2: Impact of LNA Modification on Oligonucleotide Properties

PropertyObservationSignificanceSource
Thermal Stability (Tm)Significant increase compared to DNA/DNA duplexes.Higher binding affinity and specificity.[1][2]
Nuclease ResistanceHigh stability in serum and in vivo.Longer half-life and improved pharmacokinetic properties.[2]
RNase H RecruitmentLNA-DNA gapmers effectively recruit RNase H.Enables potent gene knockdown.[2]

Experimental Protocols

Protocol 1: Synthesis of LNA-Modified Antisense Oligonucleotides

This protocol outlines the solid-phase synthesis of LNA-containing oligonucleotides using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

Materials:

  • DMTr-LNA-U-3-CED-Phosphoramidite and other required phosphoramidites (DNA, other LNA bases)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 4,5-dicyanoimidazole)

  • Capping reagents

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Solid support (e.g., CPG)

  • Automated DNA synthesizer

Methodology:

  • Preparation: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps: a. De-blocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide attached to the solid support. b. Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite (or another phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites due to their steric hindrance.[1] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. A longer oxidation time (e.g., 45 seconds) is suggested for LNA-containing oligonucleotides.[1]

  • Chain Elongation: Steps 2a-2d are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in a strong base solution.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) to obtain the full-length product.

Protocol 2: In Vitro Knockdown of Target Gene Expression

This protocol describes the use of LNA-modified ASOs to knockdown a target gene in a cell culture model.

Materials:

  • Purified LNA-modified ASO (and negative control ASO)

  • Appropriate cell line

  • Cell culture medium and supplements

  • Transfection reagent (optional, as LNA ASOs can be taken up by gymnosis)

  • Phosphate-Buffered Saline (PBS)

  • Plates for cell culture (e.g., 6-well plates)

Methodology:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • ASO Preparation: Dilute the LNA ASO and negative control ASO to the desired concentrations in serum-free medium.

  • Cell Treatment (Gymnosis): a. Aspirate the culture medium from the cells. b. Add the ASO-containing medium to the cells. c. Incubate for the desired period (e.g., 24-72 hours).

  • Cell Treatment (Transfection-mediated - if required): a. Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes. b. Add the complexes to the cells and incubate for the recommended time.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis of gene expression.

Protocol 3: Analysis of Gene Knockdown

This protocol details the quantification of gene knockdown at the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR) for mRNA Analysis

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene

  • Real-time PCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for the target gene and a housekeeping gene to normalize the data.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

B. Western Blot for Protein Analysis

Materials:

  • Cell lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • Membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Visualizations

DMTr_LNA_U_3_CED_Phosphoramidite_Structure cluster_uracil Uracil cluster_ribose Locked Ribose cluster_protecting_groups Protecting & Functional Groups U U R Ribose U->R C3 C3' R->C3 O2 O C4 C4' O2->C4 Methylene Bridge CEDP CED-Phosphoramidite C3->CEDP C5 C5' C5->R DMTr DMTr DMTr->C5

Caption: Chemical structure of DMTr-LNA-U-3-CED-Phosphoramidite.

RNase_H_Mechanism cluster_pre Target Recognition cluster_recruitment Enzyme Recruitment cluster_cleavage Target Cleavage ASO LNA Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization Duplex ASO:mRNA Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments RNaseH->Cleaved_mRNA Cleavage

Caption: RNase H-mediated cleavage by an LNA gapmer ASO.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Downstream Analysis Synthesis Solid-Phase Synthesis (using LNA-U Phosphoramidite) Purification HPLC Purification Synthesis->Purification CellCulture Cell Culture & Treatment Purification->CellCulture Harvesting Cell Harvesting CellCulture->Harvesting RNA_Analysis mRNA Quantification (qPCR) Harvesting->RNA_Analysis Protein_Analysis Protein Quantification (Western Blot) Harvesting->Protein_Analysis

Caption: Experimental workflow for LNA ASO synthesis and testing.

References

Unlocking Precision in Diagnostics: Application and Protocols for DMTr-LNA-U-3-CED-Phosphoramidite in Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of molecular diagnostics, the demand for highly specific and sensitive probes is paramount. The strategic incorporation of Locked Nucleic Acid (LNA) nucleotides, synthesized using building blocks like DMTr-LNA-U-3-CED-Phosphoramidite, offers a powerful solution to this challenge. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging LNA technology for the design of superior diagnostic probes for applications such as quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH).

Introduction to LNA Technology

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the phosphodiester backbone, leading to a significant increase in the thermal stability (Melting Temperature, Tm) of duplexes formed with complementary DNA or RNA targets. The incorporation of LNA monomers, such as LNA-U derived from DMTr-LNA-U-3-CED-Phosphoramidite, into oligonucleotide probes confers several advantageous properties:

  • Enhanced Hybridization Affinity: LNA-containing probes bind to their targets with much higher affinity compared to traditional DNA probes. This allows for the use of shorter probes, which can be crucial for targeting small genetic regions or discriminating between highly similar sequences.[1][2]

  • Increased Specificity and Sensitivity: The high binding affinity of LNA probes leads to superior mismatch discrimination, making them ideal for applications like Single Nucleotide Polymorphism (SNP) genotyping and the detection of low-abundance targets.[2][3][4][5]

  • Improved In Vivo and In Vitro Stability: LNA modifications provide significant resistance to nuclease degradation, increasing the probe's half-life in biological samples.[2][4]

DMTr-LNA-U-3-CED-Phosphoramidite is a key reagent in the automated chemical synthesis of LNA-containing oligonucleotides, enabling the precise placement of LNA-U monomers within a probe sequence.

Key Applications in Diagnostic Probe Design

The unique properties of LNA-modified oligonucleotides make them highly suitable for a range of diagnostic applications, primarily in the fields of genetic analysis, infectious disease detection, and oncology.

Quantitative PCR (qPCR) Probes

In qPCR, LNA-modified probes, often dual-labeled with a fluorophore and a quencher, offer enhanced performance. The increased Tm allows for the design of shorter probes, which generally have better quenching efficiency and, consequently, a higher signal-to-noise ratio.[4] This translates to improved sensitivity in detecting low copy numbers of a target sequence. Furthermore, the exceptional mismatch discrimination of LNA probes is highly advantageous for allele-specific PCR and SNP genotyping.[3][5]

Fluorescence In Situ Hybridization (FISH) Probes

For FISH applications, LNA modification enables the use of shorter probes with high specificity, leading to brighter signals and reduced background. This is particularly beneficial for detecting small targets, such as microRNAs or specific chromosomal regions, and for reducing hybridization times.[6][7] LNA-FISH probes have demonstrated superior performance in identifying and localizing specific nucleic acid sequences within fixed cells and tissues.[8][9][10]

Quantitative Data Presentation

The performance advantages of LNA probes over traditional DNA probes can be quantified in several key metrics. The following tables summarize typical performance enhancements.

Table 1: Comparison of Melting Temperatures (Tm) for LNA vs. DNA Probes

Probe TypeTargetProbe Length (bases)Tm (°C)ΔTm per LNA modification (°C)Reference
DNADNA2060.5N/A[11]
LNA (3 modifications)DNA2071.4~3.6[11]
DNARNA1655.0N/A[2]
LNA (8 modifications)RNA1675.02.5[2]

Note: ΔTm can range from 2-8°C per LNA monomer depending on the sequence context.[2][4]

Table 2: Performance in SNP Genotyping (qPCR)

Probe TypeApplicationΔTm (Perfect Match vs. Mismatch)Allelic DiscriminationReference
DNASNP Detection5-8°CModerate[3]
LNASNP Detection15-20°CExcellent[3]

Table 3: Comparison of qPCR Performance Metrics

Probe TypeTargetSensitivity (Lower Ct values)Specificity (Mismatch Discrimination)Reference
DNAViral GeneBaselineStandard[12]
LNAViral GeneImproved (Lower Ct)High[12]
DNABacterial Resistance GeneBaselineStandard[13]
LNABacterial Resistance GeneImprovedHigh[13]

Experimental Protocols

This section provides detailed protocols for the design and application of LNA-containing probes in qPCR and FISH.

LNA Probe Design Guidelines

Successful implementation of LNA technology begins with robust probe design. The following guidelines are critical for optimal performance.

  • Probe Length: Due to the high affinity of LNA, probes can be shorter than their DNA counterparts. For qPCR, typical lengths are 15-20 bases, while for FISH, they can range from 12 to 25 bases.[6][14]

  • LNA Placement:

    • For SNP detection, it is recommended to place LNA bases at or near the SNP site to maximize mismatch discrimination.[3][14] A triplet of LNA bases centered on the SNP is often effective.[15]

    • Distribute LNA monomers across the probe sequence, typically every 2-4 bases, to achieve the desired Tm.[14]

    • Avoid placing LNA at the extreme 3'-end of a PCR primer as it may inhibit polymerase extension.[3]

  • Tm Tuning: Each LNA incorporation increases the Tm by 2-8°C.[2][4] Aim for a probe Tm that is 5-10°C higher than the primer Tm for qPCR applications. For FISH, a Tm of around 75°C is often recommended.[6]

  • Sequence Considerations:

    • Maintain a GC content between 30-60%.[4][6]

    • Avoid runs of more than four consecutive LNA bases, as this can lead to excessive stickiness and self-hybridization.[4][6]

    • Avoid stretches of three or more G's.[4][6]

    • Check for potential self-complementarity and cross-hybridization, especially with other LNA-containing oligos.[4][6]

LNA_Probe_Design_Workflow cluster_design Probe Design Phase cluster_synthesis Oligonucleotide Synthesis cluster_qc Quality Control Target Identify Target Sequence (e.g., SNP, pathogen gene) Define_Params Define Application Parameters (qPCR, FISH, etc.) Target->Define_Params Initial_Design Initial Probe Design (Length, GC Content) Define_Params->Initial_Design LNA_Placement Strategic LNA Placement (e.g., at SNP site, distributed) Initial_Design->LNA_Placement Tm_Calc Tm Calculation and Tuning LNA_Placement->Tm_Calc Sequence_Check In Silico Analysis (Self-dimer, Hairpin) Tm_Calc->Sequence_Check Phosphoramidite DMTr-LNA-U-3-CED-Phosphoramidite and other amidites Sequence_Check->Phosphoramidite Synthesis Automated Solid-Phase Synthesis Phosphoramidite->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification QC Mass Spectrometry and other QC checks Purification->QC

Caption: Workflow for the design and synthesis of LNA-modified diagnostic probes.

Protocol for LNA-enhanced qPCR

This protocol provides a general framework for using LNA probes in a qPCR assay. Optimization will be required for specific targets and instruments.

1. Reagents and Materials:

  • DNA/cDNA template

  • LNA qPCR probe (e.g., with FAM reporter and BHQ-1 quencher)

  • Forward and reverse PCR primers

  • qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • qPCR instrument and consumables

2. Reaction Setup: Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction:

ComponentVolume (µL)Final Concentration
qPCR Master Mix (2x)101x
Forward Primer (10 µM)0.4200 nM
Reverse Primer (10 µM)0.4200 nM
LNA Probe (10 µM)0.2100 nM
Template DNA/cDNAX(e.g., 1-100 ng)
Nuclease-free waterto 20 µL-

Note: Primer and probe concentrations may need to be optimized (typically 100-500 nM for primers and 50-250 nM for probes).[16]

3. Thermal Cycling Protocol:

StepTemperature (°C)TimeCycles
Polymerase Activation952-3 min1
Denaturation9510-15 sec40-45
Annealing/Extension60-6430-60 sec

Note: The annealing/extension temperature should be optimized based on the Tm of the primers and probe.

qPCR_Workflow cluster_prep Reaction Preparation cluster_run qPCR Run cluster_analysis Data Analysis Master_Mix Prepare Master Mix (Master Mix, Primers, LNA Probe) Add_Template Add DNA/cDNA Template Master_Mix->Add_Template Plate_Setup Aliquot to qPCR Plate Add_Template->Plate_Setup Thermal_Cycling Perform Thermal Cycling (Activation, Denaturation, Annealing/Extension) Plate_Setup->Thermal_Cycling Data_Acquisition Real-time Fluorescence Data Acquisition Thermal_Cycling->Data_Acquisition Ct_Values Determine Ct Values Data_Acquisition->Ct_Values Quantification Quantification/Genotyping Ct_Values->Quantification

Caption: Experimental workflow for LNA-enhanced quantitative PCR.

Protocol for LNA-enhanced FISH

This protocol is a general guide for using LNA probes for FISH on fixed cells.

1. Cell Preparation:

  • Grow cells on coverslips or slides.

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash twice with PBS.

2. Hybridization:

  • Prepare hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).

  • Dilute the LNA-FISH probe in hybridization buffer to a final concentration of 100-500 nM.

  • Denature the probe solution at 80°C for 3 minutes, then place on ice.

  • Apply the probe solution to the fixed cells.

  • Cover with a coverslip and seal to prevent evaporation.

  • Hybridize for 1-4 hours at a temperature 30°C below the probe's Tm in a humidified chamber.[8]

3. Washing:

  • Remove the coverslip.

  • Wash twice with 2x SSC at the hybridization temperature for 5 minutes each.

  • Wash once with 0.5x SSC at room temperature for 5 minutes.

  • Wash once with PBS at room temperature for 5 minutes.

4. Mounting and Imaging:

  • Counterstain the nuclei with DAPI.

  • Mount the coverslip with an anti-fade mounting medium.

  • Image using a fluorescence microscope with appropriate filters.

FISH_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_post_hybridization Post-Hybridization cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Probe_Prep Prepare and Denature LNA-FISH Probe Permeabilization->Probe_Prep Hybridize Hybridize Probe to Sample Probe_Prep->Hybridize Washing Stringency Washes Hybridize->Washing Counterstain Counterstain (e.g., DAPI) Washing->Counterstain Mounting Mount for Microscopy Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

Unlocking the Potential of RNA Therapeutics: A Guide to Incorporating LNA Monomers into RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) monomers are a class of modified RNA nucleotides that confer enhanced properties to oligonucleotides, making them invaluable tools in research and drug development. The defining feature of an LNA is a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar. This "locked" conformation increases the binding affinity and stability of the resulting RNA sequence.[1][2] These application notes provide detailed protocols for the incorporation of LNA monomers into RNA sequences through both chemical and enzymatic methods, along with procedures for the characterization of the resulting LNA-modified oligonucleotides.

Enhanced Properties of LNA-Modified RNA

The incorporation of LNA monomers into RNA sequences imparts several advantageous characteristics:

  • Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of RNA duplexes, with each LNA monomer contributing to an increase of 2-8°C.[3] This enhanced stability allows for the use of shorter probes and primers while maintaining high affinity.[3]

  • Enhanced Nuclease Resistance: The locked ribose conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to degradation by nucleases.[1][4] This property is crucial for in vivo applications where nuclease activity is prevalent.

  • Improved Specificity: The high binding affinity of LNA-modified oligonucleotides allows for excellent discrimination between perfectly matched and mismatched target sequences.[3]

These properties make LNA-modified RNAs highly suitable for a range of applications, including antisense oligonucleotides, siRNAs, diagnostic probes, and tools for studying RNA structure and function.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative effects of incorporating LNA monomers into RNA sequences.

ParameterEffect of LNA IncorporationReference
Melting Temperature (Tm) Increase of 2-8°C per LNA monomer[3]
Nuclease Resistance Significantly enhanced compared to unmodified RNA[1][4]
Binding Affinity (Kd) Lower dissociation constant (higher affinity)[1]

Experimental Protocols

This section provides detailed protocols for the two primary methods of incorporating LNA monomers into RNA sequences: solid-phase chemical synthesis and enzymatic incorporation.

Protocol 1: Solid-Phase Chemical Synthesis of LNA-Modified RNA

Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the most common method for producing LNA-containing oligonucleotides.[2][5] The synthesis proceeds in a 3' to 5' direction on a solid support, with each cycle of nucleotide addition involving four main steps.[2][5]

Materials:

  • LNA phosphoramidites (A, C, G, U)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))[5]

  • Coupling activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping solution B (e.g., 16% 1-Methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)[6]

  • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide/Methylamine, AMA)[5]

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Prepare all reagents and load them onto the automated synthesizer according to the manufacturer's instructions. Program the desired RNA sequence, indicating the positions for LNA monomer incorporation.

  • Synthesis Cycle: The following four steps are repeated for each monomer addition:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[5]

    • Coupling: The LNA or RNA phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain.[6]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.[2]

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[6]

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 65°C).[5]

  • Purification: The crude LNA-modified RNA is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[2][7]

  • Analysis: The purity and identity of the final product are confirmed by mass spectrometry and HPLC or capillary electrophoresis.[8]

Workflow for Solid-Phase Synthesis of LNA-Modified RNA

G cluster_0 Preparation cluster_1 Synthesis Cycle (Repeated for each monomer) cluster_2 Post-Synthesis prep Prepare Reagents & Synthesizer deblock Deblocking (DMT Removal) prep->deblock couple Coupling (Monomer Addition) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock cleave Cleavage & Deprotection oxidize->cleave purify Purification (HPLC/PAGE) cleave->purify analyze Analysis (MS/HPLC) purify->analyze

A schematic overview of the solid-phase synthesis process.

Protocol 2: Enzymatic Incorporation of LNA Monomers into RNA

The enzymatic incorporation of LNA triphosphates (LNA-NTPs) offers an alternative method for generating LNA-modified RNA, particularly for longer transcripts. This process typically utilizes DNA-dependent RNA polymerases or reverse transcriptases that can accept modified nucleotides as substrates.[1][9]

Materials:

  • LNA triphosphates (LNA-ATP, LNA-CTP, LNA-GTP, LNA-UTP)

  • Standard ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • DNA template containing the desired sequence downstream of a T7, T3, or SP6 promoter

  • Appropriate RNA polymerase (e.g., T7 RNA Polymerase)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification reagents (e.g., silica-based columns or alcohol precipitation reagents)[7]

Procedure:

  • Template Preparation: Prepare a linear DNA template containing the target sequence under the control of a suitable promoter.

  • Transcription Reaction Setup: In an RNase-free tube, assemble the following reaction mixture on ice:

    • Transcription Buffer (10X): 2 µL

    • rNTP mix (10 mM each): 2 µL

    • LNA-NTP mix (10 mM each, as required): 2 µL

    • Linear DNA template (0.5-1 µg): x µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • RNA Polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the LNA-modified RNA using a suitable method such as silica-based spin columns or alcohol precipitation to remove unincorporated nucleotides, enzymes, and salts.[7]

  • Analysis: Analyze the transcript size and purity by gel electrophoresis. The incorporation of LNA monomers can be confirmed by methods such as mass spectrometry.

Workflow for Enzymatic Incorporation of LNA Monomers

G cluster_0 Reaction Setup cluster_1 Enzymatic Synthesis cluster_2 Purification & Analysis template Prepare DNA Template mix Assemble Transcription Reaction template->mix incubate Incubate at 37°C mix->incubate dnase DNase I Treatment incubate->dnase purify Purify LNA-RNA dnase->purify analyze Analyze Product purify->analyze

The key steps involved in the enzymatic synthesis of LNA-RNA.

Characterization of LNA-Modified RNA

After synthesis and purification, it is essential to characterize the LNA-modified RNA to confirm its properties.

Protocol 3: Melting Temperature (Tm) Analysis

UV melting analysis is a standard method to determine the thermal stability of nucleic acid duplexes.

Materials:

  • Purified LNA-modified RNA

  • Complementary RNA or DNA strand

  • Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the LNA-modified RNA with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV Absorbance Measurement: Measure the UV absorbance of the duplex at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) in small increments (e.g., 0.5°C/minute).

  • Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the melting curve.

Protocol 4: Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified RNA in the presence of nucleases.

Materials:

  • Purified LNA-modified RNA

  • Unmodified RNA control

  • Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum)

  • Reaction buffer

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Reaction Setup: Incubate the LNA-modified RNA and the unmodified control RNA with the nuclease in the reaction buffer at 37°C.

  • Time Points: Remove aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching agent (e.g., EDTA) or by heat inactivation.

  • Gel Electrophoresis: Analyze the samples by PAGE to visualize the degradation of the RNA over time.

  • Analysis: Compare the degradation profile of the LNA-modified RNA to the unmodified control. Increased stability will be evident by the presence of a higher percentage of full-length RNA at later time points.[10]

Logical Relationship of LNA Properties and Applications

G cluster_0 Core LNA Property cluster_1 Enhanced Characteristics cluster_2 Key Applications locked_conformation Locked Ribose Conformation high_affinity High Binding Affinity (↑Tm) locked_conformation->high_affinity nuclease_resistance Nuclease Resistance locked_conformation->nuclease_resistance specificity Improved Specificity high_affinity->specificity therapeutics Antisense/siRNA Therapeutics high_affinity->therapeutics research_tools Research Tools high_affinity->research_tools nuclease_resistance->therapeutics diagnostics Diagnostic Probes specificity->diagnostics

The relationship between LNA's structure and its applications.

References

Revolutionizing In Situ Hybridization: High-Affinity LNA Probes for Precise Target Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of molecular biology, the precise detection and localization of nucleic acid sequences within the cellular environment are paramount for unraveling complex biological processes and for the development of targeted therapeutics. In situ hybridization (ISH) stands as a powerful technique for visualizing DNA and RNA sequences directly in fixed cells and tissues. The advent of Locked Nucleic Acid (LNA) technology has significantly enhanced the capabilities of ISH, offering superior sensitivity, specificity, and thermal stability compared to traditional DNA probes. DMTr-LNA-U-3-CED-Phosphoramidite is a key monomer used in the synthesis of LNA-modified oligonucleotides, enabling the production of high-affinity probes for demanding ISH applications.

Locked Nucleic Acids are a class of nucleic acid analogs where the ribose moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the sugar into an ideal A-type helix geometry, leading to a significant increase in the thermal stability of the duplexes formed with complementary DNA or RNA targets.[1] Probes incorporating LNA bases, synthesized using building blocks like DMTr-LNA-U-3-CED-Phosphoramidite, exhibit unprecedented binding affinity, allowing for the use of shorter probes with higher melting temperatures (Tm).[1][2] This translates to improved signal-to-noise ratios and the ability to discriminate between highly similar sequences, including single nucleotide polymorphisms (SNPs).[3]

This document provides detailed application notes on the benefits of using DMTr-LNA-U-3-CED-Phosphoramidite for synthesizing ISH probes and comprehensive protocols for their use in various experimental setups.

Advantages of LNA-Modified Probes in In Situ Hybridization

The incorporation of LNA monomers, synthesized from precursors like DMTr-LNA-U-3-CED-Phosphoramidite, into oligonucleotide probes confers several key advantages for in situ hybridization applications:

  • Enhanced Thermal Stability: Each LNA modification can increase the melting temperature (Tm) of a probe-target duplex by 2-8°C, allowing for higher stringency in hybridization and washing steps.[1] This leads to a significant reduction in off-target binding and background noise.

  • Increased Sensitivity: The high binding affinity of LNA probes results in more stable hybrids, leading to stronger signals.[2] Studies have shown that LNA-modified probes can exhibit a dramatic increase in fluorescence intensity compared to their DNA counterparts. For instance, the fluorescence intensity of a probe targeting Eco468 increased 22-fold after the substitution of three DNA bases with LNA bases.

  • Superior Specificity and Mismatch Discrimination: The rigid conformation of LNA probes enhances their ability to discriminate between perfectly matched and mismatched targets. This makes them ideal for applications requiring the detection of single nucleotide variations or distinguishing between closely related transcripts.[4]

  • Flexibility in Probe Design: Due to their high affinity, LNA probes can be designed to be much shorter than traditional DNA probes while maintaining a high Tm.[1] This is particularly advantageous for targeting short RNA molecules like microRNAs (miRNAs) or for designing probes to regions with high secondary structure.

  • Improved Signal-to-Noise Ratio: The combination of higher binding affinity and increased specificity leads to a significantly improved signal-to-noise ratio in ISH experiments.[3]

Quantitative Data Presentation

The superior performance of LNA-modified probes compared to traditional DNA probes is evident in quantitative analyses of their hybridization characteristics.

ParameterLNA-Modified ProbeConventional DNA ProbeReference
Melting Temperature (Tm) Increase per Modification 2 - 8 °CN/A[1]
Fluorescence Signal Intensity (vs. DNA probe) Up to 22-fold increaseBaseline[5]
Signal-to-Noise Ratio Significantly higher, especially at increased stringency (e.g., higher formamide (B127407) concentrations)Lower, with signal loss at higher stringency[3]

Table 1: Comparison of LNA-Modified and DNA Probes for In Situ Hybridization. This table summarizes the key performance advantages of LNA-modified probes.

Number of LNA ModificationsRelative Fluorescence IntensityDissociation Temperature (°C)
0 (DNA Probe)1.045
215.055
322.062
425.068

Table 2: Effect of LNA Modifications on Fluorescence Intensity and Dissociation Temperature. This table illustrates the direct correlation between the number of LNA substitutions in a probe and its performance in ISH, based on data from studies on rRNA detection.[5]

Experimental Protocols

The following protocols provide detailed methodologies for performing in situ hybridization using LNA-modified probes synthesized with DMTr-LNA-U-3-CED-Phosphoramidite.

Probe Design and Synthesis

Successful in situ hybridization starts with a well-designed probe. Here are some general guidelines for designing LNA-modified probes:

  • Probe Length: Typically 18-25 nucleotides.[6][7]

  • LNA Placement: Strategically place LNA bases to maximize Tm and specificity. An LNA at every third position is a common and effective strategy.[6]

  • GC Content: Aim for a GC content between 30-60%.

  • Melting Temperature (Tm): Design probes with a predicted RNA Tm of approximately 80-85°C.[7] The hybridization temperature is then typically set 22-30°C below the calculated Tm.[6][8][9]

  • Sequence Specificity: Perform a BLAST search to ensure the probe sequence is unique to the target RNA.[6]

  • Labeling: Probes can be labeled with various haptens (e.g., digoxigenin (B1670575) (DIG), biotin) or fluorophores for detection. Double-DIG labeling is a common strategy for enhanced sensitivity.[10]

Oligonucleotide Synthesis: LNA-modified oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry. DMTr-LNA-U-3-CED-Phosphoramidite is used as the building block for incorporating LNA-uracil residues into the growing oligonucleotide chain.

In Situ Hybridization Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and targets.

1. Cell Preparation: a. Grow cells on sterile glass coverslips in a petri dish. b. Wash the cells twice with 1x Phosphate-Buffered Saline (PBS). c. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. d. Wash the cells three times with 1x PBS for 5 minutes each. e. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash the cells twice with 1x PBS for 5 minutes each.

2. Pre-hybridization: a. Wash the coverslips with 2x Saline-Sodium Citrate (SSC) buffer. b. Pre-hybridize the cells in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL sheared salmon sperm DNA) for 1-2 hours at the calculated hybridization temperature in a humidified chamber.

3. Hybridization: a. Dilute the LNA probe in pre-warmed hybridization buffer to the desired final concentration (typically 1-10 nM). b. Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice. c. Remove the pre-hybridization solution from the coverslips and add the hybridization solution containing the LNA probe. d. Incubate overnight at the hybridization temperature in a humidified chamber.

4. Washing: a. Wash the coverslips with 2x SSC at the hybridization temperature for 15 minutes. b. Wash with 1x SSC at the hybridization temperature for 15 minutes. c. Wash with 0.5x SSC at the hybridization temperature for 15 minutes. d. Wash with 0.1x SSC at room temperature for 10 minutes. e. Wash with 1x PBS at room temperature for 5 minutes.

5. Detection (for hapten-labeled probes): a. Block the coverslips with a blocking solution (e.g., 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate with an enzyme-conjugated antibody (e.g., anti-DIG-AP) diluted in blocking solution for 1-2 hours at room temperature. c. Wash the coverslips three times with PBS containing 0.1% Tween-20 for 10 minutes each. d. Equilibrate the coverslips in detection buffer. e. Incubate with the chromogenic or fluorogenic substrate until the desired signal intensity is reached. f. Stop the reaction by washing with PBS.

6. Mounting and Imaging: a. Counterstain the nuclei with DAPI, if desired. . Mount the coverslips on glass slides using an appropriate mounting medium. c. Image using a fluorescence microscope.

In Situ Hybridization Protocol for FFPE Tissue Sections

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections and may require optimization.[10][11]

1. Deparaffinization and Rehydration: a. Dewax the slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each. c. Rinse in DEPC-treated water.

2. Permeabilization and Protease Digestion: a. Treat the sections with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The concentration and time need to be optimized for the specific tissue type.[6] b. Wash with PBS.

3. Post-fixation: a. Fix the sections again with 4% PFA in PBS for 10 minutes. b. Wash with PBS.

4. Pre-hybridization and Hybridization: a. Follow steps 2 and 3 from the cultured cell protocol. Hybridization is typically performed overnight.[11]

5. Washing: a. Follow step 4 from the cultured cell protocol, with stringent washes at the hybridization temperature.

6. Detection, Mounting, and Imaging: a. Follow steps 5 and 6 from the cultured cell protocol.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for LNA In Situ Hybridization

The following diagram illustrates the key steps in a typical LNA-ISH experiment.

LNA_ISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Detection & Imaging Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Protease_Digestion Protease Digestion (for FFPE) Permeabilization->Protease_Digestion If FFPE Prehybridization Pre-hybridization Permeabilization->Prehybridization Protease_Digestion->Prehybridization Hybridization Hybridization with LNA Probe Prehybridization->Hybridization Washing Stringent Washes Hybridization->Washing Blocking Blocking Washing->Blocking Antibody_Incubation Antibody Incubation (for hapten-labeled probes) Blocking->Antibody_Incubation Signal_Development Signal Development Antibody_Incubation->Signal_Development Imaging Microscopy & Imaging Signal_Development->Imaging MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding & Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

References

Application Notes and Protocols for LNA-Modified Primers in Quantitative Real-Time PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LNA-Modified Primers in qPCR

Locked Nucleic Acid (LNA)-modified primers represent a significant advancement in quantitative real-time PCR (qPCR) technology, offering substantial improvements in sensitivity, specificity, and thermal stability over conventional DNA primers.[1][2][3][4][5] LNAs are RNA nucleotide analogues where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing by a methylene (B1212753) bridge.[6] This structural modification dramatically increases the binding affinity of the primer to its target sequence.[6]

The incorporation of LNA bases into qPCR primers results in a higher melting temperature (Tm), allowing for the use of shorter primers which is particularly advantageous for the detection of small targets like microRNAs (miRNAs) or for enhancing the specificity of allele-specific PCR.[2][7] This enhanced binding affinity and specificity make LNA-modified primers an invaluable tool for a range of applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and the quantification of low-abundance transcripts.[3][8][9][10]

Key Advantages of LNA-Modified Primers:

  • Increased Sensitivity: The higher binding affinity of LNA primers allows for more efficient amplification, leading to lower quantification cycle (Cq) values and the ability to detect targets from minimal input material.[2][5][6]

  • Enhanced Specificity: LNA-modified primers exhibit superior mismatch discrimination, making them ideal for distinguishing between closely related sequences, such as SNP alleles or members of a gene family.[1][7][8]

  • Improved Thermal Stability: The increased Tm allows for more stringent annealing temperatures, reducing non-specific amplification and the formation of primer-dimers.

  • Flexibility in Primer Design: The ability to use shorter primers provides greater flexibility in targeting specific regions of a gene, such as exon-exon junctions or specific transcript variants.[2]

Applications

Single Nucleotide Polymorphism (SNP) Genotyping

The high specificity of LNA-modified primers makes them exceptionally well-suited for allele-specific PCR-based SNP genotyping. By positioning an LNA base at or near the 3'-end of the primer corresponding to the SNP site, a significant destabilization occurs in the presence of a mismatch, preventing efficient amplification. This leads to a large difference in Cq values (ΔCq) between the perfect match and the mismatch, allowing for clear allelic discrimination.[1][7][8]

Illustrative Performance Data for SNP Genotyping:

Primer TypeTargetCq (Perfect Match)Cq (Mismatch)ΔCq (Mismatch - Perfect Match)
LNA-modified Primer Allele A22.533.010.5
Conventional DNA Primer Allele A23.127.54.4
LNA-modified Primer Allele B22.834.211.4
Conventional DNA Primer Allele B23.528.14.6

This table illustrates the expected significant increase in ΔCq for mismatched templates when using LNA-modified primers compared to conventional DNA primers, leading to more reliable SNP calling.

MicroRNA (miRNA) Quantification

The small size of mature miRNAs (typically 21-23 nucleotides) poses a challenge for traditional qPCR primer design. LNA-modified primers, due to their high binding affinity, can be designed to be shorter while maintaining a high Tm, making them ideal for specific and sensitive miRNA quantification.[2][6] LNA-based assays can discriminate between closely related miRNA family members and distinguish mature miRNAs from their precursors.[2]

Illustrative Performance Data for miRNA Quantification:

Target miRNAPrimer TypeCq ValueAmplification Efficiency
hsa-let-7aLNA-modified Primer 24.298.5%
hsa-let-7aConventional DNA Primer27.889.2%
hsa-miR-16LNA-modified Primer 21.599.1%
hsa-miR-16Conventional DNA Primer24.991.5%

This table demonstrates the lower Cq values and higher amplification efficiencies typically observed with LNA-modified primers in miRNA quantification, indicating superior sensitivity and performance.

Gene Expression Analysis of Low-Abundance Transcripts and Gene Families

LNA-modified primers enhance the detection of transcripts present at low levels in a sample due to their increased sensitivity.[3][9] Furthermore, their high specificity is advantageous when studying gene families with high sequence homology, such as the Epidermal Growth Factor Receptor (EGFR) family, by minimizing cross-reactivity between family members.

Illustrative Performance Data for Low-Abundance Transcript Detection:

Target GenePrimer TypeCq Value from 1 ng total RNALimit of Detection
SOX2LNA-modified Primer 29.8~10 copies
SOX2Conventional DNA Primer33.5~50 copies
OCT4LNA-modified Primer 30.5~15 copies
OCT4Conventional DNA Primer34.2~70 copies

This table illustrates the improved detection (lower Cq values) and lower limit of detection achievable with LNA-modified primers for low-abundance transcripts.

Experimental Protocols

Protocol 1: SNP Genotyping using LNA-Modified Allele-Specific Primers and SYBR Green Detection

This protocol outlines a general procedure for SNP genotyping using LNA-modified primers. Optimization of primer concentrations and annealing temperature is recommended for each new assay.

1. Primer Design:

  • Design two forward primers, one for each allele. Position the LNA base at the 3'-terminal nucleotide corresponding to the SNP.

  • Design a common reverse primer.

  • Aim for a primer Tm of 60-65°C.

2. Reaction Setup:

ComponentFinal ConcentrationVolume (for 20 µL reaction)
2x SYBR Green Master Mix1x10 µL
Allele-Specific Forward Primer (10 µM)200 nM0.4 µL
Common Reverse Primer (10 µM)200 nM0.4 µL
Genomic DNA (5 ng/µL)10 ng2 µL
Nuclease-free water-7.2 µL

3. qPCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C10 min1
Denaturation95°C15 sec40
Annealing/Extension60-65°C*60 sec
Melt Curve AnalysisInstrument Specific-1

*The annealing temperature should be optimized based on the Tm of the LNA primers.

Protocol 2: miRNA Quantification using LNA-Modified Primers

This protocol is based on a two-step RT-qPCR approach.

1. Reverse Transcription (RT):

  • Use a universal RT kit that employs a poly(A) tailing step followed by reverse transcription with an oligo-dT primer containing a universal tag.

  • Start with 1-10 ng of total RNA.

  • Follow the manufacturer's protocol for the RT reaction.

2. qPCR Reaction Setup:

ComponentFinal ConcentrationVolume (for 10 µL reaction)
2x SYBR Green Master Mix1x5 µL
LNA miRNA-specific Forward Primer (5 µM)500 nM1 µL
Universal Reverse Primer (5 µM)500 nM1 µL
cDNA (diluted 1:10)-1 µL
Nuclease-free water-2 µL

3. qPCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C10 min1
Denaturation95°C10 sec40
Annealing/Extension60°C60 sec
Melt Curve AnalysisInstrument Specific-1

Visualizations

experimental_workflow_snp_genotyping cluster_prep Sample Preparation cluster_qpcr qPCR Setup & Execution cluster_analysis Data Analysis genomic_dna Genomic DNA Extraction reaction_setup Reaction Setup: - SYBR Green Master Mix - LNA Allele-Specific Forward Primer - Common Reverse Primer - gDNA Template genomic_dna->reaction_setup qpcr_run qPCR Run: - Initial Denaturation - 40 Cycles of Denaturation & Annealing/Extension - Melt Curve Analysis reaction_setup->qpcr_run cq_determination Cq Value Determination qpcr_run->cq_determination delta_cq ΔCq Calculation (Mismatch - Perfect Match) cq_determination->delta_cq genotype_call Genotype Calling delta_cq->genotype_call

Caption: Workflow for SNP Genotyping using LNA-Modified Primers.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras activates pi3k PI3K egfr->pi3k activates note LNA-qPCR is crucial for distinguishing the expression of highly homologous EGFR/ErbB family members. egfr->note erbb2 ErbB2 erbb2->ras activates erbb2->pi3k activates erbb2->note erbb3 ErbB3 erbb3->ras activates erbb3->pi3k activates erbb3->note erbb4 ErbB4 erbb4->ras activates erbb4->pi3k activates erbb4->note ligand Ligand (EGF) ligand->egfr binds raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors akt AKT pi3k->akt gene_expression Gene Expression Changes (Proliferation, Survival) akt->gene_expression transcription_factors->gene_expression

Caption: EGFR Signaling Pathway and the Role of LNA-qPCR.

References

Application Notes and Protocols for DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the storage, handling, and use of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. Adherence to these guidelines is crucial for ensuring the integrity of the phosphoramidite (B1245037) and the successful synthesis of high-quality LNA oligonucleotides for research, diagnostics, and therapeutic development.

Introduction to DMTr-LNA-U-3-CED-Phosphoramidite

DMTr-LNA-U-3-CED-Phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This structural modification confers unique properties to oligonucleotides, including significantly increased thermal stability of duplexes with complementary DNA and RNA strands, enhanced mismatch discrimination, and improved resistance to nuclease degradation. These properties make LNA-modified oligonucleotides valuable tools for a variety of applications, including antisense therapy, diagnostics, and molecular biology research.

Storage and Stability

Proper storage of DMTr-LNA-U-3-CED-Phosphoramidite is critical to prevent degradation and ensure optimal performance during oligonucleotide synthesis. Phosphoramidites are sensitive to moisture and oxidation.

Key Storage Recommendations:

  • Solid Form: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon or dry nitrogen).[1][2][3] Avoid using frost-free freezers, as temperature cycling can introduce moisture. When stored correctly, the solid product is stable for at least four years.

  • In Solution: Prepare phosphoramidite solutions using anhydrous acetonitrile (B52724) (<30 ppm water).[4] For critical applications, the use of molecular sieves (3Å) to further dry the acetonitrile is recommended.[4] Store solutions at -20°C under an inert atmosphere.[4][5] Stock solutions at -20°C are stable for at least one month, while storage at -80°C can extend stability to six months.[5]

Table 1: Summary of Storage Conditions and Stability

FormStorage TemperatureAtmosphereRecommended SolventStability
Solid -20°CInert (Ar or N₂)N/A≥ 4 years
Solution -20°CInert (Ar or N₂)Anhydrous Acetonitrile1 month
Solution -80°CInert (Ar or N₂)Anhydrous Acetonitrile6 months

Degradation Pathways:

The primary degradation pathways for phosphoramidites in solution are hydrolysis and oxidation.[4] The rate of degradation is influenced by the nucleobase, with guanosine (B1672433) phosphoramidites being the most susceptible to degradation.[1][6][7] While DMTr-LNA-U-3-CED-Phosphoramidite contains a uridine (B1682114) base, which is generally more stable than guanosine, exposure to water and air should still be minimized to prevent the formation of phosphonate (B1237965) and other byproducts that can compromise oligonucleotide synthesis efficiency.

Handling Procedures

Strict adherence to proper handling procedures is essential to maintain the quality of the phosphoramidite.

General Handling Precautions:

  • Always handle DMTr-LNA-U-3-CED-Phosphoramidite in a clean, dry, and inert atmosphere (e.g., a glove box or under a stream of argon or dry nitrogen).

  • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the solid material.[4]

  • Use only clean, dry spatulas and syringes for handling.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reconstitution of Solid Phosphoramidite:

  • Ensure the vial of solid phosphoramidite and the anhydrous acetonitrile are at room temperature.

  • Under an inert atmosphere, slowly add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.05 M to 0.1 M for use in synthesis).[4]

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can introduce air.

  • Once dissolved, the phosphoramidite solution is ready for use in the automated oligonucleotide synthesizer.

Safety Precautions

While a specific Safety Data Sheet (SDS) for DMTr-LNA-U-3-CED-Phosphoramidite was not found, general safety precautions for handling phosphoramidites should be followed.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Precautionary Statements:

    • Wash hands thoroughly after handling.[8]

    • Wear protective gloves, eye protection, and face protection.[8]

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • If on skin, wash with plenty of soap and water.[8]

    • Use in a well-ventilated area.[8]

Experimental Protocol: Automated Oligonucleotide Synthesis

This protocol outlines the general steps for the automated solid-phase synthesis of LNA-containing oligonucleotides using DMTr-LNA-U-3-CED-Phosphoramidite. The synthesis cycle is based on standard phosphoramidite chemistry with modifications to account for the properties of LNA monomers.

Diagram 1: LNA Oligonucleotide Synthesis Workflow

LNA_Oligonucleotide_Synthesis_Workflow cluster_preparation Preparation cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis prep_solid_support 1. Prepare Solid Support prep_reagents 2. Prepare Reagents (Phosphoramidites, Activator, etc.) deblocking 3. Deblocking (Remove DMTr group) prep_reagents->deblocking coupling 4. Coupling (Add LNA phosphoramidite) deblocking->coupling capping 5. Capping (Block unreacted 5'-OH) coupling->capping oxidation 6. Oxidation (Stabilize phosphate (B84403) linkage) capping->oxidation oxidation->deblocking Repeat for next cycle cleavage 7. Cleavage from Support oxidation->cleavage Final Cycle deprotection 8. Deprotection of Bases cleavage->deprotection purification 9. Purification (e.g., HPLC) deprotection->purification

Caption: Automated synthesis cycle for LNA oligonucleotides.

Materials and Reagents:

  • DMTr-LNA-U-3-CED-Phosphoramidite

  • Standard DNA or RNA phosphoramidites (if creating a chimeric oligonucleotide)

  • Solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide)

  • Purification supplies (e.g., HPLC columns and buffers)

Protocol:

  • Preparation:

    • Dissolve DMTr-LNA-U-3-CED-Phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install the phosphoramidite solutions and other reagents on the automated DNA/RNA synthesizer.

    • Pack the synthesis column with the appropriate solid support.

  • Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: The 5'-DMTr protecting group of the growing oligonucleotide chain is removed with the deblocking solution.

    • Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Note: Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[9]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. Note: The oxidation of the phosphite after LNA coupling is slower than for standard DNA phosphites. A longer oxidation time of at least 45 seconds is recommended.[9]

  • Repeat Cycle: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection:

    • After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a base, typically concentrated ammonium hydroxide.

    • Standard deprotection protocols are generally applicable to LNA-containing oligonucleotides.[9]

  • Purification:

    • The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for obtaining high-purity LNA oligonucleotides.

    • LNA-containing oligonucleotides can be purified and analyzed using the same methods employed for standard DNA.[9]

Logical Relationships in LNA Oligonucleotide Synthesis

The successful synthesis of high-quality LNA oligonucleotides depends on the careful management of several interconnected factors.

Diagram 2: Factors Influencing LNA Oligonucleotide Synthesis

LNA_Synthesis_Factors cluster_inputs Input Quality cluster_process Synthesis Process cluster_output Output Quality phosphoramidite_purity Phosphoramidite Purity coupling_efficiency High Coupling Efficiency phosphoramidite_purity->coupling_efficiency solvent_anhydrous Anhydrous Solvents solvent_anhydrous->coupling_efficiency inert_atmosphere Inert Atmosphere inert_atmosphere->phosphoramidite_purity inert_atmosphere->solvent_anhydrous high_yield High Yield of Full-Length Product coupling_efficiency->high_yield capping_efficiency Effective Capping high_purity High Purity Oligonucleotide capping_efficiency->high_purity Reduces deletion mutants oxidation_completeness Complete Oxidation oxidation_completeness->high_yield high_yield->high_purity

Caption: Key factors for successful LNA oligonucleotide synthesis.

This diagram illustrates that the quality of the final LNA oligonucleotide is directly dependent on the purity of the starting materials and the efficiency of each step in the synthesis cycle. Maintaining an anhydrous and inert environment is crucial for preserving the integrity of the phosphoramidites and achieving high coupling efficiency, which in turn leads to a higher yield of the desired full-length product. Effective capping and complete oxidation are also essential for ensuring the purity of the final oligonucleotide.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMTr-LNA-U-3-CED-Phosphoramidite during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMTr-LNA-U-3-CED-Phosphoramidite and why is it used?

DMTr-LNA-U-3-CED-Phosphoramidite is a Locked Nucleic Acid (LNA) building block used in the chemical synthesis of oligonucleotides. The LNA modification, a bicyclic structure where the 2'-oxygen is linked to the 4'-carbon of the ribose ring, confers enhanced thermal stability and hybridization properties to the resulting oligonucleotide.[1] This makes it particularly useful for applications requiring high binding affinity and specificity, such as in antisense therapies, diagnostic probes, and RNA interference.

Q2: What is a typical coupling efficiency for DMTr-LNA-U-3-CED-Phosphoramidite?

While specific efficiencies can vary based on the synthesizer, reagents, and protocol, a high coupling efficiency for LNA phosphoramidites is generally considered to be above 98%. Due to their increased steric hindrance compared to standard DNA phosphoramidites, achieving optimal coupling may require modified protocols.[1] Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[2]

Q3: How does the steric hindrance of LNA-U affect the synthesis cycle?

The bicyclic nature of the LNA monomer in DMTr-LNA-U-3-CED-Phosphoramidite results in greater steric bulk around the phosphoramidite (B1245037) group.[1] This increased steric hindrance can slow down the coupling reaction. Consequently, a longer coupling time is necessary to ensure the reaction goes to completion.[1] Additionally, the oxidation step following coupling may also require an extended duration.[1]

Q4: What are the most common causes of low coupling efficiency with LNA phosphoramidites?

The most prevalent cause of low coupling efficiency is the presence of moisture in the reagents or on the synthesizer.[2] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2] Other common causes include degraded phosphoramidite or activator, improper activator concentration, and suboptimal coupling times.

Q5: How can I monitor the coupling efficiency during synthesis?

The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMTr) cation released during the deblocking step. A strong and consistent colorimetric signal at each cycle indicates successful coupling in the previous step. A noticeable drop in the signal is a direct indication of a coupling problem.

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving issues of low coupling efficiency when using DMTr-LNA-U-3-CED-Phosphoramidite.

Problem: A significant drop in trityl signal or poor yield of full-length product.

Below is a troubleshooting workflow to identify and address the root cause of the issue.

TroubleshootingWorkflow cluster_reagents Reagent Troubleshooting cluster_protocol Protocol Optimization cluster_instrument Instrument Checks start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality and Handling start->check_reagents reagent_water Anhydrous Conditions? (Acetonitrile <30 ppm H2O) check_reagents->reagent_water Check first check_synthesis_protocol Step 2: Review Synthesis Protocol protocol_coupling_time Sufficient Coupling Time? (LNA requires longer time) check_synthesis_protocol->protocol_coupling_time check_instrument Step 3: Inspect Synthesizer and Fluidics instrument_leaks Leaks in fluidics lines? check_instrument->instrument_leaks solution Problem Resolved reagent_amidite Fresh Phosphoramidite? (Properly stored, not expired) reagent_water->reagent_amidite reagent_activator Fresh Activator? (Correct concentration) reagent_amidite->reagent_activator reagent_activator->check_synthesis_protocol protocol_oxidation_time Adequate Oxidation Time? protocol_coupling_time->protocol_oxidation_time protocol_capping Effective Capping? protocol_oxidation_time->protocol_capping protocol_capping->check_instrument instrument_delivery Correct reagent delivery volumes? instrument_leaks->instrument_delivery instrument_delivery->solution

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps

Step 1: Verify Reagent Quality and Handling
IssueRecommended Action
Moisture Contamination Use fresh, anhydrous acetonitrile (B52724) (<30 ppm water). Ensure all reagents are handled under an inert atmosphere (e.g., argon). Dry argon or helium lines on the synthesizer are also crucial.[2]
Degraded Phosphoramidite Use a fresh vial of DMTr-LNA-U-3-CED-Phosphoramidite. Ensure it has been stored correctly at -20°C under an inert atmosphere.
Degraded Activator Prepare a fresh solution of the activator. Common activators for LNA synthesis include 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI).
Step 2: Review and Optimize Synthesis Protocol

Due to the steric hindrance of LNA monomers, adjustments to the standard DNA synthesis protocol are often necessary.

ParameterRecommendation
Coupling Time Extend the coupling time significantly compared to standard DNA phosphoramidites. A general recommendation is 3-5 minutes. Some protocols suggest up to 6 minutes for modified RNA bases.[1]
Oxidation Time A longer oxidation time of at least 45 seconds is recommended for LNA phosphites.[1]
Activator Concentration A common concentration for ETT is 0.25 M. Ensure the activator concentration is appropriate for LNA monomers as per the manufacturer's guidelines or established protocols.
Double/Triple Coupling For particularly difficult couplings or to maximize yield, consider performing a double or even triple coupling step before proceeding to oxidation. This involves repeating the delivery of the phosphoramidite and activator.
Step 3: Inspect Synthesizer and Fluidics
IssueRecommended Action
Leaks Check all tubing and connections for leaks, which can introduce moisture and air into the system.
Reagent Delivery Verify that the synthesizer is delivering the correct volumes of phosphoramidite, activator, and other reagents to the synthesis column. Blockages in the lines can prevent efficient delivery.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the synthesis of oligonucleotides containing LNA monomers.

Table 1: Recommended Synthesis Cycle Parameters for LNA Monomers

ParameterDNA MonomersLNA Monomers
Coupling Time 30 - 60 seconds180 - 360 seconds[1]
Oxidation Time ~30 seconds≥ 45 seconds[1]
Activator 1H-Tetrazole, DCI, ETTETT, DCI
Activator Conc. 0.25 - 0.5 M0.25 M (ETT) is common

Table 2: Impact of Coupling Efficiency on Full-Length Product Yield

Average Stepwise Coupling EfficiencyYield of 20-merYield of 50-mer
99.5%~90.5%~77.9%
99.0%~81.8%~60.5%
98.0%~66.8%~36.4%
97.0%~54.4%~21.8%

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Phosphoramidite Solution: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere.

  • Activator Solution: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Handling: Always use dry, septum-sealed bottles for reagents and transfer solutions using syringes that have been purged with argon.

Protocol 2: Modified Synthesis Cycle for LNA Incorporation

This protocol is a general guideline and may need to be adapted for specific synthesizers.

  • Deblocking: Remove the 5'-DMTr protecting group from the solid support-bound oligonucleotide using a standard solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: Deliver the DMTr-LNA-U-3-CED-Phosphoramidite solution and the activator solution to the synthesis column. Allow a coupling time of at least 3 minutes (180 seconds).[1]

  • Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This step is crucial to prevent the formation of deletion mutations.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester using a standard iodine solution. An oxidation time of at least 45 seconds is recommended.[1]

  • Repeat: Repeat the cycle for subsequent additions of phosphoramidites.

Signaling Pathways and Workflows

The following diagram illustrates the key steps in the phosphoramidite coupling cycle and highlights the critical points for LNA monomer incorporation.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMTr Removal) Washing1 Wash Deblocking->Washing1 Coupling 2. Coupling (LNA-U Amidite + Activator) Washing1->Coupling Washing2 Wash Coupling->Washing2 Capping 3. Capping (Unreacted -OH) Washing2->Capping Washing3 Wash Capping->Washing3 Oxidation 4. Oxidation (Phosphite to Phosphate) Washing3->Oxidation Next_Cycle Start Next Cycle Oxidation->Next_Cycle Next_Cycle->Deblocking Repeat for each monomer

Caption: Oligonucleotide synthesis cycle for LNA incorporation.

References

Technical Support Center: Optimizing LNA® Oligonucleotide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNA® (Locked Nucleic Acid) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their LNA® oligo syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yield in LNA® oligonucleotide synthesis?

A1: Low coupling efficiency is a frequent cause of low yield in LNA® oligonucleotide synthesis. LNA® phosphoramidites are sterically bulkier than standard DNA or RNA phosphoramidites, which can hinder the coupling reaction. To achieve high coupling efficiency, it is crucial to use optimized protocols with extended coupling times.[1][2] Additionally, factors that affect standard oligonucleotide synthesis, such as the presence of moisture, poor quality reagents, and issues with the synthesizer, can also significantly contribute to low yields.[3][4]

Q2: How critical is moisture control in LNA® oligonucleotide synthesis?

A2: Moisture control is absolutely critical. Water chemically reacts with activated phosphoramidites, leading to their deactivation and a subsequent reduction in coupling efficiency.[3] It is imperative to use anhydrous acetonitrile (B52724) (ACN) with a very low water content (10-15 ppm or lower) and to handle all reagents, especially the phosphoramidites, under anhydrous conditions to prevent degradation.[3]

Q3: Can I use the same deprotection protocol for LNA® oligonucleotides as for standard DNA oligos?

A3: In many cases, standard deprotection protocols using ammonium (B1175870) hydroxide (B78521) can be used for LNA®-containing oligonucleotides.[1][2] However, if the oligonucleotide contains base-labile modifications or dyes, a milder deprotection strategy is necessary to prevent their degradation.[5][6] It's essential to review the technical specifications for any modified bases in your sequence to determine the appropriate deprotection conditions.

Q4: Which purification method is best for LNA® oligonucleotides?

A4: The choice of purification method depends on the desired purity, yield, and the length of the oligonucleotide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for purifying LNA® oligos, especially those containing hydrophobic modifications like fluorescent dyes. It is generally recommended for oligonucleotides up to 50 bases in length.[7]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) provides excellent resolution based on the number of phosphate (B84403) groups and is suitable for achieving high purity, particularly for longer oligos.[7][8]

  • Polyacrylamide Gel Electrophoresis (PAGE) offers the highest purity by separating oligonucleotides based on size with single-base resolution. However, it typically results in lower yields compared to HPLC methods due to the extraction process.[7][9]

Q5: What is the effect of LNA® monomer position on synthesis yield?

A5: While the position of LNA® monomers within a sequence is primarily a design consideration for their biological activity, it can have some impact on synthesis. Placing LNA® monomers near the 5'-end has been shown to improve the performance of sequencing primers without negatively impacting synthesis yield.[10][11] However, long stretches of consecutive LNA® bases can potentially lead to lower coupling efficiencies due to increased steric hindrance.

Troubleshooting Guide

This guide addresses specific issues that may arise during LNA® oligonucleotide synthesis.

Problem Potential Cause Recommended Solution
Low Overall Yield Low Coupling Efficiency: Insufficient time for the sterically hindered LNA® phosphoramidites to react.Increase the coupling time for LNA® monomers. A coupling time of 180-250 seconds is often recommended.[1]
Moisture Contamination: Water in reagents (especially acetonitrile) or the synthesizer lines.Use fresh, anhydrous acetonitrile with low water content. Ensure all reagents are dry and handled under an inert atmosphere.[3]
Degraded Phosphoramidites: Improper storage or exposure to moisture.Use fresh phosphoramidites for each synthesis. Store them under argon or nitrogen at the recommended temperature.
Suboptimal Activator: Activator concentration or type is not optimal for LNA® monomers.Ensure the correct activator (e.g., DCI or ETT) is used at the recommended concentration.
Presence of (n-1) Shortmer Impurities Incomplete Capping: Unreacted 5'-hydroxyl groups are not effectively blocked from further synthesis cycles.Ensure the capping reagents (Cap A and Cap B) are fresh and active. Verify the capping step in your synthesis protocol is of sufficient duration.
Low Coupling Efficiency: A significant portion of the growing chains do not get extended in each cycle.Address the causes of low coupling efficiency as outlined above.
Poor Peak Shape or Multiple Peaks on HPLC Incomplete Deprotection: Protecting groups on the bases or phosphate backbone have not been fully removed.Extend the deprotection time or increase the temperature as recommended for the specific protecting groups used. Ensure the deprotection solution is fresh.[5]
Formation of Deprotection Adducts: Side reactions occurring during deprotection.For sensitive modifications, use a milder deprotection reagent such as potassium carbonate in methanol (B129727) or AMA (ammonium hydroxide/methylamine).[6]
Oligonucleotide Aggregation: High G-content sequences or the presence of hydrophobic modifications can lead to aggregation.Heat the sample before HPLC analysis. Use denaturing conditions (e.g., adding formamide (B127407) to the loading buffer) for purification.
Low Purity After Purification Inappropriate Purification Method: The chosen purification method does not provide sufficient resolution for the specific oligonucleotide.For high purity requirements, especially for longer oligos, consider PAGE purification. For modified oligos, HPLC is generally preferred.[7][9]
Co-elution of Impurities: Truncated sequences or other byproducts have similar retention times to the full-length product.Optimize the HPLC gradient to improve separation. For RP-HPLC, ensure the 5'-DMT group is on for purification to effectively separate from failure sequences.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters in LNA® oligonucleotide synthesis. The values are based on recommendations and typical results found in the literature.

Table 1: Recommended Synthesis Cycle Parameters for LNA® vs. DNA Monomers

Parameter DNA Monomers LNA® Monomers Rationale for LNA® Modification
Coupling Time 30 - 60 seconds180 - 250 seconds[1]LNA® phosphoramidites are sterically hindered and require more time to couple efficiently.
Oxidation Time ~30 seconds~45 seconds[1]The phosphite (B83602) triester formed after LNA® coupling is oxidized more slowly.
Phosphoramidite (B1245037) Concentration 0.08 - 0.1 M0.08 - 0.1 MStandard concentrations are generally effective.
Activator DCI or ETTDCI or ETTStandard activators are used.

Table 2: Comparison of Purification Methods for LNA® Oligonucleotides

Purification Method Typical Purity Typical Yield Best Suited For
Desalting LowHighRemoving salts and small molecules; suitable for non-critical applications like PCR primers.
Reverse-Phase Cartridge >80%[12]ModerateDMT-on purification of oligos up to 35-40 bases.
Reverse-Phase HPLC (RP-HPLC) >85%Moderate to HighModified oligonucleotides (e.g., with fluorophores); oligos up to 50 bases.[7]
Anion-Exchange HPLC (AEX-HPLC) >90%ModerateHigh-purity applications, especially for longer oligonucleotides.[7]
Polyacrylamide Gel Electrophoresis (PAGE) >95%Low to ModerateApplications requiring the highest purity, such as cloning and therapeutics research; suitable for long oligos.[7][9]

Experimental Protocols & Workflows

Standard LNA® Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in a standard solid-phase phosphoramidite synthesis cycle for incorporating an LNA® monomer.

LNA_Synthesis_Cycle cluster_synthesis Solid-Phase LNA® Oligonucleotide Synthesis start Start with CPG-bound Nucleoside deblock 1. Deblocking (Detritylation) Removes 5'-DMT group start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling Adds LNA® phosphoramidite (Extended time) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping Blocks unreacted 5'-OH groups wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation Stabilizes phosphate linkage (Extended time) wash3->oxidation wash4 Wash oxidation->wash4 next_cycle Repeat for next monomer wash4->next_cycle Troubleshooting_Workflow start Low LNA® Oligo Yield check_coupling Review Trityl Response Data Is coupling efficiency low? start->check_coupling check_reagents Check Reagents (Phosphoramidites, Activator, ACN) Are they fresh and anhydrous? check_coupling->check_reagents Yes increase_coupling_time Increase LNA® Coupling Time (e.g., to 180-250s) check_coupling->increase_coupling_time No, but yield is still low check_synthesizer Check Synthesizer Are lines clean? No leaks? Is argon/helium supply dry? check_reagents->check_synthesizer Yes replace_reagents Replace Reagents Use fresh, anhydrous stock check_reagents->replace_reagents No perform_maintenance Perform Synthesizer Maintenance check_synthesizer->perform_maintenance No re_synthesize Re-synthesize Oligonucleotide check_synthesizer->re_synthesize Yes increase_coupling_time->re_synthesize replace_reagents->re_synthesize perform_maintenance->re_synthesize Post_Synthesis_Workflow synthesis_complete Cleavage from Solid Support & Base Deprotection dmt_choice DMT group on or off? synthesis_complete->dmt_choice dmt_on DMT-On Purification (e.g., RP Cartridge or RP-HPLC) dmt_choice->dmt_on On dmt_off DMT-Off Purification (e.g., AEX-HPLC or PAGE) dmt_choice->dmt_off Off detritylation Post-Purification Detritylation dmt_on->detritylation desalting Desalting (e.g., Gel Filtration or Ethanol Precipitation) dmt_off->desalting detritylation->desalting qc Quality Control (e.g., HPLC, Mass Spectrometry) desalting->qc

References

LNA Phosphoramidite Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LNA (Locked Nucleic Acid) Phosphoramidite (B1245037) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of LNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main differences in synthesis parameters between LNA and standard DNA phosphoramidites?

A1: LNA phosphoramidites are sterically bulkier than standard DNA phosphoramidites.[1] This structural difference necessitates adjustments to the standard synthesis cycle. Key differences include longer coupling times to ensure efficient reaction between the LNA monomer and the growing oligonucleotide chain, and extended oxidation times to completely convert the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[1]

Q2: What is depurination and why is it a significant concern in LNA oligonucleotide synthesis?

A2: Depurination is the cleavage of the glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the sugar backbone.[2] This side reaction is particularly problematic during the acidic detritylation step of oligonucleotide synthesis.[3] The resulting abasic site is unstable and can lead to cleavage of the oligonucleotide chain during the final basic deprotection step, significantly reducing the yield of the full-length product.[2][4] For longer oligonucleotides, depurination is often the primary factor limiting synthesis quality.[4][5]

Q3: How can I minimize depurination during LNA synthesis?

A3: Several strategies can be employed to minimize depurination. One common approach is to use a milder deblocking agent than the standard trichloroacetic acid (TCA). Dichloroacetic acid (DCA) is a good alternative as it is less acidic and reduces the rate of depurination.[3] Additionally, using base-protecting groups that are electron-donating, such as dimethylformamidine (dmf) for guanosine, can help to stabilize the glycosidic bond and make it less susceptible to cleavage.[3]

Q4: What are the consequences of incomplete capping?

A4: Incomplete capping of unreacted 5'-hydroxyl groups after the coupling step results in the formation of oligonucleotides with internal deletions, commonly referred to as "n-1" sequences.[6] These deletion mutants can be challenging to separate from the desired full-length oligonucleotide, especially in longer sequences, leading to a less pure final product. The efficiency of the capping step is critical for obtaining high-purity oligonucleotides.[3]

Q5: Are there specific deprotection conditions recommended for LNA-containing oligonucleotides?

A5: Yes, the choice of deprotection conditions is crucial to avoid side reactions. For instance, when deprotecting oligonucleotides containing Me-Bz-C-LNA, it is advisable to avoid using methylamine, as it can cause an N4-methyl modification on the cytosine base.[1] It is important to consult the technical specifications for the specific LNA monomers and any other modifications present in your oligonucleotide to select the appropriate deprotection strategy.[7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low yield of full-length oligonucleotide.

  • Presence of significant n-1 and shorter truncated sequences in the crude product analysis (e.g., by HPLC or PAGE).

  • Faint trityl color release during the detritylation step.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Coupling Time LNA phosphoramidites require longer coupling times due to steric hindrance.[1] Increase the coupling time as recommended by the manufacturer.
Moisture in Reagents Trace amounts of water can significantly reduce coupling efficiency.[3] Ensure all reagents, especially acetonitrile (B52724) and the phosphoramidite solutions, are anhydrous. Use fresh, high-quality reagents.
Degraded Phosphoramidites LNA phosphoramidites can degrade over time, even when stored under anhydrous conditions. Use freshly prepared phosphoramidite solutions and store them properly.
Inefficient Activator The choice and concentration of the activator are critical. Ensure you are using the recommended activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) at the correct concentration.

G cluster_symptoms Symptoms cluster_causes Possible Causes cluster_solutions Solutions Symptom1 Low full-length product yield Cause1 Insufficient Coupling Time Symptom1->Cause1 Cause2 Moisture in Reagents Symptom1->Cause2 Cause3 Degraded Phosphoramidites Symptom1->Cause3 Cause4 Inefficient Activator Symptom1->Cause4 Symptom2 High n-1 peak in HPLC Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Symptom2->Cause4 Symptom3 Faint trityl color Symptom3->Cause1 Symptom3->Cause2 Symptom3->Cause3 Symptom3->Cause4 Solution1 Increase coupling time Cause1->Solution1 Solution2 Use anhydrous reagents Cause2->Solution2 Solution3 Use fresh phosphoramidites Cause3->Solution3 Solution4 Check activator type and concentration Cause4->Solution4

Issue 2: Presence of Truncated Sequences due to Depurination

Symptoms:

  • Appearance of multiple shorter fragments in addition to the full-length product upon analysis of the cleaved and deprotected oligonucleotide.

  • The molecular weights of the truncated fragments often correspond to cleavage at purine (A or G) residues.

Possible Causes and Solutions:

CauseRecommended Action
Harsh Deblocking Conditions The standard deblocking reagent, trichloroacetic acid (TCA), can be too harsh and lead to depurination.[3]
Susceptible Purine Bases Purine bases are naturally more prone to depurination than pyrimidines.

Experimental Protocol to Minimize Depurination:

  • Reagent Preparation: Prepare a 3% (v/v) solution of dichloroacetic acid (DCA) in anhydrous dichloromethane (B109758) (DCM).

  • Synthesizer Protocol Adjustment:

    • Replace the standard TCA deblocking solution with the 3% DCA solution on your synthesizer.

    • Increase the deblocking time to compensate for the milder acidity of DCA. A doubling of the deblock wait time is a good starting point, but optimization may be required.[3]

  • Use of Modified Protecting Groups: For particularly sensitive sequences, consider using dmf-protected dG phosphoramidites, which are more resistant to depurination.[3]

G cluster_symptom Symptom cluster_cause Primary Cause cluster_solutions Solutions Symptom Truncated sequences at purine sites Cause Depurination during acidic detritylation Symptom->Cause Solution1 Switch to a milder deblocking agent (e.g., DCA) Cause->Solution1 Solution2 Use depurination-resistant protecting groups (e.g., dmf-dG) Cause->Solution2 Solution3 Optimize deblocking time Cause->Solution3

Issue 3: Incomplete Oxidation

Symptoms:

  • Low yield of the desired full-length product.

  • Presence of shorter oligonucleotides in the final product.

  • The phosphite triester linkages that are not oxidized to phosphate triesters are unstable and will cleave during subsequent synthesis cycles or deprotection.[2]

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Oxidation Time The oxidation of the phosphite triester formed after coupling an LNA monomer is slower than for a standard DNA monomer.[1]
Degraded Oxidizer The standard iodine-based oxidizer can degrade over time, especially when exposed to light and air.
Sensitive Bases or Modifications Some modified bases are sensitive to iodine and can be degraded by the standard oxidizer.[8]

Experimental Protocol for Non-Aqueous Oxidation:

For oligonucleotides containing sensitive bases, a non-aqueous oxidation solution can be beneficial.

  • Reagent: Use a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile.[2][8]

  • Synthesizer Protocol:

    • Replace the standard iodine oxidizer with the CSO solution.

    • Use an extended oxidation wait step of at least 3 minutes to ensure complete oxidation.[2][8]

G cluster_symptoms Symptoms cluster_causes Possible Causes cluster_solutions Solutions Symptom1 Low full-length product yield Cause1 Insufficient Oxidation Time Symptom1->Cause1 Cause2 Degraded Oxidizer Symptom1->Cause2 Cause3 Sensitive Bases Symptom1->Cause3 Symptom2 Presence of shorter fragments Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Solution1 Increase oxidation time Cause1->Solution1 Solution2 Use fresh oxidizer Cause2->Solution2 Solution3 Use non-aqueous oxidizer (CSO) Cause3->Solution3

Quantitative Data Summary

Table 1: Recommended Synthesis Cycle Parameters for LNA vs. DNA

ParameterStandard DNALNAReference
Coupling Time (ABI Synthesizer) 30 seconds180 seconds[1]
Coupling Time (Expedite Synthesizer) ~60 seconds250 seconds[1]
Oxidation Time (Iodine) 15-30 seconds45 seconds[1]

Table 2: Capping Efficiency on Different Synthesizers

SynthesizerCapping Reagent BCapping EfficiencyReference
ABI 394 16% N-methylimidazole~97%[3]
Expedite 8909 10% N-methylimidazole~90%[3]
ABI 394 10% N-methylimidazole89%[3]
ABI 394 6.5% DMAP>99%[3]

References

Technical Support Center: Optimizing the Purity of LNA®-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNA® (Locked Nucleic Acid)-containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the purity of your LNA®-containing synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in LNA®-containing oligonucleotide synthesis?

A1: Similar to standard DNA/RNA synthesis, the primary impurities are failure sequences, often referred to as shortmers (n-1, n-2, etc.), which result from incomplete coupling at each cycle.[1][2] Other impurities can include deletion sequences (from failed capping), sequences with protecting groups still attached, and byproducts from the chemical synthesis and cleavage/deprotection steps.[1] For LNA®-containing oligonucleotides, particularly those with phosphorothioate (B77711) (PS) modifications, diastereoisomers can also contribute to a complex impurity profile.[3] Additionally, G-rich sequences have a tendency to form aggregates, which can present as high molecular weight impurities.[4][5][6]

Q2: Which purification method is best for my LNA®-containing oligonucleotide?

A2: The optimal purification method depends on several factors including the length of the oligonucleotide, the presence of other modifications (like fluorophores or phosphorothioates), the intended application, and the required final purity. The three most common high-resolution methods are Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).

  • AEX-HPLC is highly recommended for LNA®-containing oligonucleotides, especially those with significant secondary structure, as it can be performed at high pH to denature the oligo.[7][8]

  • IP-RP-HPLC is effective, particularly for "trityl-on" purification where the hydrophobic DMT group on the full-length product enhances separation.[9] It is also the method of choice for oligos modified with hydrophobic groups like dyes.

  • PAGE offers the highest resolution for long oligonucleotides (>50-60 bases) and is excellent for removing n-1 shortmers.[10] However, yields can be lower compared to HPLC methods.[2]

Q3: Can I use the same purification protocols for LNA® oligonucleotides as for standard DNA/RNA?

A3: While the principles are the same, protocols often need to be adapted for LNA®-containing oligonucleotides. The incorporation of LNA® monomers increases the hydrophobicity and binding affinity of the oligonucleotide, which can alter its chromatographic behavior. For example, stronger denaturing conditions (e.g., higher temperature or pH in HPLC, or higher urea (B33335) concentration in PAGE) may be necessary to overcome secondary structures.[7][11] Gradient conditions in HPLC may also need to be optimized to achieve adequate separation.

Q4: My LNA® oligonucleotide has phosphorothioate (PS) modifications. Does this affect purification?

A4: Yes. Phosphorothioate modifications increase the hydrophobicity of the oligonucleotide and introduce chirality at each phosphorus center, leading to a complex mixture of diastereomers.[3] This can result in broader peaks in HPLC.[3] AEX-HPLC at high pH can help in separating different thiolated forms.[7][12] IP-RP-HPLC is also commonly used, and specific ion-pairing reagents can modulate the separation of these diastereomers.

Troubleshooting Guides

HPLC Purification (AEX and IP-RP)
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Peak Splitting or Broad Peaks 1. Secondary Structures: LNA® oligos have a high affinity and can form stable hairpins or self-dimers. 2. Diastereomers: Common in phosphorothioate LNA® oligos. 3. Column Issues: Blocked frit, column void, or contamination.[3][13] 4. Mobile Phase/Sample Mismatch: Sample solvent is too different from the initial mobile phase.[14]1. Increase Denaturation: Increase column temperature (e.g., 60-80°C). For AEX, use a high pH mobile phase (e.g., pH 12 with NaOH).[7][11] For IP-RP, add a denaturant like urea to the mobile phase. 2. Optimize Ion-Pairing (for IP-RP): Experiment with different ion-pairing reagents (e.g., TEAA, hexylammonium acetate) and concentrations to improve peak shape.[15] 3. Column Maintenance: Flush the column, or if necessary, replace the frit or the entire column.[3] 4. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible.[14]
Poor Resolution of n-1 Shortmers 1. Suboptimal Gradient: The gradient may be too steep to separate species of similar size and charge/hydrophobicity. 2. Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity.1. Shallow Gradient: Decrease the gradient slope (e.g., <1% change in organic solvent per minute for IP-RP) over the elution range of the target oligonucleotide.[12] 2. Column Selection: For IP-RP, a C18 column is common. For AEX, a strong anion exchanger is typically used. Ensure the particle size is appropriate for the required resolution (smaller particles generally give better resolution).
G-Rich Sequence Aggregation Guanine-rich sequences can form G-quadruplexes, leading to aggregation and poor chromatographic performance.[4][5]1. High pH AEX-HPLC: Use a mobile phase with a pH of 12 or higher to disrupt Hoogsteen hydrogen bonds that stabilize G-quadruplexes.[7] 2. Denaturing Conditions: Increase temperature and/or add denaturants to the mobile phase in IP-RP-HPLC. 3. Cation Removal: The presence of certain cations (like K+) can stabilize G-quadruplexes. Ensure buffers are prepared with cation-free water and consider using lithium or sodium salts.
PAGE Purification
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Bands are Smeared or Not Sharp 1. Secondary Structures: Incomplete denaturation of the LNA® oligonucleotide. 2. Sample Overload: Too much oligonucleotide loaded into the well. 3. Incorrect Gel Percentage: The gel matrix is not optimal for the size of the oligonucleotide.1. Increase Denaturant: Ensure the loading buffer contains a high concentration of a denaturant like formamide (B127407) and heat the sample before loading.[16][17] Use a gel with a high concentration of urea (e.g., 7-8 M). 2. Reduce Loading Amount: Decrease the amount of oligonucleotide loaded per well.[17] 3. Optimize Gel Percentage: Use a higher percentage gel for smaller oligos and a lower percentage for larger ones to ensure the target band is well-resolved.
Low Recovery of Purified Oligonucleotide 1. Inefficient Elution from Gel Slice: The oligonucleotide is not diffusing out of the polyacrylamide matrix effectively. 2. Loss During Subsequent Steps: Adsorption to tubes or loss during precipitation.1. Optimize Elution: Crush the gel slice thoroughly.[16] Elute overnight with shaking at 37°C.[16] Use an appropriate elution buffer (e.g., TE buffer or a salt solution).[16][17] 2. Use Carrier for Precipitation: If precipitating a small amount of oligonucleotide, add a carrier like tRNA or glycogen.

Quantitative Data Summary

The expected purity of LNA®-containing oligonucleotides varies by the purification method employed. The following table summarizes typical purity levels that can be achieved.

Purification Method Typical Purity Range Oligonucleotide Length Suitability Notes
Anion-Exchange HPLC (AEX-HPLC) >95%Up to ~80 basesExcellent for oligos with secondary structure.[7]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) >85% - >95%Up to ~50 bases (resolution decreases with length)[10]Purity can be very high, especially with "trityl-on" purification.
Polyacrylamide Gel Electrophoresis (PAGE) >95%Especially recommended for >50-60 bases[10]Offers very high resolution but may have lower yields.[2]

Experimental Protocols

Protocol 1: Anion-Exchange HPLC (AEX-HPLC) at High pH

This method is particularly effective for purifying LNA®-containing oligonucleotides that may form secondary structures.

  • Column: A strong anion-exchange column suitable for high pH, such as a polymeric resin-based column.

  • Mobile Phase A: 10 mM Sodium Hydroxide (NaOH) in nuclease-free water (pH ~12).

  • Mobile Phase B: 10 mM NaOH, 2 M Sodium Chloride (NaCl) in nuclease-free water.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

  • Column Temperature: 60 - 80°C to further aid denaturation.[11]

  • Gradient:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the dissolved crude oligonucleotide.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. The exact slope should be optimized to resolve the full-length product from shortmers. A shallower gradient provides better resolution.

  • Detection: UV at 260 nm.

  • Post-Purification: Fractions containing the purified oligonucleotide will have a high salt concentration and must be desalted, for example, by size-exclusion chromatography or ethanol (B145695) precipitation.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with Trityl-On Purification

This method leverages the hydrophobicity of the 5'-DMT (trityl) group, which is left on the full-length product.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in acetonitrile.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

  • Column Temperature: 50 - 65°C.

  • Gradient:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the "trityl-on" crude oligonucleotide dissolved in Mobile Phase A.

    • Apply a shallow linear gradient of Mobile Phase B. The hydrophobic, trityl-containing full-length product will elute much later than the "trityl-off" failure sequences.

  • Detection: UV at 260 nm.

  • Post-Purification:

    • Collect the peak corresponding to the trityl-on product.

    • Lyophilize the collected fraction.

    • Remove the DMT group by treating with 80% aqueous acetic acid.

    • Desalt the final product.

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method provides excellent resolution based on size.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, depending on oligo size) containing 7-8 M urea in 1X TBE buffer.[16]

  • Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing formamide (e.g., 90% formamide in 1X TBE).[16][17] Heat the sample at 95°C for 2-5 minutes and then immediately place it on ice to denature.[16]

  • Electrophoresis: Pre-run the gel for 15-30 minutes.[16] Load the denatured sample and run the gel at a constant voltage until the desired separation is achieved (monitoring with a dye like bromophenol blue in a separate lane can be helpful).[16]

  • Visualization: Visualize the bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows.[16][17]

  • Excision and Elution: Carefully excise the band corresponding to the full-length oligonucleotide.[16][17] Crush the gel slice and elute the oligonucleotide overnight in an elution buffer (e.g., 0.5 M NaCl in TE buffer) with shaking.[16][17]

  • Purification from Gel Matrix: Separate the eluate from the gel fragments by centrifugation through a filter column.

  • Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual urea.[17]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification Options cluster_analysis Quality Control synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude Crude LNA® Oligonucleotide cleavage->crude aex AEX-HPLC crude->aex Select Method rphplc IP-RP-HPLC crude->rphplc Select Method page PAGE crude->page Select Method analysis Purity Analysis (Analytical HPLC/CE) aex->analysis rphplc->analysis page->analysis ms Mass Spectrometry analysis->ms Identity Confirmation final_product High-Purity LNA® Oligonucleotide ms->final_product

Caption: General workflow for LNA® oligonucleotide purification and analysis.

troubleshooting_logic start Poor HPLC Purification Result peak_issue Peak Splitting / Broadening? start->peak_issue resolution_issue Poor Resolution of n-1? peak_issue->resolution_issue No secondary_structure Check for Secondary Structures / Aggregation peak_issue->secondary_structure Yes shallow_gradient Decrease Gradient Slope resolution_issue->shallow_gradient Yes end Re-analyze Purity resolution_issue->end No denature Increase Temperature or pH (AEX) Add Denaturant (IP-RP) secondary_structure->denature denature->end shallow_gradient->end

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Preventing phosphoramidite degradation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of phosphoramidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite (B1245037) degradation?

A1: The stability of phosphoramidites is primarily challenged by two main degradation pathways: hydrolysis and oxidation.[1][2]

  • Hydrolysis: The phosphoramidite moiety is highly sensitive to acid-catalyzed hydrolysis and will react with even trace amounts of water in solvents or on glassware.[1][2] This reaction forms H-phosphonate and other byproducts that are inactive in the coupling step.[1]

  • Oxidation: The trivalent phosphorus (P(III)) center can be easily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air.[1] This oxidized form is incapable of participating in the oligonucleotide coupling reaction.[1] Factors like elevated temperatures and chemical impurities can also accelerate degradation.[3]

Q2: Are all phosphoramidites equally stable?

A2: No, there is significant variability in stability. 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are particularly prone to degradation compared to dA, dC, and T phosphoramidites.[2][4][5] The stability of phosphoramidites in acetonitrile (B52724) solution follows the general order: T, dC > dA >> dG.[2][5] The choice of protecting groups on the exocyclic amine of the nucleobase also significantly influences the rate of degradation.[4] For instance, dG phosphoramidites with "mild" protecting groups, which are easier to remove post-synthesis, tend to be less stable in solution.[1]

Q3: How should phosphoramidites be stored to ensure maximum stability?

A3: Proper storage is critical to prevent degradation. Recommendations vary for solid and solution forms.

  • Solid Phosphoramidites: Store as a dry powder at -20°C or lower in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It is advisable to use a non-frost-free freezer to avoid temperature cycling.[1]

  • Phosphoramidites in Solution: Store solutions at -20°C under an inert atmosphere.[1] The solvent must be anhydrous, typically acetonitrile with a water content below 30 ppm.[1] For critical applications, further drying of the solution with molecular sieves is recommended.[1]

Q4: What is the recommended procedure for handling phosphoramidites before use?

A4: To prevent contamination with atmospheric moisture, it is crucial to allow the container of solid phosphoramidite to warm completely to room temperature before opening.[1] When preparing solutions, use only high-quality anhydrous acetonitrile (<30 ppm water) and handle under an inert gas atmosphere.[1][6] For particularly sensitive or expensive phosphoramidites, drying the dissolved amidite over 3Å molecular sieves overnight is a recommended practice.

Q5: How long can I expect my phosphoramidites to remain stable in solution on the synthesizer?

A5: The stability of phosphoramidites in solution at room temperature on a synthesizer is limited. Standard phosphoramidites in anhydrous acetonitrile are generally stable for 2-3 days when refrigerated (2 to 8°C).[7] However, dG is significantly less stable and can show extensive degradation in a matter of days at room temperature.[5] For this reason, it is best practice to use freshly prepared solutions, especially for dG and sensitive modified amidites.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a primary indicator of phosphoramidite degradation or other issues within the synthesis process. A sudden drop in the trityl signal during synthesis is a clear warning sign.[1]

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow Start Low Coupling Efficiency Detected (Drop in Trityl Signal) CheckAmidite Step 1: Evaluate Phosphoramidite Quality Start->CheckAmidite PurityTest Perform 31P NMR or HPLC Analysis on Amidite Solution CheckAmidite->PurityTest CheckReagents Step 2: Check Reagents & Solvents WaterContent Check Water Content of Acetonitrile (<30 ppm) CheckReagents->WaterContent CheckInstrument Step 3: Inspect Synthesizer Fluidics CheckLines Check for Leaks, Blockages, or Delivery Issues CheckInstrument->CheckLines Degraded Degradation Detected? PurityTest->Degraded Degraded->CheckReagents No ReplaceAmidite Action: Use Freshly Prepared Phosphoramidite Degraded->ReplaceAmidite Yes Resolved Problem Resolved ReplaceAmidite->Resolved HighWater Water >30 ppm? WaterContent->HighWater ReplaceACN Action: Replace with Anhydrous Acetonitrile. Dry with Sieves. HighWater->ReplaceACN Yes CheckActivator Check Activator Age and Concentration HighWater->CheckActivator No ReplaceACN->Resolved BadActivator Activator Expired/Incorrect? CheckActivator->BadActivator BadActivator->CheckInstrument No ReplaceActivator Action: Replace with Fresh Activator BadActivator->ReplaceActivator Yes ReplaceActivator->Resolved LeakFound Fluidics Issue Found? CheckLines->LeakFound FixInstrument Action: Perform Instrument Maintenance/Repair LeakFound->FixInstrument Yes LeakFound->Resolved No FixInstrument->Resolved

A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Quantitative Data Summary

Phosphoramidite stability is influenced by the nucleobase, storage time, and temperature. The data below provides insight into expected degradation under various conditions.

Table 1: Stability of Phosphoramidites in Acetonitrile Solution

PhosphoramiditePurity Reduction after 5 Weeks (Inert Atmosphere)Relative Stability Ranking
dG (isobutyryl) 39%Least Stable
dA (benzoyl) 6%Moderate
dC (benzoyl) 2%Stable
T 2%Stable
Data sourced from a study analyzing phosphoramidite solutions by HPLC-MS.[2][5]

Table 2: Recommended Storage Conditions and Expected Stability

ConditionTemperatureAtmosphereExpected StabilityKey Considerations
Solid Powder -20°C or lowerInert Gas (Ar/N₂)Months to YearsUse non-frost-free freezer. Allow vial to warm to room temp before opening.[1]
Solution in Anhydrous ACN -20°CInert Gas (Ar/N₂)Several weeks for dG; longer for others.[1][5]Ensure ACN water content is <30 ppm.[1]
Solution on Synthesizer Room TemperatureInert Gas (Ar/N₂)Days (dG is least stable)Practical for routine use only. Use fresh solutions for long or critical syntheses.[5]
Solution on Synthesizer 2 to 8°CInert Gas (Ar/N₂)2-3 days for standard amidites.[7]Refrigerated autosampler position can extend usability.

Experimental Protocols

Protocol 1: Quality Control of Phosphoramidites by ³¹P NMR Spectroscopy

This protocol provides a direct method for quantifying the active P(III) phosphoramidite and its primary degradation products.

Objective: To assess the purity of a phosphoramidite sample and quantify the extent of hydrolysis (H-phosphonate) and oxidation (P(V) phosphate).

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), accurately weigh and dissolve the phosphoramidite sample in a deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d).[1]

    • For quantitative analysis, an internal standard can be included.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient relaxation delay to ensure accurate integration of all phosphorus signals.

  • Data Interpretation:

    • Integrate the peaks corresponding to the different phosphorus species. The typical chemical shifts are:

      • Phosphoramidites (P(III)): ~149 ppm (appears as two peaks for the diastereomers).[1]

      • H-phosphonates (Hydrolysis Product): ~8-10 ppm.[1]

      • Phosphate (P(V) Oxidation Product): ~0 ppm.[1]

    • Calculate the percentage of each species by comparing their relative integral values to the total phosphorus integral. Purity is determined by the percentage of the P(III) species.

Diagram: Phosphoramidite Degradation Pathways

DegradationPathways Amidite Active Phosphoramidite (P-III) Hydrolysis Hydrolysis (+ H₂O, Acid Catalyst) Amidite->Hydrolysis Oxidation Oxidation (+ O₂) Amidite->Oxidation H_Phosphonate H-Phosphonate Derivative (Inactive) Hydrolysis->H_Phosphonate Phosphate Phosphate Triester (P-V, Inactive) Oxidation->Phosphate

Primary degradation pathways of phosphoramidites.
Protocol 2: Preparation and Handling of Phosphoramidite Solutions for Synthesis

This protocol outlines the best practices for dissolving phosphoramidites to minimize moisture contamination.

Objective: To prepare a phosphoramidite solution with minimal water content for use on an automated synthesizer.

Methodology:

  • Preparation:

    • Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator.

    • Use a fresh, sealed bottle of anhydrous acetonitrile (ACN) with a specified water content of <30 ppm, preferably <10 ppm.

  • Dissolution:

    • Allow the sealed phosphoramidite vial to equilibrate to room temperature for at least 30 minutes to prevent condensation upon opening.[1]

    • Working under a blanket of dry argon or nitrogen, unseal the phosphoramidite vial.

    • Using a dry syringe, transfer the calculated volume of anhydrous ACN to the phosphoramidite vial to achieve the desired concentration (typically 0.05 M to 0.1 M).[1]

    • Gently swirl the vial until the phosphoramidite is completely dissolved. Some viscous amidites may require 5-10 minutes.

  • Drying (Optional but Recommended):

    • For sensitive amidites, add a layer of activated 3Å molecular sieves to the bottom of the solution vial.[1]

    • Seal the vial and allow it to stand overnight at room temperature or 4°C. This will further reduce the water content.

  • Installation:

    • Place the prepared phosphoramidite solution onto the appropriate port of the DNA synthesizer, ensuring the system is purged with inert gas.

Protocol 3: Monitoring Coupling Efficiency via Trityl Cation Absorbance

This protocol describes the real-time method for assessing the success of each coupling step during synthesis.

Objective: To quantitatively monitor the stepwise coupling efficiency during an automated oligonucleotide synthesis run.

Methodology:

  • Synthesizer Setup:

    • Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector positioned to analyze the waste stream from the synthesis column.

    • Set the detector to measure absorbance at the λmax of the dimethoxytrityl (DMT) cation, which is approximately 495 nm.[1]

  • Synthesis and Data Collection:

    • Initiate the automated synthesis protocol.

    • During each deblocking (detritylation) step, the acid reagent cleaves the orange-colored DMT group from the 5'-end of the growing oligonucleotide chain.[1]

    • The synthesizer's software will record the peak absorbance of the eluted DMT cation for each cycle.

  • Data Interpretation:

    • A consistent and high absorbance reading for each cycle indicates a successful and efficient coupling reaction in the preceding step.

    • A significant or sudden drop in the absorbance value for a specific cycle indicates a failure in that coupling step.[1]

    • The stepwise coupling efficiency can be calculated by the software based on the ratio of consecutive trityl absorbance values. An efficiency of >99% is ideal.

Diagram: Workflow for Phosphoramidite Quality Control

QC_Workflow Start Receive/Prepare Phosphoramidite Lot P31_NMR 31P NMR Analysis Start->P31_NMR HPLC_MS RP-HPLC / LC-MS Analysis Start->HPLC_MS Quantify Quantify P(III), P(V), and H-Phosphonate P31_NMR->Quantify Purity Assess Purity and Impurity Profile HPLC_MS->Purity Decision Does Lot Meet >98% Purity Spec? Quantify->Decision Purity->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject Lot / Contact Supplier Decision->Fail No

General experimental workflow for phosphoramidite quality control.

References

Impact of moisture on DMTr-LNA-U-3-CED-Phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of DMTr-LNA-U-3'-CED-Phosphoramidite, with a particular focus on the impact of moisture. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMTr-LNA-U-3'-CED-Phosphoramidite and what are its primary applications?

DMTr-LNA-U-3'-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) building block used in the chemical synthesis of Locked Nucleic Acid (LNA) oligonucleotides.[1][2] LNA is a modified RNA nucleotide where the ribose ring is "locked" in an N-type conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[3][4] This conformational rigidity significantly increases the thermal stability and binding affinity of LNA-containing oligonucleotides towards complementary DNA and RNA strands.[3][4] Consequently, it is a valuable tool in various applications, including antisense therapy, diagnostics, and molecular biology research, where high specificity and strong binding are crucial.[3]

Q2: How stable is DMTr-LNA-U-3'-CED-Phosphoramidite, and what are the main factors affecting its stability?

Like other phosphoramidites, DMTr-LNA-U-3'-CED-Phosphoramidite is sensitive to two primary degradation pathways: hydrolysis and oxidation.[5] The trivalent phosphorus (P(III)) center is susceptible to reaction with water, leading to the formation of an inactive H-phosphonate species.[6][][8] Exposure to oxygen can also oxidize the P(III) center to a pentavalent phosphate (B84403) (P(V)), rendering it incapable of participating in the coupling reaction during oligonucleotide synthesis.[5] Therefore, minimizing exposure to moisture and air is critical to maintaining the reagent's integrity.[9] While LNA phosphoramidites are generally considered stable in anhydrous acetonitrile (B52724) solution, their stability decreases in the presence of water.[10][11]

Q3: What are the recommended storage and handling conditions for DMTr-LNA-U-3'-CED-Phosphoramidite?

To ensure the longevity and performance of DMTr-LNA-U-3'-CED-Phosphoramidite, strict storage and handling protocols are necessary.[5]

  • Storage of Solid Reagent: The solid phosphoramidite should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][8] It is advisable to use a non-frost-free freezer to avoid temperature cycling, which can introduce moisture.[5]

  • Handling of Solid Reagent: Before opening, the container must be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[5] This seemingly minor step is a critical source of contamination.

  • Preparation and Storage of Solutions: Dissolution should be carried out using anhydrous acetonitrile with a water content of less than 30 ppm.[5] For highly sensitive applications, it is recommended to use freshly opened anhydrous solvent or to dry the solvent over activated molecular sieves. Solutions should be stored at -20°C under an inert atmosphere and used within a few days for optimal performance.[12]

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the degradation of DMTr-LNA-U-3'-CED-Phosphoramidite due to moisture.

Observed Problem Potential Cause Recommended Action
Low Coupling Efficiency Hydrolysis of the phosphoramidite due to moisture contamination.- Use fresh, anhydrous acetonitrile for dissolution.- Ensure the phosphoramidite vial was warmed to room temperature before opening.- Check the water content of your acetonitrile.- Prepare a fresh solution of the phosphoramidite.
Presence of Truncated Sequences (n-1) A significant portion of the phosphoramidite has degraded, leading to failed coupling steps.- Discard the old phosphoramidite solution and prepare a fresh one.- Review your reagent handling procedures to minimize moisture exposure.- Consider performing a quality control check on the solid phosphoramidite if the issue persists with fresh solutions.
Inconsistent Synthesis Results Intermittent moisture contamination of the phosphoramidite solution or other synthesis reagents.- Implement a strict protocol for handling all anhydrous reagents.- Check the seals and septa on your reagent bottles for any signs of degradation.- Ensure the inert gas supply to your synthesizer is dry.
Appearance of Unexpected Peaks in HPLC/MS Analysis Formation of byproducts from phosphoramidite degradation.- Confirm the identity of the byproducts if possible (e.g., H-phosphonate).- If degradation is confirmed, replace the phosphoramidite and review handling procedures.

Experimental Protocols

Protocol 1: Assessment of DMTr-LNA-U-3'-CED-Phosphoramidite Purity by ³¹P NMR Spectroscopy

This protocol provides a method to assess the purity of the phosphoramidite and detect the presence of its hydrolyzed H-phosphonate byproduct.

Materials:

  • DMTr-LNA-U-3'-CED-Phosphoramidite sample

  • Anhydrous acetonitrile (or deuterated acetonitrile for locking)

  • NMR tubes and caps

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry vial.

  • Dissolve the phosphoramidite in 0.5 mL of anhydrous acetonitrile (or deuterated acetonitrile).

  • Transfer the solution to an NMR tube and cap it securely.

  • Acquire a ³¹P NMR spectrum. The active phosphoramidite should exhibit a characteristic signal around δ 146-150 ppm.

  • The presence of the H-phosphonate byproduct will be indicated by a doublet in the region of δ 0-10 ppm with a large ¹J(P,H) coupling constant.

  • Integrate the signals to quantify the relative amounts of the active phosphoramidite and the hydrolyzed impurity.

Visual Guides

Hydrolysis_Mechanism Amidite DMTr-LNA-U-P(III)(OR)NR₂ (Active Phosphoramidite) HPhosphonate DMTr-LNA-U-P(III)(O)H (Inactive H-phosphonate) Amidite->HPhosphonate Hydrolysis Amine HNR₂ Amidite->Amine H2O H₂O (Moisture) H2O->HPhosphonate

Mechanism of Phosphoramidite Hydrolysis.

Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_synthesis Synthesis Storage Store at -20°C under inert atmosphere Warm Warm vial to room temperature Storage->Warm Dissolve Dissolve in anhydrous acetonitrile (<30 ppm H₂O) Warm->Dissolve QC Optional: ³¹P NMR for quality control Dissolve->QC Synthesize Use in oligonucleotide synthesis Dissolve->Synthesize Direct Use QC->Synthesize

Recommended Handling Workflow for DMTr-LNA-U-3'-CED-Phosphoramidite.

Troubleshooting_Tree Start Low Coupling Efficiency in Synthesis? CheckSolvent Is the acetonitrile anhydrous and fresh? Start->CheckSolvent Yes ContactSupport Contact Technical Support for further assistance. Start->ContactSupport No CheckHandling Was the phosphoramidite handled correctly? CheckSolvent->CheckHandling Yes UseNewSolvent Use a new bottle of anhydrous acetonitrile. CheckSolvent->UseNewSolvent No PrepareFresh Prepare a fresh phosphoramidite solution. CheckHandling->PrepareFresh Yes ReviewProtocols Review and enforce strict anhydrous handling protocols. CheckHandling->ReviewProtocols No ProblemSolved Problem Resolved PrepareFresh->ProblemSolved UseNewSolvent->ProblemSolved ReviewProtocols->ProblemSolved

Troubleshooting Decision Tree for Low Coupling Efficiency.

References

Technical Support Center: Optimization of Deprotection Steps for LNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Locked Nucleic Acid (LNA) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for LNA oligonucleotides?

A1: The deprotection conditions for LNA oligonucleotides are highly dependent on the protecting groups used for the nucleobases and any other modifications present in the sequence.[1][2] For standard LNA oligonucleotides synthesized with traditional protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG), deprotection is commonly carried out using concentrated ammonium (B1175870) hydroxide (B78521) solution.[1] However, for LNA oligos containing sensitive modifications, milder deprotection strategies are necessary to prevent degradation.[3][4]

Q2: How can I avoid modification of sensitive groups during deprotection?

A2: To avoid modification of sensitive groups, such as certain dyes or other chemical modifications, it is crucial to employ milder deprotection reagents.[3][4] The use of "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) allows for deprotection with potassium carbonate in methanol (B129727), which is significantly gentler than ammonium hydroxide.[3][4] Another common milder reagent is aqueous methylamine (B109427) (AMA), which can significantly reduce deprotection times at elevated temperatures.[3][4][5] Always review the specifications of any modifications in your oligonucleotide to determine their lability and choose the appropriate deprotection strategy.[3][4]

Q3: What is AMA, and when should I use it for LNA oligonucleotide deprotection?

A3: AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[4] It is a fast and efficient deprotection reagent, often used for "UltraFAST" deprotection, which can be completed in as little as 5-10 minutes at 65°C.[3][4] AMA is particularly useful when high-throughput synthesis is required. However, it is important to note that the use of AMA requires acetyl (Ac) protected dC to prevent base modification.[3][4] It is compatible with both TOM-protected and TBDMS-protected RNA chemistries, which can be relevant for LNA/RNA chimeric oligonucleotides.[5][6]

Q4: Can I perform cleavage and deprotection in a single step?

A4: Yes, it is common practice to perform cleavage from the solid support and deprotection of the oligonucleotide in a single step.[1][2] This is typically achieved by heating the solid support in the deprotection solution (e.g., ammonium hydroxide or AMA).[2] This one-step method is efficient and helps to ensure optimal yields.[7] However, be aware that this can lead to a small amount of dissolved silica (B1680970) from the CPG support, which can be removed during subsequent purification steps.[7]

Q5: How does the presence of LNA modifications affect the choice of deprotection strategy?

A5: LNA modifications themselves are generally stable under standard deprotection conditions. However, LNA oligonucleotides are often synthesized with other sensitive modifications for specific applications. The overall composition of the oligonucleotide, including any dyes, quenchers, or other functional groups, dictates the deprotection strategy.[3][4] Therefore, the primary consideration is the compatibility of all components of the LNA oligonucleotide with the chosen deprotection reagent and conditions.

Troubleshooting Guide

Problem 1: Incomplete deprotection observed by Mass Spectrometry (multiple peaks corresponding to protected bases).

Possible Cause Suggested Solution
Old or low-quality deprotection reagent Use fresh, high-quality deprotection reagents. For instance, ammonium hydroxide solutions should be stored refrigerated and used within a week of opening.[3]
Insufficient deprotection time or temperature Increase the deprotection time or temperature according to the recommended protocol for your specific protecting groups. Refer to the deprotection tables for guidance.
Inefficient removal of G protecting group The protecting group on guanine (B1146940) is often the most difficult to remove.[7] Ensure deprotection conditions are sufficient for its complete removal. Consider using dmf-dG phosphoramidite (B1245037) for faster deprotection.[1]

Problem 2: Degradation of the LNA oligonucleotide during deprotection.

Possible Cause Suggested Solution
Harsh deprotection conditions for sensitive modifications If your LNA oligonucleotide contains base-labile modifications (e.g., certain dyes), switch to a milder deprotection method.[3][4] Options include using UltraMILD monomers and deprotecting with potassium carbonate in methanol or using t-butylamine/water.[3]
Prolonged exposure to basic conditions Minimize the deprotection time to what is necessary for complete removal of the protecting groups. Fast deprotection reagents like AMA can be beneficial here.[3][4]

Problem 3: Low yield of the final LNA oligonucleotide product.

Possible Cause Suggested Solution
Incomplete cleavage from the solid support Ensure the cleavage step is complete by allowing sufficient time for the reaction. A one-step cleavage and deprotection protocol generally ensures maximum yield.[7]
Loss of product during post-deprotection workup Optimize your purification and desalting procedures. For DMT-on purification, avoid acidic conditions that can prematurely cleave the DMT group.[1] During evaporation, avoid excessive heat which can lead to the loss of the DMT group.[3][5]

Problem 4: Purification issues after deprotection.

Possible Cause Suggested Solution
Presence of failure sequences and impurities Incomplete capping during synthesis can lead to the accumulation of shorter "failure" sequences.[8] Ensure efficient capping steps during synthesis. Post-deprotection, use a suitable purification method like HPLC (Reverse-Phase or Anion-Exchange) or PAGE to separate the full-length product from impurities.[2][8]
Co-elution of impurities with the product Optimize the purification gradient and conditions. For DMT-on purification, ensure the DMT group is intact prior to loading on the purification column.[1]

Deprotection Condition Comparison

Deprotection ReagentTypical ConditionsSuitable forNotes
Ammonium Hydroxide 55°C for 8-16 hoursStandard DNA/LNA with traditional protecting groupsA traditional but slow method.[1] Ensure the solution is fresh.[3]
AMA (Ammonium Hydroxide/Methylamine) 65°C for 5-10 minutesFast deprotection of standard and some modified oligosRequires Ac-dC to avoid base modification.[3][4]
Potassium Carbonate in Methanol (0.05M) Room temperature for 4 hoursUltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG)Very gentle, ideal for highly sensitive modifications.[3][4]
t-Butylamine/Water (1:3 v/v) 60°C for 6 hoursOligos with sensitive dyes like TAMRAAn alternative mild deprotection method.[3]

Experimental Protocols

Protocol 1: Standard Deprotection using Ammonium Hydroxide
  • After synthesis, transfer the solid support containing the LNA oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.

  • Seal the vial tightly and place it in a heating block or oven at 55°C.

  • Heat for 8-16 hours to ensure complete cleavage and deprotection.

  • After cooling to room temperature, carefully open the vial in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the support with a small volume of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the dried pellet in an appropriate buffer for purification.

Protocol 2: UltraFAST Deprotection using AMA
  • Transfer the solid support to a screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add the AMA reagent to the solid support.

  • Seal the vial and heat at 65°C for 10 minutes.[4]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Dry the solution in a vacuum concentrator.

  • Proceed with purification.

Protocol 3: UltraMILD Deprotection using Potassium Carbonate

This protocol is for LNA oligonucleotides synthesized with UltraMILD phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

  • Transfer the solid support to a suitable vial.

  • Add a 0.05M solution of potassium carbonate in methanol to the support.

  • Seal the vial and let it stand at room temperature for 4 hours.[4]

  • Transfer the supernatant to a new tube.

  • Neutralize the solution by adding a suitable acid (e.g., acetic acid) before drying.

  • Dry the oligonucleotide solution and resuspend for purification.

Visual Workflow and Logic Diagrams

Deprotection_Decision_Tree LNA Oligonucleotide Deprotection Strategy start Start: Synthesized LNA Oligo on Solid Support check_mods Are there any base-labile modifications (e.g., dyes)? start->check_mods ultramild Use UltraMILD Deprotection (e.g., K2CO3 in Methanol) check_mods->ultramild Yes standard_or_fast Choose between Standard or Fast Deprotection check_mods->standard_or_fast No cleavage_deprotection Cleavage and Base Deprotection ultramild->cleavage_deprotection standard Standard Deprotection (Ammonium Hydroxide) standard_or_fast->standard Standard Time fast Fast Deprotection (AMA) standard_or_fast->fast High Throughput standard->cleavage_deprotection fast->cleavage_deprotection purification Purification (e.g., HPLC, PAGE) cleavage_deprotection->purification final_product Final Deprotected LNA Oligonucleotide purification->final_product

Caption: Decision tree for selecting an appropriate LNA oligonucleotide deprotection strategy.

Troubleshooting_Workflow Troubleshooting Incomplete LNA Deprotection start Start: Incomplete Deprotection Detected (e.g., by Mass Spec) check_reagent Check Deprotection Reagent Is it fresh and of high quality? start->check_reagent replace_reagent Replace Reagent and Repeat Deprotection check_reagent->replace_reagent No check_conditions Check Deprotection Conditions Were time and temperature sufficient? check_reagent->check_conditions Yes replace_reagent->start optimize_conditions Optimize Conditions (Increase time/temp) check_conditions->optimize_conditions No check_g Check for Persistent G-Protection Is the G protecting group remaining? check_conditions->check_g Yes optimize_conditions->start stronger_conditions Consider stronger conditions or alternative dG monomer in next synthesis check_g->stronger_conditions Yes repurify Re-purify the oligonucleotide check_g->repurify No end Problem Resolved stronger_conditions->end repurify->end

Caption: A logical workflow for troubleshooting incomplete deprotection of LNA oligonucleotides.

References

LNA Oligonucleotide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sequence errors encountered during Locked Nucleic Acid (LNA) oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sequence errors in LNA oligo synthesis?

A1: The most frequent sequence errors in LNA oligo synthesis are deletion mutations (n-1), insertion mutations (n+1), and base modifications.[1][2][3] Deletion mutations, also known as "shortmers," are the most common impurity and result from incomplete coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.[3] Insertion mutations are often caused by the addition of an extra nucleotide, such as a GG dimer, which can be difficult to separate from the full-length oligo.[1] Base modifications can arise from side reactions like depurination or cyanoethylation.[1]

Q2: What is coupling efficiency and why is it critical in LNA oligo synthesis?

A2: Coupling efficiency refers to the percentage of growing oligo chains that successfully attach a new phosphoramidite monomer during each synthesis cycle.[4][5] It is a critical factor because the overall yield of the full-length product decreases exponentially with each coupling step.[4] Even a small decrease in coupling efficiency can lead to a significant accumulation of failure sequences, especially for longer oligonucleotides.[4][5] For instance, with a 99% coupling efficiency, the theoretical yield of a 95-mer oligo is only 38.5% full-length product.[4] LNA phosphoramidite monomers, particularly guanine (B1146940) LNA, can exhibit lower coupling efficiency than standard DNA monomers, making this a crucial parameter to monitor.[6]

Q3: How does capping efficiency affect the quality of LNA oligos?

A3: Capping is a crucial step that "blocks" any unreacted 5'-hydroxyl groups on the growing oligo chains from participating in subsequent coupling cycles.[1][7] Low capping efficiency leads to the accumulation of deletion mutants (n-1 mers) with a missing base scattered throughout the sequence.[1] These n-1 impurities are particularly problematic because they, like the full-length product, possess a dimethoxytrityl (DMT) group, making them difficult to remove by standard purification methods like DMT-on reverse-phase HPLC.[1]

Q4: What causes n+1 impurities and how can they be minimized?

A4: The n+1 impurity, an oligo with an additional nucleotide, is often the result of GG dimer formation and its subsequent incorporation into the sequence.[1] This occurs because guanosine (B1672433) detritylates faster than other bases, leading to dimer formation.[1] To minimize this side reaction, it is recommended to avoid strongly acidic activators.[1] Another cause can be the alkylation of the N-3 position on thymidine (B127349) by acrylonitrile (B1666552), a byproduct of cyanoethyl protecting group elimination, which results in an impurity that appears as an n+1 peak in reverse-phase HPLC and can be identified by a +53 Da mass addition in mass spectrometry.[1] Using a larger volume of ammonia (B1221849) or AMA for deprotection can help minimize this issue.[1]

Q5: What are the best practices for designing LNA-containing oligonucleotides to avoid synthesis errors?

A5: To minimize synthesis errors and ensure high-quality LNA oligos, consider the following design guidelines:

  • Avoid long stretches of consecutive LNA bases: This can lead to lower synthesis yields and purity.[6] It is generally recommended to avoid stretches of more than four LNA bases.[8]

  • GC Content: Maintain a GC content between 30-60% and avoid stretches of more than three G's or C's.[8]

  • Self-complementarity: Check for potential hairpin formation or self-dimerization, as LNA-LNA binding is very strong.[6][8]

  • Placement of LNAs: Introduce LNA bases at positions where enhanced affinity and specificity are most needed.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during LNA oligo synthesis.

Issue 1: High Levels of n-1 Deletion Sequences

Possible Causes:

  • Low coupling efficiency.

  • Inefficient capping.

  • Moisture in reagents or on the synthesizer.[1]

  • Degraded phosphoramidites or activator.

  • Clogged pores in the solid support, especially for long oligos.[1]

Troubleshooting Workflow:

start High n-1 Levels Detected check_reagents Check Reagent Quality & Freshness (Amidites, Activator, Acetonitrile) start->check_reagents check_capping Verify Capping Efficiency (Check Cap A/B reagents) check_reagents->check_capping If reagents are fresh check_humidity Control Synthesizer Humidity (Use in-line drying filters) check_capping->check_humidity If capping is efficient check_support Evaluate Solid Support (Consider larger pore size for long oligos) check_humidity->check_support If humidity is low optimize_coupling Optimize Coupling Step (Increase coupling time, check activator) check_support->optimize_coupling If support is appropriate purify Purification (PAGE or HPLC) optimize_coupling->purify end Problem Resolved purify->end

Caption: Troubleshooting workflow for high n-1 deletion sequences.

Experimental Protocol: Verifying Reagent Quality

  • Phosphoramidites and Activator: Dissolve a small amount of each phosphoramidite and the activator in anhydrous acetonitrile. The solutions should be clear and colorless. Any discoloration or precipitation indicates degradation.

  • Water Content: Use a Karl Fischer titrator to measure the water content of the acetonitrile, activator solution, and diluted phosphoramidites. The water content should be below 30 ppm.

  • Test Synthesis: Synthesize a short, standard DNA oligo (e.g., a 10-mer) to confirm the performance of the reagents and synthesizer before proceeding with the more expensive LNA synthesis.

Issue 2: Presence of n+1 Insertion Sequences

Possible Causes:

  • Use of a strongly acidic activator leading to GG dimer formation.[1]

  • Inadequate scavenging of acrylonitrile during deprotection, leading to thymidine modification.[1]

Troubleshooting Workflow:

start n+1 Impurity Detected analyze Analyze by LC-MS (Confirm mass of n+1 species) start->analyze check_activator Review Activator Choice (Avoid strongly acidic activators like BTT) change_activator Switch to a Milder Activator (e.g., DCI) check_activator->change_activator end Problem Resolved change_activator->end check_deprotection Examine Deprotection Conditions modify_deprotection Modify Deprotection (Increase ammonia volume or use AMA) check_deprotection->modify_deprotection modify_deprotection->end analyze->check_activator If mass suggests GG dimer analyze->check_deprotection If mass suggests +53 Da adduct

Caption: Troubleshooting workflow for n+1 insertion sequences.

Data Presentation

Table 1: Impact of Coupling Efficiency on Full-Length Product Yield

Oligo Length (bases)Coupling Efficiency: 98% (% Full-Length)Coupling Efficiency: 99% (% Full-Length)Coupling Efficiency: 99.5% (% Full-Length)
2068.182.690.9
4045.567.682.2
6030.455.374.4
8020.345.267.3
10013.537.060.9
Data compiled from sources.[4][9]

Table 2: Comparison of Oligonucleotide Purification Methods

Purification MethodPurity LevelAdvantagesDisadvantagesBest For
Desalting (DSL) LowHigh throughput, low cost, short cycle.Does not effectively remove shorter fragments.Short oligos or applications where purity is not critical.
Reverse-Phase HPLC >90%High purity, automated, good for modified oligos.[10]High cost, lower yield.High-purity and modified oligonucleotides.
PAGE Purification >95%Excellent for long oligos, removes short fragments effectively.Low efficiency and yield, complex operation.High-purity requirements, long or ultra-long oligos.

Experimental Protocols

Protocol 1: Analysis of LNA Oligo Purity by Anion-Exchange HPLC (AEX-HPLC)

Objective: To separate and quantify full-length LNA oligonucleotides from shorter failure sequences based on charge.

Methodology:

  • Sample Preparation: Dissolve the crude or purified LNA oligo in nuclease-free water to a concentration of approximately 10 OD/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector and an anion-exchange column suitable for oligonucleotide analysis.

  • Mobile Phase:

    • Buffer A: 20 mM Tris-HCl, pH 8.5

    • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • Gradient: Run a linear gradient from 0% to 100% Buffer B over 30-45 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The full-length product will be the major peak eluting last. Integrate the peak areas to determine the percentage of full-length product and impurities.

Protocol 2: Sequence Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and sequence of the synthesized LNA oligonucleotide.

Methodology:

  • Sample Preparation: Desalt the LNA oligonucleotide sample. Dilute to a final concentration of 10-20 pmol/µL in a solution of 50:50 acetonitrile:water with a low concentration of an ion-pairing agent if required.

  • Instrumentation: Use an LC-MS system combining liquid chromatography for separation with a mass spectrometer for detection.[11]

  • Chromatography: Perform reverse-phase chromatography to separate the full-length product from impurities before it enters the mass spectrometer.

  • Mass Spectrometry: Acquire mass spectra in negative ion mode. The molecular weight of the full-length product can be determined from the resulting mass spectrum.[11]

  • Tandem MS (MS/MS): For sequence confirmation, subject the parent ion of the full-length oligo to fragmentation. The resulting fragment ions can be used to deduce the nucleotide sequence.[11]

Signaling Pathway and Workflow Diagrams

cluster_synthesis Solid-Phase LNA Oligo Synthesis Cycle cluster_errors Potential Sequence Errors deblock 1. Deblocking (Remove DMT group) couple 2. Coupling (Add LNA phosphoramidite) deblock->couple Repeat for each base base_mod Base Modification (Depurination) deblock->base_mod cap 3. Capping (Block unreacted chains) couple->cap Repeat for each base n_minus_1 n-1 Deletion (Incomplete Coupling/Capping) couple->n_minus_1 n_plus_1 n+1 Insertion (GG Dimer) couple->n_plus_1 oxidize 4. Oxidation (Stabilize phosphate (B84403) linkage) cap->oxidize Repeat for each base oxidize->deblock Repeat for each base

Caption: Overview of the LNA oligo synthesis cycle and common error points.

cluster_qc QC Methods start Crude LNA Oligo Product purification Purification Step (e.g., HPLC or PAGE) start->purification qc_analysis Quality Control Analysis purification->qc_analysis hplc Purity Check (AEX or RP-HPLC) qc_analysis->hplc Assess Purity ms Identity & Sequence Check (LC-MS, MS/MS) qc_analysis->ms Confirm Identity uv Quantification (UV-Vis Spectroscopy) qc_analysis->uv Determine Concentration final_product Purified, Sequence-Verified LNA Oligo hplc->final_product ms->final_product uv->final_product

Caption: Post-synthesis workflow for LNA oligonucleotide purification and analysis.

References

Technical Support Center: HPLC Purification of LNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of Locked Nucleic Acid (LNA)-modified oligonucleotides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC methods for purifying LNA-modified oligonucleotides?

A1: The most common and effective HPLC methods for LNA-modified oligonucleotide purification are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AX) HPLC.[1][2][3] Hydrophobic Interaction Chromatography (HIC) is also an emerging technique for oligonucleotide purification.[4][5]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used technique that separates oligonucleotides based on their hydrophobicity.[6] An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[2][6] This method provides excellent resolution and is compatible with mass spectrometry (MS).[6]

  • Anion-Exchange (AX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. It offers high resolution, particularly for resolving sequences of different lengths (e.g., n-1 shortmers).[3]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[7] It is performed in an aqueous salt solution, and elution is achieved by decreasing the salt concentration.[7][8] This technique can be effective in removing certain product-related impurities.[4][5]

Q2: How do LNA modifications affect HPLC purification?

A2: LNA modifications increase the stability, nuclease resistance, and target binding affinity of oligonucleotides.[9] From a purification perspective, the introduction of LNA monomers can alter the overall hydrophobicity and charge characteristics of the oligonucleotide compared to its unmodified DNA or RNA counterpart. This may necessitate adjustments to the HPLC method, such as optimizing the gradient, temperature, or ion-pairing agent concentration to achieve the desired separation from failure sequences and other impurities.

Q3: What are the common impurities encountered during the synthesis of LNA-modified oligonucleotides?

A3: Similar to standard oligonucleotide synthesis, the crude product of LNA-modified oligonucleotide synthesis contains a mixture of the desired full-length product and various impurities.[9] Common impurities include:

  • Shortmers (n-x): Truncated sequences that result from incomplete coupling at each synthesis cycle.[10]

  • Longmers (n+x): Sequences that are longer than the target oligonucleotide.[9]

  • Sequences with failed modifications: Oligonucleotides where the LNA monomer was not successfully incorporated.

  • Depurination products: Loss of a purine (B94841) base (A or G) during synthesis.

  • Byproducts from protecting groups: Residual chemicals from the synthesis process.

Q4: Why is temperature control important in the HPLC purification of LNA-modified oligonucleotides?

A4: Elevated temperatures (typically 60-80°C) are crucial for several reasons:[2]

  • Improved Peak Shape: Higher temperatures can disrupt secondary structures (hairpins, duplexes) that LNA-modified oligonucleotides may form, leading to sharper and more symmetrical peaks.[2]

  • Enhanced Resolution: By minimizing secondary structures, the separation of the target oligonucleotide from closely related impurities is often improved.

  • Faster Mass Transfer: Increased temperature reduces mobile phase viscosity and enhances the kinetics of interaction between the oligonucleotide and the stationary phase, leading to better efficiency.[6]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broad or Tailing Peaks)
Potential Cause Troubleshooting Step
Secondary Structure Formation Increase the column temperature to 60-80°C to denature secondary structures.[2] Consider adding a denaturing agent like urea (B33335) to the mobile phase, although this may not be compatible with MS.
Suboptimal Ion-Pairing Optimize the concentration of the ion-pairing agent (e.g., triethylamine, hexylamine) in the mobile phase.[2] Ensure the pH of the mobile phase is appropriate for the chosen ion-pairing agent.
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination or Degradation Flush the column with a strong solvent wash. If the problem persists, replace the column.
Problem 2: Poor Resolution of Target Oligonucleotide from Impurities (e.g., n-1)
Potential Cause Troubleshooting Step
Inadequate Separation Method If using IP-RP HPLC, consider switching to AX-HPLC, which can provide better resolution for length-based separations.[3]
Shallow Gradient Needed Decrease the gradient slope of the organic modifier in IP-RP HPLC or the salt gradient in AX-HPLC to enhance the separation of closely eluting species.[11]
Incorrect Column Chemistry Select a column with a smaller particle size for higher efficiency.[9] For IP-RP, ensure the pore size is appropriate for the length of the oligonucleotide.
Suboptimal Mobile Phase In IP-RP, experiment with different ion-pairing agents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, hexylammonium acetate - HAA) and counter-ions (e.g., hexafluoroisopropanol - HFIP).[11][12]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC

This protocol provides a general framework for the purification of a detritylated (DMT-off) LNA-modified oligonucleotide.

  • Column: C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge OST).

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Column Temperature: 60°C.[13]

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-2 min: 20% B

    • 2-17 min: 20-45% B (adjust for optimal separation)

    • 17-18 min: 45-95% B

    • 18-20 min: 95% B

    • 20-22 min: 95-20% B

    • 22-25 min: 20% B

  • Sample Preparation: Dissolve the crude LNA-oligonucleotide in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Anion-Exchange (AX) HPLC

This protocol is suitable for separating LNA-modified oligonucleotides based on their length.

  • Column: Strong anion-exchange column (e.g., Thermo Scientific DNAPac PA200).

  • Mobile Phase A: 20 mM Tris pH 8.0.

  • Mobile Phase B: 20 mM Tris pH 8.0, 1 M NaCl.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-2 min: 10% B

    • 2-22 min: 10-60% B (adjust for optimal separation)

    • 22-23 min: 60-100% B

    • 23-25 min: 100% B

    • 25-27 min: 100-10% B

    • 27-30 min: 10% B

  • Sample Preparation: Dissolve the crude LNA-oligonucleotide in Mobile Phase A.

Quantitative Data Summary

Parameter IP-RP HPLC AX-HPLC Reference
Typical Purity Achieved >99%High Purity[10]
Typical Yield >56%Dependent on collection strategy[10]
Primary Separation Principle HydrophobicityCharge (Phosphate Backbone)[6]
MS Compatibility Yes (with volatile buffers like TEA/HFIP)No (due to high salt concentrations)[6]
Resolution of Shortmers GoodExcellent[3]

Visualizations

HPLC_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_analysis Analysis & Final Product Crude_Product Crude LNA-Oligo Product (with impurities) HPLC HPLC System (IP-RP or AX) Crude_Product->HPLC Injection Fraction_Collection Fraction Collection HPLC->Fraction_Collection Elution Purity_Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Pooling of Fractions Pure_Oligo Pure LNA-Oligo Purity_Analysis->Pure_Oligo Verification

Caption: General workflow for the HPLC purification of LNA-modified oligonucleotides.

Troubleshooting_Logic Start Poor HPLC Result Q1 Is peak shape poor (broad, tailing)? Start->Q1 A1_Yes Increase Temperature Optimize Ion-Pairing Q1->A1_Yes Yes Q2 Is resolution poor? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease Gradient Slope Change Column/Method Q2->A2_Yes Yes End Optimized Separation Q2->End No A2_Yes->End

Caption: A decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Handling Sterically Hindered Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling sterically hindered phosphoramidites in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the use of sterically hindered phosphoramidites, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low coupling efficiency with my sterically hindered phosphoramidite (B1245037)?

Answer: Low coupling efficiency is a frequent challenge with bulky phosphoramidites. Several factors can contribute to this issue:

  • Inadequate Activator: The choice of activator is critical. Standard activators like 1H-Tetrazole may not be sufficiently reactive for sterically demanding amidites.[1][2]

  • Insufficient Coupling Time: Steric hindrance slows down the reaction kinetics, requiring longer coupling times than standard phosphoramidites.[3][4]

  • Suboptimal Reagent Concentration: The concentration of both the phosphoramidite and the activator can impact the reaction rate.[3]

  • Reagent Quality: The purity and stability of the phosphoramidite and other reagents are crucial.[5][6] Moisture contamination, in particular, can significantly reduce coupling efficiency.[6]

  • Secondary Structures: The oligonucleotide sequence itself can form secondary structures like hairpins, which can block the 5'-hydroxyl group and impede coupling.[][]

Solutions:

  • Activator Selection: Consider using a more potent activator. For sterically hindered phosphoramidites, activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are often more effective than 1H-Tetrazole.[1][2] DCI is particularly noted for its high solubility and nucleophilicity, which can accelerate coupling.[1][2]

  • Extended Coupling Time: Increase the coupling time to allow for complete reaction. For modified 2'-deoxynucleosides, a coupling time of 5 minutes is a good starting point, while other non-nucleosidic or highly hindered amidites may require 15 minutes or longer.[3] In some cases, doubling the standard coupling time is a recommended practice.[3]

  • Double or Triple Coupling: Performing the coupling step two or three times before the oxidation step can significantly improve the overall coupling efficiency for a particularly difficult incorporation.[3]

  • Reagent Preparation and Storage: Ensure all reagents, especially the phosphoramidite and acetonitrile (B52724), are anhydrous.[6][] Use fresh, high-purity phosphoramidites and dissolve them under an inert, anhydrous atmosphere.[6]

  • Managing Secondary Structures: For sequences prone to forming secondary structures, consider using chemical denaturants, modified monomers, or adjusting the synthesis temperature to minimize folding.[]

Question: I'm observing n+1 or other unexpected peaks in my final product analysis. What could be the cause?

Answer: The presence of n+1 or other impurities can arise from several sources:

  • Double Addition: Highly acidic activators can sometimes lead to the addition of two phosphoramidite monomers in a single cycle, resulting in an n+1 impurity.[2]

  • Phosphoramidite Degradation: The phosphoramidite may degrade over time, even when stored under supposedly anhydrous conditions, leading to side reactions.[5]

  • Side Reactions During Deprotection: Incomplete or harsh deprotection conditions can lead to the formation of adducts or other modifications. For example, using ethylenediamine (B42938) (EDA) for deprotection can cause transamination of N4-benzoyl cytidine.[5]

  • Incomplete Capping: If the capping step is inefficient, unreacted 5'-hydroxyl groups can react in subsequent cycles, leading to deletion sequences (n-1, n-2, etc.).

Solutions:

  • Optimize Activator Choice: If double addition is suspected, consider switching to a less acidic activator like DCI.[2]

  • Use Fresh Reagents: Always use freshly prepared phosphoramidite solutions to minimize the impact of degradation.[6]

  • Optimize Deprotection: Carefully select the deprotection strategy based on the protecting groups on your phosphoramidite and the sensitivity of your final oligonucleotide.[10][11] For base-labile modifications, milder deprotection conditions, such as using aqueous methylamine (B109427) or potassium carbonate in methanol (B129727), may be necessary.[12]

  • Ensure Efficient Capping: For very long oligonucleotides or when using hindered monomers, it may be beneficial to increase the delivery time and volume of the capping reagents to ensure complete capping of any unreacted hydroxyl groups.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended activator for sterically hindered phosphoramidites?

A1: While 1H-Tetrazole is a standard activator for DNA synthesis, it is often suboptimal for sterically hindered phosphoramidites.[2] More potent activators are generally recommended. The choice depends on the specific phosphoramidite and synthesis conditions.

ActivatorKey CharacteristicsRecommended Use Cases
5-Ethylthio-1H-tetrazole (ETT) More acidic than 1H-Tetrazole, good solubility in acetonitrile.General-purpose activator for short to medium length oligonucleotides.[2]
5-Benzylthio-1H-tetrazole (BTT) More acidic than ETT.Recommended for RNA synthesis and other sterically demanding couplings.[2]
4,5-Dicyanoimidazole (DCI) Less acidic but highly nucleophilic and very soluble in acetonitrile.Ideal for long oligonucleotides and large-scale synthesis to minimize side reactions like double addition.[1][2]
Imidazole Derivatives Can be favorable for sterically hindered sequences due to reduced crowding.[]Problematic sequences with significant secondary structure.[]

Q2: How can I optimize the coupling time for a new, sterically hindered phosphoramidite?

A2: The optimal coupling time is best determined empirically. However, a good starting point is to significantly extend the time compared to standard DNA phosphoramidites.

Phosphoramidite TypeRecommended Starting Coupling Time
Modified 2'-deoxynucleoside5 minutes[3]
Non-nucleosidic or highly hindered amidites15 minutes[3]
RNA phosphoramiditesOften require longer times than DNA amidites.
General RecommendationDouble the standard coupling time for your synthesizer.[3]

Q3: What are the best practices for preparing and storing sterically hindered phosphoramidite solutions?

A3: Proper preparation and storage are critical to maintain the integrity of the phosphoramidite.

  • Use Anhydrous Solvents: Dissolve the phosphoramidite in high-quality anhydrous acetonitrile (water content < 30 ppm, preferably < 10 ppm).[3][6]

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., argon).[6]

  • Concentration: A concentration of 0.1 M is generally recommended for modified reagents.[3]

  • Storage: Store dissolved phosphoramidites refrigerated at 2 to 8°C.[10] Stability in anhydrous acetonitrile is typically 2-3 days.[10] For longer-term storage, it is best to store the solid phosphoramidite under argon at low temperature.

Q4: What deprotection strategies are suitable for oligonucleotides containing sterically hindered or sensitive modifications?

A4: Standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures may not be suitable for all modified oligonucleotides.[3] The choice of deprotection method depends on the specific protecting groups and the stability of the modification.

Deprotection ConditionReagentsTypical ConditionsSuitable For
Standard Concentrated Ammonium Hydroxide55°C for 16 hours[13]Oligonucleotides with standard protecting groups (Bz-dA, Bz-dC, iBu-dG).[10]
Rapid Concentrated Ammonium Hydroxide60°C for 20-60 minutesOligonucleotides with PAC-dA, iBu-dG, and iPr-PAC-dG.[13]
Mild Concentrated Ammonium HydroxideRoom temperature for 16 hours[13]Sensitive modifications.
AMA 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine65°C for 10 minutesFast deprotection, compatible with Ac-dC and dmf-dG.[10][11]
Ultra-Mild 50 mM Potassium Carbonate in MethanolRoom temperatureBase-labile modifications.[12]

Experimental Protocols

Protocol 1: Extended Coupling for a Sterically Hindered Phosphoramidite

This protocol outlines the steps for incorporating a sterically hindered phosphoramidite using an extended coupling time on an automated DNA synthesizer.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the sterically hindered phosphoramidite in anhydrous acetonitrile under an argon atmosphere.

    • Ensure the activator solution (e.g., 0.25 M ETT or 0.45 M DCI in acetonitrile) is fresh and anhydrous.

  • Synthesizer Programming:

    • Modify the synthesis cycle for the specific step where the hindered phosphoramidite is to be added.

    • Increase the "Couple" step time to 15 minutes.

    • Alternatively, program a "Double Couple" cycle where the phosphoramidite and activator are delivered to the column a second time immediately after the first delivery, before the oxidation step.

  • Synthesis Execution:

    • Initiate the synthesis run.

    • Monitor the trityl cation release after the coupling step if possible, as a preliminary indicator of coupling efficiency.

  • Post-Synthesis Analysis:

    • Cleave and deprotect the oligonucleotide using a method compatible with the modification.

    • Analyze the crude product by HPLC and/or mass spectrometry to determine the coupling efficiency and identify any impurities.

Protocol 2: Deprotection of an Oligonucleotide with a Base-Labile Modification

This protocol describes a mild deprotection procedure for oligonucleotides containing sensitive functional groups.

  • Cleavage from Support:

    • Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

    • Collect the supernatant containing the oligonucleotide.

  • Base Deprotection:

    • Evaporate the ammonium hydroxide.

    • Add a solution of 50 mM potassium carbonate in methanol to the dried oligonucleotide.

    • Incubate at room temperature for 4-6 hours, or until deprotection is complete (monitor by HPLC).

  • Work-up:

    • Neutralize the solution with an appropriate buffer (e.g., triethylammonium (B8662869) acetate).

    • Desalt the oligonucleotide using a suitable method (e.g., gel filtration or reverse-phase cartridge).

    • Analyze the final product by HPLC and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis cluster_analysis Post-Synthesis prep_amidite Prepare 0.1M Hindered Phosphoramidite Solution program Program Extended Coupling Time (15 min) or Double Couple prep_amidite->program prep_activator Prepare Fresh Activator Solution prep_activator->program run Execute Synthesis program->run deprotect Cleave and Deprotect (Optimized Method) run->deprotect analyze Analyze Crude Product (HPLC, Mass Spec) deprotect->analyze

Caption: Workflow for handling sterically hindered phosphoramidites.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Coupling Efficiency Observed cause1 Inadequate Activator start->cause1 cause2 Insufficient Coupling Time start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Secondary Structure start->cause4 sol1 Use Stronger Activator (ETT, BTT, DCI) cause1->sol1 sol2 Extend Coupling Time / Double Couple cause2->sol2 sol3 Use Fresh, Anhydrous Reagents cause3->sol3 sol4 Modify Synthesis Conditions (Temp, Denaturants) cause4->sol4

Caption: Troubleshooting logic for low coupling efficiency.

References

Validation & Comparative

LNA vs. 2'-O-Methyl RNA: A Comparative Analysis for Therapeutic Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the success of oligonucleotide-based therapeutics. Among the most widely utilized modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA offer distinct advantages in enhancing the properties of synthetic oligonucleotides. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation nucleic acid drugs.

Locked Nucleic Acid (LNA) is a modified RNA nucleotide in which the ribose moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon. This structural constraint pre-organizes the sugar into a C3'-endo (A-form) conformation, which is optimal for duplex formation with complementary RNA. In contrast, 2'-O-Methyl (2'-OMe) RNA involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. While also favoring an A-form helical geometry, the modification in 2'-OMe RNA is less rigid than the bridge in LNA. These fundamental structural differences give rise to distinct physicochemical and biological properties.

Performance Comparison at a Glance

PropertyLNA2'-O-Methyl RNAKey Advantage
Binding Affinity (Tm) Exceptionally HighModerately HighLNA offers superior target binding.
Nuclease Resistance Very HighHighLNA provides greater stability in biological fluids.
RNase H Activation Not tolerated in modified wingsNot tolerated in modified wingsBoth require a DNA "gap" to elicit RNase H activity.
Specificity HighModerateThe high affinity of LNA can sometimes lead to off-target effects if not carefully designed.
In Vivo Efficacy PotentEffectiveLNA modifications can lead to more potent antisense oligonucleotides.
Synthesis Standard phosphoramidite (B1245037) chemistryStandard phosphoramidite chemistryBoth are compatible with routine oligonucleotide synthesis.

In-Depth Analysis of Key Performance Metrics

Binding Affinity to Complementary RNA

The most striking difference between LNA and 2'-OMe RNA is their impact on the thermal stability (Tm) of oligonucleotide duplexes, a direct measure of binding affinity.

LNA modifications dramatically increase the melting temperature of duplexes. The introduction of a single LNA monomer into a DNA oligonucleotide can increase the Tm by 1.5–4°C.[1] In some contexts, this increase can be as high as 9.6°C per LNA monomer.[1] This exceptional binding affinity is attributed to the pre-organized and rigid structure of the LNA nucleotide, which reduces the entropic penalty of hybridization.

2'-OMe RNA modifications also enhance binding affinity, but to a lesser extent than LNA. Typically, a 2'-OMe modification increases the Tm by less than 1°C per modified nucleotide.[1] While this provides a significant improvement over unmodified DNA, it is a more modest enhancement compared to LNA.

Table 1: Comparison of Melting Temperature (Tm) Increase per Modification

ModificationAverage Tm Increase per Modification (°C)Reference
LNA1.5 - 4.0[1]
2'-O-Methyl RNA< 1.0[1]
Nuclease Resistance

The susceptibility of oligonucleotides to degradation by nucleases in serum and within cells is a major hurdle for their therapeutic application. Both LNA and 2'-OMe RNA modifications offer substantial protection against nuclease-mediated cleavage.

Chimeric LNA/DNA oligonucleotides with three LNA modifications at each end have been shown to be significantly more stable in human serum than unmodified DNA, with a half-life of approximately 15 hours compared to 1.5 hours for the unmodified counterpart.[1] These LNA-modified oligonucleotides also exhibit greater stability than isosequential phosphorothioates and 2'-O-methyl gapmers, which have half-lives of 10 and 12 hours, respectively.[1]

2'-OMe RNA modifications also confer a high degree of nuclease resistance, making them a popular choice for stabilizing therapeutic oligonucleotides.[2] While highly effective, direct comparisons suggest that LNA modifications can provide superior protection.

Table 2: Nuclease Resistance in Human Serum

Oligonucleotide TypeHalf-life (t1/2) in Human SerumReference
Unmodified DNA~1.5 hours[1]
2'-O-Methyl Gapmer~12 hours[1]
LNA/DNA Gapmer~15 hours[1]
RNase H-Mediated Target Degradation

For many antisense applications, the desired mechanism of action is the degradation of the target RNA by RNase H. This enzyme recognizes DNA:RNA heteroduplexes and cleaves the RNA strand. Both LNA and 2'-O-Methyl modifications are not compatible with RNase H activity. Therefore, to harness this pathway, antisense oligonucleotides are typically designed as "gapmers." These chimeric structures consist of a central block of DNA monomers (the "gap") flanked by modified nucleotides (the "wings"). The wings provide high affinity and nuclease resistance, while the central DNA gap is capable of recruiting and activating RNase H upon binding to the target RNA.

Interestingly, the structural rigidity of LNA appears to influence the minimal DNA gap size required for efficient RNase H activation. Studies have shown that a stretch of seven or eight DNA monomers is necessary for full RNase H activation in an LNA gapmer.[1] In contrast, a shorter gap of six DNA monomers is sufficient for 2'-O-methyl gapmers.[1]

Table 3: RNase H Activation Requirements

Gapmer TypeMinimum DNA Gap Size for Full RNase H ActivationReference
LNA/DNA7-8 monomers[1]
2'-O-Methyl/DNA6 monomers[1]
In Vivo Efficacy

The superior binding affinity and nuclease resistance of LNA-modified oligonucleotides often translate to enhanced potency in vivo. In a study comparing different antisense strategies, an LNA gapmer was found to be the most efficient single-stranded antisense oligonucleotide, with an IC50 of 0.4 nM.[3] This was significantly more potent than a 2'-O-methyl-modified oligonucleotide, which had an IC50 of approximately 220 nM.[3]

Table 4: In Vivo Efficacy (IC50) Comparison

Antisense Oligonucleotide TypeIC50Reference
LNA Gapmer0.4 nM[3]
2'-O-Methyl Modified Oligonucleotide~220 nM[3]

Visualizing the Structural Differences and Mechanisms

cluster_LNA LNA (Locked Nucleic Acid) Structure cluster_2OMe 2'-O-Methyl RNA Structure LNA_node LNA_label The 2'-oxygen and 4'-carbon are linked by a methylene bridge, 'locking' the ribose in a C3'-endo conformation. OMe_node OMe_label A methyl group is attached to the 2'-hydroxyl of the ribose, favoring a C3'-endo conformation.

Caption: Structural comparison of LNA and 2'-O-Methyl RNA modifications.

ASO Antisense Oligonucleotide (ASO) (LNA or 2'-OMe Wings + DNA Gap) mRNA Target mRNA ASO->mRNA Hybridization Hybrid ASO:mRNA Hybrid mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation Translation_Block Inhibition of Translation Degradation->Translation_Block

Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.

Experimental Protocols

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of oligonucleotide duplexes.

Methodology:

  • Sample Preparation:

    • Resuspend the oligonucleotide and its complementary target RNA to a final concentration of 1 µM each in a buffer containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, pH 7.0.

  • Annealing:

    • Mix the oligonucleotide and its complement in a 1:1 molar ratio.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • UV-Vis Spectrophotometry:

    • Transfer the annealed sample to a quartz cuvette.

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C per minute.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is most accurately determined by finding the peak of the first derivative of the melting curve.

Nuclease Resistance Assay (Serum Stability)

Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases found in serum.

Methodology:

  • Oligonucleotide Labeling:

    • Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase or with a fluorescent dye for non-radioactive detection.

  • Incubation:

    • Incubate the labeled oligonucleotide at a final concentration of 1 µM in 90% human or fetal bovine serum at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), take aliquots of the reaction mixture.

  • Quenching and Precipitation:

    • Stop the reaction by adding a solution containing EDTA and a loading buffer.

    • Precipitate the oligonucleotides with ethanol.

  • Gel Electrophoresis:

    • Resuspend the pellets in a formamide-containing loading buffer.

    • Separate the samples on a denaturing polyacrylamide gel (e.g., 20%).

  • Analysis:

    • Visualize the bands by autoradiography (for 32P) or fluorescence imaging.

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

    • Calculate the half-life (t1/2) of the oligonucleotide, which is the time it takes for 50% of the full-length oligonucleotide to be degraded.

RNase H Cleavage Assay

Objective: To assess the ability of a gapmer antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Methodology:

  • Substrate Preparation:

    • Synthesize a target RNA, which can be radiolabeled (e.g., internally with [α-32P]UTP during in vitro transcription) or fluorescently labeled for detection.

  • Hybridization:

    • Anneal the gapmer oligonucleotide to the target RNA in a 10:1 molar excess in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • Heat to 65°C for 5 minutes and then cool slowly to 37°C.

  • RNase H Digestion:

    • Initiate the reaction by adding E. coli or human RNase H to the annealed duplex.

    • Incubate at 37°C.

  • Time Course and Quenching:

    • Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding EDTA to chelate the Mg2+ ions.

  • Analysis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the cleavage products by autoradiography or fluorescence imaging.

    • Quantify the percentage of cleaved RNA over time to determine the cleavage rate.

Conclusion

Both LNA and 2'-O-Methyl RNA are powerful modifications for enhancing the therapeutic potential of oligonucleotides. LNA offers unparalleled binding affinity and nuclease resistance, often leading to highly potent antisense agents. The trade-off for this high affinity can be a potential for reduced specificity, which necessitates careful sequence design. 2'-O-Methyl RNA provides a more moderate, yet highly effective, enhancement of these properties and is a well-established and cost-effective modification. The choice between LNA and 2'-OMe RNA will depend on the specific application, the desired level of potency, and the tolerance for potential off-target effects. For applications demanding the highest possible affinity and stability, LNA is a superior choice. For projects where a balance of improved properties and cost-effectiveness is crucial, 2'-OMe RNA remains an excellent option. The experimental protocols provided herein offer a framework for the direct comparison of these and other modifications in your own research and development endeavors.

References

LNA Probes Outshine Traditional DNA Probes in Critical Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation reveals the superior performance of Locked Nucleic Acid (LNA) probes over traditional DNA probes in key areas of molecular diagnostics and research. Enhanced thermal stability, superior specificity and sensitivity, and increased stability in biological fluids position LNA probes as a powerful tool for researchers, scientists, and drug development professionals.

Locked Nucleic Acid (LNA) probes, synthetic oligonucleotide analogues featuring a methylene (B1212753) bridge that locks the ribose moiety in a C3'-endo conformation, demonstrate significant advantages in hybridization-based assays compared to conventional DNA probes. This structural modification pre-organizes the probe for binding to its target sequence, leading to more stable and specific hybridization. This guide provides a detailed comparison of LNA and DNA probes, supported by experimental data, to assist researchers in selecting the optimal tool for their applications.

Key Performance Indicators: A Side-by-Side Comparison

Experimental data consistently demonstrates the enhanced performance of LNA probes across several critical parameters. The incorporation of LNA monomers into an oligonucleotide probe significantly increases its melting temperature (Tm), a key indicator of duplex stability. This allows for the use of shorter probes while maintaining high binding affinity, which is particularly advantageous for the detection of small targets like microRNAs.

Furthermore, LNA probes exhibit remarkable specificity, enabling the discrimination of single nucleotide polymorphisms (SNPs) with greater confidence than traditional DNA probes. This heightened specificity translates to lower false-positive rates and more reliable data in applications such as genotyping and mutation detection. The enhanced binding affinity of LNA probes also contributes to increased sensitivity, allowing for the detection of low-abundance targets that may be missed with DNA probes. In addition to their superior hybridization characteristics, LNA probes show increased resistance to nuclease degradation, leading to improved stability in both in vitro and in vivo environments.

Performance MetricLNA ProbesTraditional DNA ProbesKey Advantages of LNA Probes
Melting Temperature (Tm) Significantly increased (2-8°C per LNA monomer)[1][2]Lower, sequence-dependentHigher Tm allows for more stringent hybridization conditions, reducing non-specific binding. Enables the use of shorter probes for small target detection.
Specificity High, capable of single-nucleotide mismatch discrimination with a large ΔTm[1]Lower, less effective at discriminating single-base mismatches.Superior for SNP genotyping, allele-specific PCR, and mutation detection. Reduces false-positive signals.
Sensitivity High, improved detection of low-abundance targets[3]Lower, may fail to detect targets present in low concentrations.Enables earlier disease detection and more accurate quantification of gene expression. LNA-based primers and probes can increase detection sensitivity by more than 100-fold compared to normal oligonucleotides in qPCR[3].
In Vitro/In Vivo Stability High resistance to nuclease degradation[4]Susceptible to degradation by nucleases.Suitable for in vivo applications and use in complex biological samples like serum.
Probe Design Flexibility High, shorter probes can be designed with high Tm[1]Limited, longer probes are often required to achieve sufficient Tm.Easier to design probes for AT-rich regions and short target sequences.

Experimental Protocols

To provide a practical understanding of how the performance of LNA and DNA probes is evaluated, detailed methodologies for key experiments are outlined below.

Melting Temperature (Tm) Analysis

Objective: To determine and compare the thermal stability of LNA-DNA and DNA-DNA duplexes.

Methodology:

  • Probe and Target Preparation: Synthesize LNA-containing and corresponding DNA probes, along with their complementary DNA target oligonucleotides.

  • Hybridization: Mix the probe and target oligonucleotides in a suitable hybridization buffer (e.g., saline-sodium citrate (B86180) buffer).

  • Thermal Denaturation: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the solution at 260 nm as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is observed as the inflection point of the melting curve (absorbance vs. temperature).

Single Nucleotide Polymorphism (SNP) Discrimination Assay

Objective: To assess the ability of LNA and DNA probes to differentiate between a perfectly matched target and a target with a single nucleotide mismatch.

Methodology:

  • Probe Design: Design LNA and DNA probes targeting a specific SNP. The LNA probe should ideally have LNA bases positioned at or near the SNP site[1].

  • Target Preparation: Prepare two DNA targets: one with the perfectly complementary sequence and another with a single-base mismatch at the SNP position.

  • Real-Time PCR (qPCR): Perform qPCR using a fluorescently labeled probe (e.g., TaqMan® probe) and the two different DNA targets.

  • Data Analysis: Compare the amplification curves and the cycle threshold (Ct) values for the perfectly matched and mismatched targets for both LNA and DNA probes. A significant difference in Ct values (ΔCt) between the matched and mismatched targets indicates good discrimination. The difference in melting temperature (ΔTm) between the perfect match and mismatch duplexes can also be analyzed using a melting curve analysis post-qPCR. LNA probes typically show a much larger ΔTm, often around 20°C, which is not achievable with DNA probes[1].

Fluorescence In Situ Hybridization (FISH) for Target RNA Detection

Objective: To compare the signal intensity and specificity of LNA and DNA probes for detecting a specific RNA target within fixed cells.

Methodology:

  • Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections according to standard protocols to allow probe entry.

  • Probe Hybridization: Hybridize the fixed samples with fluorescently labeled LNA and DNA probes targeting the RNA of interest. The hybridization temperature for LNA probes is typically set about 30°C below the predicted RNA annealing Tm[5].

  • Washing: Perform stringent washes to remove non-specifically bound probes.

  • Imaging: Use fluorescence microscopy to visualize and capture images of the hybridized probes.

  • Signal Quantification: Quantify the fluorescence intensity of the signal from both LNA and DNA probes. LNA-modified FISH probes have been shown to provide significantly better signal intensity compared to conventional DNA probes[6][7].

Visualizing the Workflow: SNP Genotyping

The following diagram illustrates a typical workflow for SNP genotyping using LNA probes, highlighting the key stages from sample acquisition to data interpretation.

SNP_Genotyping_Workflow cluster_pre_analytics Pre-Analytics cluster_analytics Analytics cluster_post_analytics Post-Analytics Sample_Collection Sample Collection (e.g., Blood, Saliva) DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction DNA_QC DNA Quality & Quantity Control DNA_Extraction->DNA_QC PCR_Amp PCR Amplification of Target Region DNA_QC->PCR_Amp Allele_Discrimination Allele Discrimination using LNA Probes (qPCR) PCR_Amp->Allele_Discrimination Data_Analysis Data Analysis (Genotype Calling) Allele_Discrimination->Data_Analysis Reporting Reporting of Genotype Results Data_Analysis->Reporting

Figure 1. A streamlined workflow for SNP genotyping utilizing LNA probes.

Logical Relationship: LNA Probe Hybridization Advantage

The enhanced performance of LNA probes stems from their unique structural characteristics. The following diagram illustrates the logical relationship between the LNA structure and its functional advantages.

LNA_Advantage LNA_Structure LNA Monomer (Locked Ribose Ring) Pre_Organization Pre-organized for Watson-Crick Binding LNA_Structure->Pre_Organization Increased_Stability Increased Nuclease Resistance LNA_Structure->Increased_Stability Increased_Affinity Increased Binding Affinity Pre_Organization->Increased_Affinity Higher_Tm Higher Melting Temperature (Tm) Increased_Affinity->Higher_Tm Enhanced_Specificity Enhanced Specificity (Mismatch Discrimination) Increased_Affinity->Enhanced_Specificity Improved_Sensitivity Improved Sensitivity (Low Target Detection) Increased_Affinity->Improved_Sensitivity

Figure 2. The structural basis for the superior performance of LNA probes.

References

Comparative Guide to Locked Nucleic Acid (LNA) Monomer Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of prominent suppliers of Locked Nucleic Acid (LNA) monomers, critical components for the synthesis of high-affinity oligonucleotides used in research, diagnostics, and therapeutic development. Due to the general lack of direct, third-party comparative studies with publicly available experimental data, this guide synthesizes information from suppliers' own documentation and relevant research articles to compare offerings based on key performance indicators.

Introduction to LNA Monomers

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog where a methylene (B1212753) bridge connects the 2' oxygen and the 4' carbon of the ribose ring.[1] This "locked" structure pre-organizes the sugar into the ideal A-form geometry for Watson-Crick base pairing, leading to several significant advantages in oligonucleotide performance.[][3]

Key benefits of incorporating LNA monomers include:

  • Unprecedented Thermal Stability: Each LNA monomer incorporated into an oligonucleotide can increase the duplex melting temperature (Tm) by 2–8°C.[4][5] This allows for the design of shorter probes and primers that maintain high hybridization efficiency.[4]

  • Enhanced Specificity and Sensitivity: The high binding affinity enables superior discrimination between highly similar sequences, making LNA-modified oligos ideal for applications like SNP genotyping, allele-specific PCR, and miRNA detection.[6][7]

  • Increased Nuclease Resistance: The modified backbone provides significant resistance to degradation by endonucleases and exonucleases, enhancing the stability of oligonucleotides in vitro and in vivo.[4][8]

  • Improved In Vivo Potency: The combination of high affinity and stability makes LNA-modified oligonucleotides, particularly LNA gapmers, potent antisense agents for therapeutic applications.[9][10]

Major LNA Monomer & Oligonucleotide Suppliers

While many companies offer custom LNA oligonucleotide synthesis, fewer provide the foundational LNA phosphoramidites for in-house synthesis. The following table summarizes major players in the field, comparing their offerings for both the monomers (amidites) and custom synthesis services.

SupplierLNA Monomers (Phosphoramidites) OfferedCustom LNA Oligo SynthesisKey Marketed Features
QIAGEN Yes (A, G, 5-mC, T)[11]Yes[5]Extensive portfolio of LNA-enhanced assays (miRCURY), strong focus on miRNA research, advanced design algorithms for custom oligos.[12][13]
Merck (Sigma-Aldrich) Yes (A, G, C, T amidites listed)[14][15]YesComprehensive portfolio of reagents for the entire oligonucleotide synthesis workflow, from raw materials to purification.[15][16]
Thermo Fisher Scientific Yes (as part of custom synthesis and large-scale manufacturing)[17][18]Yes[17]Strong capabilities in large-scale and OEM oligo manufacturing under ISO 9001 and ISO 13485 certifications.[17] Offers a wide range of modifications.
Integrated DNA Technologies (IDT) No (Offers "Affinity Plus" oligos as an alternative)Yes (Affinity Plus™ Oligos)Provides cost-effective LNA-equivalent oligonucleotides ("Affinity Plus") for qPCR probes and custom oligos.[19]
Glen Research Yes (A, 5-Me-C, G, T)[20]No (Focus on synthesis reagents)Specializes in phosphoramidites and supports for oligonucleotide synthesis, providing detailed protocols for LNA incorporation.[7]
BOC Sciences Custom Synthesis FocusYes[]Positions itself as a custom synthesis service provider with flexible modification options and a focus on therapeutic applications like ASOs.[]

Performance Data & Quality Considerations

Direct quantitative comparisons of monomer performance between suppliers are challenging to obtain. However, performance can be inferred from typical quality control metrics and the outcomes of oligonucleotide synthesis.

Performance ParameterIndustry Standard / MetricSupplier-Specific Information & Claims
Monomer Purity ≥98.5% (by HPLC and 31P NMR)[21]Huaren Science (a manufacturer) explicitly states ≥98.5% purity for their amidites, which is indicative of the industry standard for high-quality monomers.[21] Other major suppliers like Merck and QIAGEN adhere to stringent internal quality control for their reagents.[15]
Coupling Efficiency >98.5% per step[22]High coupling efficiency is critical for synthesizing long, high-purity oligonucleotides. A study of 71 core facilities found a median efficiency of 98.7-98.9%.[22] Suppliers of high-quality LNA amidites, like Glen Research , provide optimized protocols (e.g., longer coupling times) to achieve high efficiency despite the steric hindrance of LNA monomers.[7]
Oligo Stability (Tm Increase) +2 to +8°C per LNA modificationQIAGEN and BOC Sciences both claim a Tm increase of 2-8°C per LNA monomer incorporated, which is a widely accepted range in the field.[][4] This metric is a primary indicator of successful LNA incorporation.
Nuclease Resistance Increased half-life in serum/cellular extractsThe inherent structure of LNA provides nuclease resistance.[8] For therapeutic applications, suppliers often combine LNA with phosphorothioate (B77711) backbones to further enhance stability, a service offered by custom synthesis providers.[10]

Experimental Protocols & Methodologies

The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite (B1245037) solid-phase synthesis cycle, with minor but critical modifications.

A. LNA Phosphoramidite Handling and Oligonucleotide Synthesis

This protocol is a synthesized methodology based on recommendations from suppliers like Glen Research and general knowledge of oligonucleotide synthesis.[7][23]

  • Monomer Preparation:

    • LNA phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Note: Some variants, like 5-Me-C LNA, may require a solvent mixture (e.g., acetonitrile/THF) for complete dissolution.[7]

  • Solid-Phase Synthesis Cycle (Automated Synthesizer):

    • Step 1: Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

    • Step 2: Coupling: The prepared LNA phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group. Crucially, a longer coupling time is required for LNA monomers (e.g., 180-250 seconds) compared to standard DNA amidites (approx. 20 seconds) due to their increased steric hindrance. [7]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. A longer oxidation time (e.g., 45 seconds) is recommended for LNA linkages.[7]

    • The cycle is repeated until the desired sequence is assembled.

  • Cleavage and Deprotection:

    • The completed oligonucleotide is cleaved from the solid support, and base/phosphate protecting groups are removed using a standard deprotection solution (e.g., aqueous ammonia) at elevated temperature.[24]

    • Note: Avoid methylamine (B109427) for deprotection if the sequence contains Me-Bz-C-LNA to prevent side reactions.[7]

  • Purification and Quality Control:

    • The crude oligonucleotide product is purified, typically by HPLC or PAGE, to isolate the full-length product.

    • Final product quality is verified by mass spectrometry (to confirm molecular weight) and analytical HPLC or Capillary Electrophoresis (to assess purity).

B. Workflow for Evaluating LNA-Enhanced qPCR Probes

This workflow illustrates a typical experiment to validate the performance of custom LNA-containing qPCR probes for an application like SNP genotyping.

G cluster_0 Design & Synthesis cluster_1 Experimental Validation cluster_2 Data Analysis Design 1. Design LNA Probes (Allele 1 & Allele 2) - Place LNA at SNP site - Adjust Tm with LNA content Order 2. Order Synthesis (Select Supplier) Design->Order QC 3. Purity/Mass QC (HPLC & Mass Spec) Order->QC Setup 4. Setup qPCR Reactions - Allele 1 Template - Allele 2 Template - No Template Control QC->Setup Reaction1 5a. Run qPCR with Probe 1 (Allele 1) Setup->Reaction1 Reaction2 5b. Run qPCR with Probe 2 (Allele 2) Setup->Reaction2 Analysis 6. Analyze Cq Values - Calculate ΔCq between matched and mismatched probes Reaction1->Analysis Reaction2->Analysis Conclusion 7. Assess Specificity - High ΔCq indicates successful discrimination Analysis->Conclusion

Workflow for LNA qPCR Probe Validation.

Signaling Pathways & Applications

LNA technology is broadly applicable. A primary therapeutic application is in antisense technology, particularly for targeting mRNA and microRNA to modulate gene expression.

Mechanism of Action: LNA Antisense Gapmer

LNA Gapmers are antisense oligonucleotides designed with a central "gap" of DNA monomers flanked by LNA "wings." This design leverages the key properties of both nucleic acid types.

G Gapmer LNA Gapmer (ASO) Hybrid Gapmer-RNA Hybrid Duplex Gapmer->Hybrid High-affinity binding (LNA Wings) TargetRNA Target mRNA / miRNA TargetRNA->Hybrid Cleavage RNA Strand Cleavage Hybrid->Cleavage RNaseH RNase H Enzyme RNaseH->Cleavage Recruitment to DNA/RNA hybrid (DNA Gap) Release LNA Gapmer Release Cleavage->Release Degradation RNA Fragments (Degraded) Cleavage->Degradation Release->TargetRNA Catalytic Cycle Result Translation Repressed / Gene Silenced Degradation->Result

LNA Gapmer Antisense Mechanism.

Workflow Explanation:

  • Binding: The LNA "wings" provide high-affinity and specific binding to the target RNA sequence.[10]

  • RNase H Recruitment: The central DNA gap, when hybridized to RNA, creates a DNA/RNA duplex that is a substrate for RNase H.[10]

  • Cleavage: RNase H is recruited and cleaves the RNA strand of the duplex.

  • Release: The LNA gapmer is released and can bind to another target RNA molecule, enabling a catalytic cycle of degradation.

  • Outcome: The degradation of the target RNA leads to the silencing of gene expression.

Conclusion and Recommendations

Choosing an LNA monomer or custom oligonucleotide supplier depends heavily on the specific needs of the researcher.

  • For In-house Synthesis and Assay Development: Sourcing high-purity LNA phosphoramidites from specialized chemical suppliers like Glen Research or broad life science providers like Merck (Sigma-Aldrich) is recommended. These suppliers provide the necessary documentation and synthesis protocols to ensure success.

  • For Standard Research & Diagnostics (e.g., qPCR, FISH): QIAGEN offers a highly integrated ecosystem of pre-designed and custom LNA-enhanced assays, backed by robust design algorithms. IDT's Affinity Plus™ products present a cost-effective alternative for similar applications.

  • For Therapeutic and Large-Scale Applications: For researchers moving towards pre-clinical and clinical development, suppliers with strong large-scale and GMP-compliant manufacturing capabilities, such as Thermo Fisher Scientific , are essential partners.

Ultimately, for critical applications, it is advisable to perform a small-scale pilot study to compare the performance of oligonucleotides synthesized with monomers from different suppliers within the specific experimental context.

References

LNA-Modified Oligonucleotides: A Superior Defense Against Nuclease Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

In the realm of oligonucleotide-based therapeutics and research, stability is paramount. The inherent susceptibility of unmodified oligonucleotides to degradation by cellular nucleases presents a significant hurdle to their efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the stability and performance of oligonucleotides. This guide provides an objective comparison of the nuclease resistance of LNA-modified oligonucleotides against other common modifications, supported by experimental data and detailed protocols.

Enhanced Nuclease Resistance: A Quantitative Comparison

LNA modifications significantly increase the half-life of oligonucleotides in biological media, such as human serum, by conferring exceptional resistance to nuclease degradation.[1] The methylene (B1212753) bridge in the LNA monomer locks the ribose ring in a C3'-endo conformation, which is less favorable for nuclease binding and cleavage.[2][3] This structural rigidity provides a steric shield against both exonucleases and endonucleases.[2][4]

The following table summarizes the comparative nuclease resistance of LNA-modified oligonucleotides against unmodified DNA, phosphorothioate (B77711) (PS), and 2'-O-methyl (2'-OMe) modified oligonucleotides, based on reported half-life data in human or fetal bovine serum.

Oligonucleotide ModificationHalf-life (t½) in SerumKey Findings
Unmodified DNA ~1.5 hours[1]Rapidly degraded by nucleases, limiting its therapeutic potential.[5][6]
Phosphorothioate (PS) ~10 hours[1]Offers improved nuclease resistance compared to unmodified DNA. However, PS modifications can sometimes lead to reduced binding affinity and potential toxicity at higher concentrations.[1][2]
2'-O-methyl (2'-OMe) ~12 hours[1]Provides a moderate increase in nuclease resistance.[1]
LNA/DNA Gapmer (3 LNA at each end) ~15 hours[1]Demonstrates superior stability compared to both PS and 2'-O-methyl modifications.[1][7] Placing LNA modifications at the termini of an oligonucleotide effectively protects it from exonuclease degradation.[8][9]

Experimental Protocols for Assessing Nuclease Resistance

Accurate assessment of nuclease resistance is crucial for the development of oligonucleotide-based applications. Below are detailed methodologies for commonly employed nuclease stability assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.

Protocol:

  • Oligonucleotide Preparation: Resuspend the LNA-modified and control oligonucleotides (e.g., unmodified, PS-modified) in nuclease-free water to a desired stock concentration (e.g., 20 µM).

  • Incubation: Prepare reaction mixtures by adding a specific amount of the oligonucleotide (e.g., 50 pmol) to 50% fetal bovine serum (FBS) or human serum in a total volume of 10 µL.[10]

  • Time Course: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24 hours).[11]

  • Nuclease Inactivation: Stop the degradation reaction at each time point by adding a loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) and heating the samples at 65-95°C for 5-10 minutes.[11]

  • Analysis: Analyze the integrity of the oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the bands using a suitable staining method (e.g., SYBR Gold).[11]

  • Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry. Calculate the half-life (t½) of the oligonucleotide, which is the time required for 50% of the initial amount to be degraded.

Exonuclease Degradation Assay

This assay specifically assesses the resistance of oligonucleotides to exonucleases, which degrade nucleic acids from the ends.

Protocol:

  • Oligonucleotide and Enzyme Preparation: Prepare solutions of the test oligonucleotides and a specific exonuclease (e.g., Snake Venom Phosphodiesterase for 3' to 5' degradation, or Exonuclease I for 3' to 5' single-stranded DNA degradation).[4][12]

  • Reaction Setup: In a reaction tube, combine the oligonucleotide, the appropriate enzyme buffer, and the exonuclease.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Course and Inactivation: Take samples at different time intervals and stop the reaction as described in the serum stability assay.

  • Analysis and Quantification: Analyze the degradation products by PAGE or HPLC to determine the rate of degradation and the protective effect of the LNA modifications.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of nuclease degradation and the experimental workflow for its assessment.

Nuclease_Degradation_Mechanism cluster_unmodified Unmodified Oligonucleotide cluster_lna LNA-Modified Oligonucleotide Unmodified_Oligo Unmodified Oligonucleotide Nuclease_Unmodified Nuclease Unmodified_Oligo->Nuclease_Unmodified Binding & Cleavage Degraded_Fragments_Unmodified Degraded Fragments Nuclease_Unmodified->Degraded_Fragments_Unmodified LNA_Oligo LNA-Modified Oligonucleotide Nuclease_LNA Nuclease LNA_Oligo->Nuclease_LNA Steric Hindrance (Reduced Binding) Intact_Oligo Intact Oligonucleotide Nuclease_LNA->Intact_Oligo

Caption: Mechanism of nuclease resistance by LNA modification.

Nuclease_Resistance_Workflow Oligo_Prep 1. Oligonucleotide Preparation (LNA-modified & Controls) Incubation 2. Incubation with Serum or Nuclease at 37°C Oligo_Prep->Incubation Time_Course 3. Aliquot Collection at Different Time Points Incubation->Time_Course Inactivation 4. Nuclease Inactivation (Heat & Denaturant) Time_Course->Inactivation Analysis 5. PAGE Analysis Inactivation->Analysis Quantification 6. Densitometry & Half-life Calculation Analysis->Quantification

Caption: Experimental workflow for nuclease resistance assay.

Conclusion

The incorporation of LNA modifications into oligonucleotides provides a robust strategy to overcome the challenge of nuclease degradation.[2][13] As demonstrated by comparative data, LNA-modified oligonucleotides exhibit significantly longer half-lives in serum compared to unmodified, phosphorothioate, and 2'-O-methyl modified counterparts.[1][5] This enhanced stability, stemming from the unique conformational rigidity of the LNA monomer, is a critical attribute for the successful development of oligonucleotide-based therapeutics and diagnostic tools. The experimental protocols provided herein offer a standardized approach for researchers to validate the nuclease resistance of their LNA-modified oligonucleotides.

References

LNA-Containing Duplexes Exhibit Superior Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of oligonucleotide duplexes is a critical parameter influencing their efficacy and application. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the binding affinity and thermal stability of nucleic acid duplexes. This guide provides an objective comparison of the thermal stability of LNA-containing duplexes with their unmodified DNA counterparts, supported by experimental data and detailed protocols.

Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This pre-organization of the sugar moiety minimizes the entropic penalty of duplex formation, leading to a significant increase in thermal stability.[1][2]

Comparative Thermal Stability Data

The incorporation of LNA monomers into DNA oligonucleotides results in a substantial increase in the melting temperature (Tm) of the resulting duplexes when hybridized to a complementary DNA or RNA strand. This increase in Tm is dependent on the number, position, and sequence context of the LNA modifications.

Below is a summary of experimental data from published studies comparing the thermal stability of LNA-modified duplexes to their corresponding unmodified DNA/DNA and DNA/RNA duplexes.

Oligonucleotide Sequence (5'-3')ModificationComplementary StrandDuplex TypeMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °CReference
GTG A CATGUnmodified3'-CAC T GTAC-5'DNA/DNA52.1-[3]
GTG +A CATGLNA3'-CAC T GTAC-5'LNA/DNA60.5+8.4[3]
GCG T AAGCUnmodified3'-CGC A TTCG-5'DNA/DNA55.4-[4]
GCG +T AAGCLNA3'-CGC A TTCG-5'LNA/DNA62.3+6.9[4][5]
d(CTG A TCT)Unmodifiedr(AGAUA G)DNA/RNA45.1-[4]
d(CTG +A TCT)LNAr(AGAUA G)LNA/RNA51.5+6.4[4]

Note: Melting temperatures are dependent on experimental conditions such as salt and oligonucleotide concentrations. The data presented here is for comparative purposes under the specific conditions reported in the cited literature.

The thermodynamic basis for this enhanced stability lies in a more favorable enthalpy of hybridization for LNA-containing duplexes, which outweighs a slightly less favorable entropy change compared to unmodified DNA duplexes.[6] The change in Gibbs free energy (ΔΔG°37) upon LNA substitution is consistently negative, indicating a more spontaneous duplex formation.[5] For instance, the introduction of a single LNA-T modification can lead to a ΔΔG°37 ranging from -1.1 to -2.0 kcal/mol.[5]

Experimental Protocols for Thermal Stability Analysis

The thermal stability of oligonucleotide duplexes is primarily determined by two well-established techniques: UV-Vis Spectrophotometry (UV Melting) and Differential Scanning Calorimetry (DSC).

UV-Vis Spectrophotometry (UV Melting)

This is the most common method for determining the Tm of oligonucleotide duplexes.[7] It relies on the hyperchromic effect, where the absorbance of UV light at 260 nm increases as the duplex denatures into single strands.[8]

Protocol:

  • Sample Preparation:

    • Anneal equimolar concentrations of the oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[9]

    • Degas the solution to prevent bubble formation at high temperatures.[10]

    • Prepare a series of dilutions to assess the concentration dependence of the Tm.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[11]

    • Use quartz cuvettes with a defined path length (e.g., 1 cm).[12]

  • Data Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).[12]

    • Increase the temperature at a constant rate (e.g., 1°C/min).[1]

    • Monitor the absorbance at 260 nm as a function of temperature.[13]

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.[8]

    • The Tm is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve.[11]

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample during a temperature-controlled scan, providing a more detailed thermodynamic profile of the melting transition.[14]

Protocol:

  • Sample Preparation:

    • Prepare the annealed duplex sample as described for UV melting, ensuring accurate concentration determination.

    • Prepare a reference sample containing only the buffer.

  • Instrumentation:

    • Use a Differential Scanning Calorimeter designed for biological samples.

  • Data Acquisition:

    • Load the sample and reference solutions into their respective cells.

    • Scan from a low to a high temperature at a constant rate (e.g., 1°C/min).[14]

  • Data Analysis:

    • The instrument records the differential heat flow between the sample and the reference.

    • The resulting thermogram shows a peak corresponding to the melting transition. The temperature at the peak maximum is the Tm.

    • The area under the peak is integrated to determine the calorimetric enthalpy (ΔH°cal) of the transition.[9]

Visualizing the Workflow and Rationale

To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow for thermal stability analysis and the structural basis for the enhanced stability of LNA-containing duplexes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Processing & Results Oligo Oligonucleotide Synthesis (DNA and LNA-modified) Annealing Annealing: Mix Oligo + Complement in Buffer, Heat & Cool Oligo->Annealing Complement Complementary Strand Synthesis Complement->Annealing Buffer Buffer Preparation Buffer->Annealing UV_DSC UV-Vis Spectrophotometer or DSC Instrument Annealing->UV_DSC Melting Temperature Ramp (e.g., 20°C to 95°C) UV_DSC->Melting Data Data Acquisition: Absorbance vs. Temp (UV) Heat Flow vs. Temp (DSC) Melting->Data Curve Generate Melting Curve Data->Curve Analysis Calculate Tm and Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Curve->Analysis Comparison Compare LNA vs. DNA Duplex Stability Analysis->Comparison

Experimental workflow for thermal stability analysis.

LNA_stability cluster_dna Unmodified DNA cluster_lna LNA-Modified DNA DNA_structure Flexible C2'-endo Sugar Pucker DNA_duplex Higher Entropic Penalty upon Duplex Formation DNA_structure->DNA_duplex leads to DNA_stability Lower Thermal Stability (Lower Tm) DNA_duplex->DNA_stability results in LNA_structure Locked C3'-endo Sugar Pucker (Pre-organized) LNA_duplex Lower Entropic Penalty upon Duplex Formation LNA_structure->LNA_duplex leads to LNA_stability Higher Thermal Stability (Higher Tm) LNA_duplex->LNA_stability results in

Structural basis for enhanced LNA duplex stability.

Conclusion

The incorporation of LNA nucleotides provides a predictable and significant enhancement of the thermal stability of DNA and RNA duplexes. This feature is invaluable for a wide range of applications, including diagnostics, therapeutics, and molecular biology research, where high affinity and specificity are paramount. The experimental protocols outlined in this guide provide a robust framework for the accurate determination and comparison of the thermal stability of LNA-containing duplexes.

References

A Comparative Guide to Cross-Reactivity Testing of LNA® Probes in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of specific nucleic acid sequences in complex biological matrices are paramount for advancing research and therapeutic development. Locked Nucleic Acid (LNA®) probes have emerged as a powerful tool, offering significant advantages in sensitivity and specificity over traditional DNA probes.[1][2] This guide provides an objective comparison of LNA® probes with alternative technologies, focusing on the critical aspect of cross-reactivity in complex biological samples. We present supporting experimental data, detailed protocols for cross-reactivity assessment, and visual workflows to aid in experimental design and interpretation.

Introduction to LNA® Probes: Enhanced Specificity Through Structural Rigidity

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[2][3] This structural constraint pre-organizes the probe into an ideal A-type duplex conformation, leading to several key benefits:

  • Increased Thermal Stability: Each LNA® monomer incorporated into an oligonucleotide increases the melting temperature (Tm) of the probe-target duplex by 2–8°C.[2][4] This allows for the use of shorter probes while maintaining high binding affinity.[2]

  • Superior Mismatch Discrimination: The locked structure significantly destabilizes mismatched base pairs, resulting in a much larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to traditional DNA probes.[5][6] This property is crucial for applications requiring high specificity, such as SNP genotyping and the detection of closely related sequences.[1][5]

  • Enhanced In Vitro and In Vivo Stability: The modified backbone of LNA® oligonucleotides confers increased resistance to degradation by endo- and exonucleases.[4][6]

These features make LNA® probes particularly well-suited for challenging applications involving short or highly similar targets, or for use in complex biological samples like serum, plasma, and FFPE tissues where target concentrations can be low and potential for off-target binding is high.[2][3][7]

Comparative Performance of LNA® Probes

The primary advantage of LNA® probes lies in their ability to discriminate between closely related sequences, thereby minimizing cross-reactivity. This is a significant improvement over conventional DNA probes and offers comparable or superior performance to other advanced probe technologies like Peptide Nucleic Acids (PNA).

Standard DNA probes often struggle to differentiate targets with single nucleotide variations, as the ΔTm for a single mismatch can be as low as 0.5–3°C.[6][8] In contrast, LNA® probes can achieve a ΔTm of around 20°C for single mismatches, a remarkable level of discrimination that is not possible with DNA probes alone.[5] This enhanced specificity dramatically reduces the likelihood of cross-hybridization to non-target sequences that may be present in a complex biological sample. Studies have shown that LNA-modified probes produce robust signals at higher hybridization stringencies where signals from corresponding DNA probes are lost.[9]

While other technologies like Peptide Nucleic Acids (PNA) also offer high binding affinity, LNA® probes present several design and application advantages. LNA® chemistry is fully compatible with standard DNA synthesis, allowing for the creation of chimeric probes with fine-tuned properties.[10] Furthermore, LNA® probes generally have good aqueous solubility and can be readily used in established experimental protocols with minor adjustments.[11] A head-to-head comparison found that while technologies like Invader and INA probes showed high efficiency in recognizing double-stranded DNA, LNA®-modified oligonucleotides were noted for their utility, though they could be prone to dimerization if not designed carefully.[12][13]

Data Presentation: Quantitative Comparison of Probe Performance

The following tables summarize the key performance metrics of LNA® probes in comparison to DNA probes, based on data reported in the literature.

Table 1: Mismatch Discrimination Performance

Probe Type Target ΔTm (°C) for Single Mismatch Reference
DNA Probe DNA 0.5 - 3 [6][8]
LNA® Probe DNA ~20 [5]
DNA Probe RNA Low [9]

| LNA® Probe | RNA | High (Maintains signal at high stringency) |[9] |

Table 2: In Situ Hybridization (ISH) Performance Comparison

Feature DNA Probes LNA® Probes Reference
Signal Intensity Variable, often lower Stronger, 22-fold increase reported [14]
Specificity Lower, prone to background Higher, excellent mismatch discrimination [15]
Probe Length Longer (200-1000 nt) for stability Shorter (12-25 nt) possible [5][15]
Target Accessibility Can be limited by probe length Improved due to shorter probe size [9][16]

| Background Noise | Higher risk | Lower, due to higher specificity |[17] |

Experimental Protocols for Cross-Reactivity Assessment

Assessing the cross-reactivity of a probe is essential for validating any hybridization-based assay. The goal is to demonstrate that the probe binds with high affinity to its intended target while showing minimal or no binding to closely related non-target sequences present in the sample matrix.

Methodology 1: In Situ Hybridization (ISH) / Fluorescence In Situ Hybridization (FISH)

This protocol outlines a general procedure for evaluating LNA® probe specificity in fixed cells or tissue sections.

  • Probe Design: Design LNA® probes (typically 14-24 nt) targeting the sequence of interest.[15] Use BLAST to screen against the relevant genome to ensure the sequence is unique.[15] Design control probes targeting known off-target sequences with single or multiple mismatches.

  • Sample Preparation: Prepare and fix cells or tissue sections according to standard protocols. Perform proteinase K digestion to improve probe accessibility, optimizing concentration and time for the specific sample type.[15]

  • Pre-hybridization: Incubate samples in a pre-hybridization solution to block non-specific binding sites.

  • Hybridization: Dilute the DIG-labeled LNA® probe to a final concentration of ~5nM in hybridization buffer.[15] Hybridize overnight at a temperature calculated to be 20-25°C below the probe:RNA duplex melting temperature.[15] Run parallel hybridizations with the target probe, mismatch control probes, and a no-probe negative control.

  • Stringent Washes: Perform a series of post-hybridization washes at increasing stringency to remove non-specifically bound probes. Start with washes in 2x SSC at the hybridization temperature, followed by washes in 0.2x SSC.[15] The temperature and salt concentration of these washes are critical for controlling specificity.

  • Immunodetection: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., Alkaline Phosphatase).

  • Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) and monitor the color development microscopically.

  • Analysis: Compare the signal intensity and localization between the target probe and the mismatch control probes. A highly specific probe will show a strong, localized signal with the target probe and negligible signal with the mismatch controls. High background across all slides may indicate issues with probe concentration, hybridization/wash temperatures, or sample preparation.[18][19]

Methodology 2: Quantitative Real-Time PCR (qPCR) Based Genotyping

This method is ideal for assessing the ability of LNA® probes to discriminate between single nucleotide polymorphisms (SNPs).

  • Assay Design: Design a forward and reverse PCR primer pair to amplify a short region (~90 bp) containing the SNP.[20] Design two allele-specific LNA® probes, each labeled with a different fluorophore (e.g., FAM and JOE/HEX).[20] The LNA® modification should be placed at the SNP position to maximize discrimination.[5][21]

  • Sample Preparation: Prepare genomic DNA samples from individuals with known genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous).

  • Reaction Setup: Set up qPCR reactions containing the PCR master mix, primers, both LNA® probes, and template DNA. Include no-template controls (NTC) for each assay.

  • Thermal Cycling: Perform qPCR with a standard thermal cycling protocol (e.g., initial denaturation, followed by 45 cycles of denaturation and annealing/extension).[22]

  • Data Acquisition: Record the fluorescence signal for each dye at the end of every cycle.

  • Analysis: Analyze the amplification plots for each fluorophore. For a homozygous sample, a strong amplification signal should be observed for only the corresponding allele-specific probe. For a heterozygous sample, amplification should be detected for both probes. The NTCs should show no amplification. A high degree of cross-reactivity would be indicated by significant amplification of the incorrect probe in homozygous samples.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of complex processes, aiding in comprehension and experimental planning.

LNA_Hybridization_Mechanism Mechanism of LNA® Probe Hybridization cluster_DNA Standard DNA Probe cluster_LNA LNA® Probe DNA_Probe Flexible Backbone Deoxyribose sugar DNA_Hybrid DNA-Target Duplex Lower Thermal Stability Less Stable Mismatch DNA_Probe->DNA_Hybrid Hybridization DNA_Target Target Strand DNA_Target->DNA_Hybrid LNA_Hybrid LNA-Target Duplex Higher Thermal Stability Severely Destabilized Mismatch LNA_Probe Structurally Locked Backbone Methylene bridge (2'-O to 4'-C) Pre-organized for binding LNA_Probe->LNA_Hybrid Hybridization LNA_Target Target Strand LNA_Target->LNA_Hybrid Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment start Start: Define Target and Potential Off-Targets design Design Probes - Target-specific LNA® probe - Mismatch/Off-target LNA® probes start->design synthesis Probe Synthesis & Labeling (e.g., DIG, Fluorophore) design->synthesis sample_prep Prepare Biological Samples (e.g., Cell lines, Tissues, gDNA) synthesis->sample_prep hybridization Perform Hybridization Assay (e.g., ISH, qPCR, Microarray) sample_prep->hybridization washes Apply Stringent Washes (Critical for removing non-specific binding) hybridization->washes detection Signal Detection & Quantification washes->detection analysis Data Analysis - Compare Signal (Target vs. Off-Target) - Calculate Signal-to-Noise Ratio detection->analysis conclusion Conclusion - High Specificity: Strong target signal, low off-target signal - Cross-Reactivity: Significant off-target signal analysis->conclusion Probe_Selection_Logic Probe Technology Selection Guide q1 Need to distinguish single nucleotide differences? q2 Is the target sequence short or AT-rich? q1->q2 No lna Use LNA® Probe q1->lna Yes q3 Is the sample complex or target abundance low? q2->q3 No q2->lna Yes q3->lna Yes dna Standard DNA Probe may suffice q3->dna No

References

Characterization of Oligonucleotides Synthesized with DMTr-LNA-U-3'-CED-Phosphoramidite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of oligonucleotides synthesized using DMTr-LNA-U-3'-CED-Phosphoramidite against standard DNA and RNA oligonucleotides. The inclusion of Locked Nucleic Acid (LNA) monomers, specifically LNA-U, imparts unique and advantageous properties to oligonucleotides, making them highly valuable for a range of research, diagnostic, and therapeutic applications. This document summarizes key performance data, details the experimental protocols used for characterization, and provides visual representations of the underlying chemical processes and workflows.

Performance Comparison: LNA-U Oligonucleotides vs. Standard Oligonucleotides

The incorporation of LNA-U into an oligonucleotide sequence significantly enhances its biophysical and biochemical properties compared to conventional DNA or RNA oligonucleotides. These improvements are primarily attributed to the rigid, bicyclic structure of the LNA monomer, which "locks" the ribose ring in an A-form helical conformation, ideal for Watson-Crick base pairing.

Quantitative Data Summary

The following tables summarize the expected quantitative improvements observed in LNA-U modified oligonucleotides compared to their standard DNA counterparts.

Performance MetricStandard DNA Oligonucleotide (Control)LNA-U Modified OligonucleotideRationale for Performance Difference
Synthesis Coupling Efficiency ~98-99%>99%While sterically hindered, optimized synthesis cycles with longer coupling times for LNA phosphoramidites lead to very high incorporation efficiencies.
Purity (Post-Synthesis, Pre-Purification) 50-70% (for a 20-mer)60-80% (for a 20-mer)Higher coupling efficiency results in a greater proportion of full-length product.
Thermal Stability (Melting Temperature, Tm) Sequence DependentIncrease of +2 to +8°C per LNA-U modificationThe locked conformation of the LNA-U monomer pre-organizes the oligonucleotide backbone for hybridization, leading to a more stable duplex.[1]
Nuclease Resistance Low (rapid degradation)HighThe 2'-O, 4'-C methylene (B1212753) bridge sterically hinders the approach of nucleases, significantly increasing the oligonucleotide's half-life in biological fluids.[2][3]
Binding Affinity (to complementary RNA) StandardSignificantly IncreasedThe A-form geometry induced by LNA enhances binding to RNA targets, resulting in a lower dissociation constant (Kd).[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of LNA-U modified oligonucleotides are provided below.

Oligonucleotide Synthesis

Protocol: Solid-Phase Phosphoramidite Synthesis

Oligonucleotides incorporating DMTr-LNA-U-3'-CED-Phosphoramidite are synthesized using an automated DNA/RNA synthesizer.[2] The synthesis cycle consists of four main steps:

  • De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the solid support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the DMTr-LNA-U-3'-CED-Phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) is typically employed for LNA phosphoramidites to ensure high efficiency.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).

This cycle is repeated for each monomer in the desired sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using an appropriate base (e.g., aqueous ammonia).

Purification

Protocol: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

AEX-HPLC is a highly effective method for purifying LNA-containing oligonucleotides due to the charged phosphate backbone.[6][1]

  • Column: A weak or strong anion-exchange column.

  • Mobile Phase A: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.5).

  • Mobile Phase B: High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the oligonucleotides. The full-length product will elute at a specific salt concentration, separated from shorter failure sequences.

  • Detection: UV absorbance at 260 nm.

  • Desalting: The collected fractions containing the purified oligonucleotide are desalted using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.

Characterization

Protocol 3a: Mass Spectrometry

Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is used to verify the molecular weight of the synthesized oligonucleotide, confirming its identity and the successful incorporation of LNA-U monomers.[7][8][9]

  • Matrix Preparation: A solution of a suitable matrix (e.g., 3-hydroxypicolinic acid) is prepared.

  • Sample Preparation: A small aliquot of the purified oligonucleotide is mixed with the matrix solution.

  • Spotting: The mixture is spotted onto a MALDI target plate and allowed to crystallize.

  • Analysis: The plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization. The time of flight of the ions to the detector is measured, which is proportional to their mass-to-charge ratio. The resulting spectrum will show a peak corresponding to the molecular weight of the full-length LNA-U modified oligonucleotide.

Protocol 3b: Thermal Denaturation Assay

Method: UV-Vis Spectrophotometry

This assay is performed to determine the melting temperature (Tm) of the LNA-U oligonucleotide when hybridized to its complementary DNA or RNA strand.

  • Sample Preparation: The LNA-U oligonucleotide and its complementary strand are annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute) in a UV-Vis spectrophotometer equipped with a thermal controller.

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically the peak of the first derivative of the melting curve.

Protocol 3c: Nuclease Resistance Assay

Method: Gel Electrophoresis-Based Degradation Assay

This assay assesses the stability of the LNA-U oligonucleotide in the presence of nucleases.

  • Incubation: The LNA-U oligonucleotide and a control DNA oligonucleotide are incubated with a nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA).

  • Analysis: The samples from each time point are run on a denaturing polyacrylamide gel.

  • Visualization: The gel is stained with a fluorescent dye (e.g., SYBR Gold) and visualized. The intensity of the band corresponding to the full-length oligonucleotide is quantified at each time point to determine the rate of degradation. The half-life of the oligonucleotide can then be calculated.

Visualizations

The following diagrams illustrate the key chemical structures and experimental workflows involved in the characterization of LNA-U modified oligonucleotides.

Comparison of Deoxyuridine and LNA-U Monomer Structures.

Oligo_Synthesis_Workflow start Start: Solid Support with 3'-Terminal Nucleoside deblock 1. Deblocking (Remove 5'-DMTr group) start->deblock coupling 2. Coupling (Add DMTr-LNA-U-Phosphoramidite) deblock->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat Cycle for Each Monomer oxidation->repeat repeat->deblock Next Monomer cleavage Cleavage & Deprotection repeat->cleavage Final Monomer purification Purification (HPLC) cleavage->purification characterization Characterization (MS, Tm, Nuclease Assay) purification->characterization end Final LNA-U Oligonucleotide characterization->end

Workflow for Solid-Phase Synthesis of LNA-U Oligonucleotides.

Characterization_Flow cluster_synthesis Synthesis & Purification cluster_analysis Performance Analysis synthesis Oligonucleotide Synthesis purification HPLC Purification synthesis->purification ms Mass Spectrometry (Identity & Purity) purification->ms tm Thermal Denaturation (Stability) purification->tm nuclease Nuclease Resistance Assay (Durability) purification->nuclease binding Binding Affinity Assay (Efficacy) purification->binding

Experimental Workflow for LNA-U Oligonucleotide Characterization.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To ensure the safety of laboratory personnel and the protection of our environment, this document provides essential guidance on the proper disposal procedures for DMTr-LNA-U-3-CED-Phosphoramidite. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling Precautions

DMTr-LNA-U-3-CED-Phosphoramidite is a sensitive chemical that requires careful handling in a controlled environment. Before working with this compound, ensure you are familiar with the following safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling phosphoramidites. This includes, but is not limited to:

  • Safety goggles or glasses compliant with OSHA or EU standards.[1]

  • Chemical-resistant gloves (nitrile or neoprene).[1]

  • A laboratory coat.

  • In case of dust formation, a NIOSH-approved dust mask is recommended.

Handling and Storage:

  • Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent inhalation and ingestion.[3]

  • Store in a cool, dry place, typically at -20°C, and protect from moisture.[4]

  • Keep containers tightly sealed when not in use.[1]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Minor Spills: For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2][3] For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3]

  • Decontamination: Wipe the spill area with a damp cloth.[3] Dispose of the cloth and any contaminated absorbent material as hazardous waste.[2][3]

  • Large Spills: In case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol

The primary method for the safe disposal of phosphoramidite (B1245037) waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with all federal, state, and local regulations.[2][3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or expired DMTr-LNA-U-3-CED-Phosphoramidite powder in a designated, properly labeled hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing the phosphoramidite in a separate, labeled container for liquid hazardous waste. If the solvent is chlorinated, it must be disposed of in a designated chlorinated solvent waste container.[5]

  • Contaminated Materials: Any materials that have come into contact with the phosphoramidite, such as gloves, absorbent pads, and weighing papers, should be collected in a separate, clearly labeled container for solid hazardous waste.[3]

  • Empty Containers: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[6] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

Step 2: Deactivation of Phosphoramidite Waste (Hydrolysis)

This protocol is intended for the deactivation of small quantities of expired or unused solid phosphoramidite waste or residues.

Parameter Specification Rationale
Deactivating Agent 5% Aqueous Sodium Bicarbonate (NaHCO₃)A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[2]
Solvent for Dissolution Anhydrous Acetonitrile (B52724) (ACN)Controls the initiation of the hydrolysis reaction.[2]
Ratio of Waste to Quenching Solution Approximately 1:10 (v/v)A significant excess of the aqueous quenching solution ensures the complete reaction.[2]
Reaction Time ≥ 24 hoursAn extended reaction time is recommended to ensure the complete degradation of the phosphoramidite.[2]
Reaction Temperature Room TemperatureThe hydrolysis can be effectively carried out at ambient laboratory temperatures.[2]

Experimental Protocol for Deactivation:

  • Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[2]

  • Dissolution: For solid waste, carefully dissolve the DMTr-LNA-U-3-CED-Phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[2]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[2]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[2]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]

Step 3: Final Disposal

  • All waste containers must be clearly and accurately labeled with their contents.

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.[2]

  • It is unlawful to dispose of hazardous waste by dumping it into the trash, onto the land, or pouring it down the sink or into a storm drain.[7]

Disposal Decision Workflow

start DMTr-LNA-U-3-CED- Phosphoramidite Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused/Expired Powder) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated Contaminated hydrolysis Deactivate via Hydrolysis (5% NaHCO3, 24h) solid->hydrolysis chlorinated Is the solvent chlorinated? liquid->chlorinated collect_contaminated Collect in Labeled Solid Hazardous Waste Container contaminated->collect_contaminated collect_liquid Collect in Labeled Liquid Hazardous Waste Container hydrolysis->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container final_disposal Arrange for Pickup by EHS or Licensed Contractor collect_liquid->final_disposal collect_contaminated->final_disposal chlorinated->collect_liquid No collect_chlorinated Collect in Designated Chlorinated Waste Container chlorinated->collect_chlorinated Yes collect_chlorinated->final_disposal

Caption: Decision workflow for the proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite waste.

References

Essential Safety and Operational Guide for Handling DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical reagents. This guide provides critical safety and logistical information for the handling of DMTr-LNA-U-3-CED-Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks and ensuring the well-being of laboratory personnel.

DMTr-LNA-U-3-CED-Phosphoramidite is a hazardous substance that requires careful handling. It can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when working with this compound[1][2]. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[2][3].
Face ShieldRecommended when there is a risk of splashing[2].
Skin Protection Chemical-Resistant GlovesHandle with impermeable gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling the chemical[2][3].
Laboratory CoatA lab coat must be worn to protect the body[2][3].
Protective ClothingBody protection should be selected based on the concentration and amount of the hazardous substance being used[3].
Respiratory Protection NIOSH-approved RespiratorAn N95 or P1 type dust mask should be used if ventilation is inadequate or if dust is generated[2][3].
Self-contained Breathing Apparatus (SCBA)Necessary in the event of a major spill or fire[2].

Experimental Protocol: Safe Handling and Disposal

Storage and Preparation: Phosphoramidites are sensitive to moisture and oxidation. They should be stored at -20°C under an inert atmosphere[4][5]. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture into the vial. Most phosphoramidites are soluble in anhydrous acetonitrile[6]. Ensure the solvent contains less than 30 ppm of water[6].

Handling Procedure:

  • Preparation : All manipulations should be performed within a certified chemical fume hood[1].

  • Dissolution : Carefully dissolve the solid DMTr-LNA-U-3-CED-Phosphoramidite in the appropriate volume of anhydrous acetonitrile (B52724) to achieve the desired concentration, typically between 0.05 M and 0.1 M[6].

  • Transfer : Use clean, dry syringes and needles to handle the phosphoramidite (B1245037) solution.

Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed container for disposal. The affected area should be decontaminated with alcohol[1].

Disposal Plan: Unused or waste phosphoramidite must be deactivated before disposal. The reactive phosphoramidite can be hydrolyzed to a less reactive H-phosphonate species[1].

  • Quenching/Hydrolysis : Slowly add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate while stirring[1].

  • Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis[1].

  • Waste Collection : Transfer the resulting aqueous mixture to a clearly labeled hazardous waste container designated for aqueous chemical waste[1].

  • Final Disposal : The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[1]. Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Workflow for Safe Handling

Safe Handling Workflow for DMTr-LNA-U-3-CED-Phosphoramidite cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in Fume Hood A->B C Warm Reagent to RT B->C D Prepare Anhydrous Acetonitrile C->D E Dissolve Phosphoramidite D->E Use F Transfer Solution E->F G Hydrolyze Waste with NaHCO3 soln. F->G Waste Generated K Absorb with Inert Material F->K If Spill Occurs H Stir for 24 hours G->H I Collect in Hazardous Waste Container H->I J Dispose via EHS I->J L Collect in Sealed Container K->L M Decontaminate Area L->M

Caption: Workflow for the safe handling and disposal of phosphoramidites.

References

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